molecular formula C11H10N2O2S B038076 Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate CAS No. 115174-39-5

Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B038076
CAS No.: 115174-39-5
M. Wt: 234.28 g/mol
InChI Key: FKNMSTRVGQEASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a high-value chemical building block and key synthetic intermediate in medicinal chemistry and drug discovery research. This multifunctional heterocyclic compound features a carboxylate ester and a free amino group on the thiazole core, making it an exceptionally versatile scaffold for the synthesis of diverse compound libraries. Its primary research application lies in the development of novel pharmacologically active agents, particularly as a precursor for kinase inhibitors, antimicrobial compounds, and anti-cancer agents. The electron-rich thiazole ring system can engage in key molecular interactions with biological targets, while the phenyl substituent at the 5-position contributes to lipophilicity and potential π-π stacking interactions. Researchers utilize this compound to explore structure-activity relationships (SAR) by functionalizing the amino group or hydrolyzing the ester to the corresponding carboxylic acid, enabling the generation of complex molecular architectures. The compound's mechanism of action in downstream applications is highly context-dependent, but it frequently serves as a core structure for molecules that modulate enzyme activity or protein-protein interactions. Its well-defined structure and synthetic accessibility make it an invaluable tool for chemists and biologists investigating new therapeutic strategies and probing biological pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-10(14)8-9(16-11(12)13-8)7-5-3-2-4-6-7/h2-6H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNMSTRVGQEASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349820
Record name methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115174-39-5, 80625-18-9
Record name methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details a validated synthetic protocol, presents key quantitative data in a structured format, and includes visualizations to elucidate the reaction pathway and experimental workflow.

Introduction

2-Aminothiazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them a focal point of research in drug development. This compound is a key analogue in this class, offering a versatile template for further chemical modification and investigation of its therapeutic potential. This guide focuses on a practical and accessible synthetic route to this valuable compound.

Synthetic Pathway

The synthesis of this compound is achieved via a Hantzsch-type thiazole synthesis. This classical and reliable method involves the condensation of an α-halocarbonyl compound with a thioamide. In this specific synthesis, the key precursors are a phenyl-substituted α-oxoester and thiourea. A common approach involves an in-situ generation of the α-halocarbonyl intermediate.

A well-established method for the synthesis of 2-aminothiazole-4-carboxylate analogues involves a Darzens-type reaction followed by condensation with thiourea. Specifically, the reaction of an appropriate aldehyde with methyl dichloroacetate can generate an α-chloro glycidic ester and a β-chloro α-oxoester mixture, which then reacts with thiourea to yield the desired 2-aminothiazole derivative.

Synthesis_of_Methyl_2-amino-5-phenyl-1,3-thiazole-4-carboxylate cluster_reactants Starting Materials cluster_reaction Reaction Benzaldehyde Benzaldehyde Intermediate α-chloro glycidic ester / β-chloro α-oxoester mixture Benzaldehyde->Intermediate Darzens Reaction Methyl_dichloroacetate Methyl_dichloroacetate Methyl_dichloroacetate->Intermediate Thiourea Thiourea Final_Product This compound Thiourea->Final_Product Intermediate->Final_Product Condensation with Thiourea

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following protocol is based on a general procedure for the synthesis of 2-aminothiazole-4-carboxylate analogues.

Materials:

  • Benzaldehyde

  • Methyl dichloroacetate

  • Thiourea

  • Methanol

  • Diethyl ether

  • Sodium methoxide (optional, for base-catalyzed reaction)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Preparation of the α-chloro ester intermediate: In a suitable reaction vessel, benzaldehyde is reacted with methyl dichloroacetate. This reaction can be initiated with a base, such as sodium methoxide in methanol. The reaction mixture is typically stirred at room temperature.

  • Extraction of the intermediate: Following the initial reaction, the resulting mixture, containing the α-chloro glycidic ester and β-chloro α-oxoester, is extracted with diethyl ether.

  • Cyclization with Thiourea: The ethereal extract containing the intermediate is directly added to a solution of thiourea dissolved in methanol.

  • Reaction Completion and Work-up: The reaction mixture is stirred, often with heating, to drive the cyclization to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield this compound as a pale yellow powder.

Experimental_Workflow Start Start React_Aldehyde_and_Dichloroacetate React Benzaldehyde with Methyl Dichloroacetate Start->React_Aldehyde_and_Dichloroacetate Extract_Intermediate Extract with Diethyl Ether React_Aldehyde_and_Dichloroacetate->Extract_Intermediate Add_Thiourea Add Ethereal Extract to Methanolic Thiourea Extract_Intermediate->Add_Thiourea Stir_and_Heat Stir and Heat Add_Thiourea->Stir_and_Heat Monitor_Reaction Monitor by TLC Stir_and_Heat->Monitor_Reaction Evaporate_Solvent Solvent Evaporation Monitor_Reaction->Evaporate_Solvent Purify_Product Recrystallization Evaporate_Solvent->Purify_Product End Obtain Pure Product Purify_Product->End

Caption: General experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Yield 20.4%[1]
Physical State Pale yellow powder[1]
Melting Point 218–221 °C[1]
Molecular Formula C₁₁H₁₀N₂O₂S
Molecular Weight 234.28 g/mol

Spectroscopic Data

The structural confirmation of the synthesized this compound is based on the following spectroscopic data.[1]

Table 1: ¹H NMR Spectroscopic Data (270 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
3.65s3H-OCH₃
7.25s2H-NH₂
7.29–7.39m5HPhenyl-H

Table 2: ¹³C NMR Spectroscopic Data (270 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
128.35Phenyl-C
128.68Phenyl-C
129.88Phenyl-C
131.65Thiazole-C5
131.98Phenyl-C (ipso)
137.54Thiazole-C4
164.19Thiazole-C2
166.13C=O (ester)

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

TechniqueKey Peaks/ValuesInterpretation
IR (ν_max, cm⁻¹) 3411N-H stretch (amine)
1696C=O stretch (conjugated ester)
MS (FAB/NOBA) m/z 235.0545 [M+H]⁺Corresponds to the calculated exact mass of 235.0541

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis of this compound. The provided experimental protocol, along with the comprehensive quantitative and spectroscopic data, serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The straightforward nature of the Hantzsch-type synthesis makes this compound readily accessible for further derivatization and biological evaluation, paving the way for the discovery of new therapeutic agents.

References

physicochemical properties of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound, a heterocyclic compound belonging to the important 2-aminothiazole class. This scaffold is a key building block in medicinal chemistry, with derivatives showing promise in treating allergies, hypertension, inflammation, and various infections.[1] This guide details its physicochemical properties, experimental protocols for its synthesis and characterization, and its role within the broader context of drug discovery.

Physicochemical Properties

This compound is a pale yellow powder.[2] Its core structure consists of a phenyl group and a methyl carboxylate group attached to a 2-aminothiazole ring. The compound's key identifiers include CAS Number 80625-18-9.[3][4]

Core Physicochemical Data

The fundamental physicochemical properties of the compound are summarized in the table below, providing a quantitative snapshot for laboratory use.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₂S[3][5]
Molecular Weight 234.274 g/mol [3]
Exact Mass 234.046295 Da[3]
Melting Point 218–221°C / 223°C[2][3][4]
Boiling Point 442.5 ± 33.0 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
Flash Point 221.4 ± 25.4 °C[3]
Refractive Index 1.632[3]
Polar Surface Area (PSA) 94.18 Ų[3]
LogP (XLogP3) 1.82[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the compound. The following data has been reported from ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) analyses.[2]

Spectrum TypeDetails
¹H NMR (270 MHz, DMSO-d₆) δ 3.65 (s, 3H), 7.25 (s, 2H), 7.29–7.39 (m, 5H)[2]
¹³C NMR (270 MHz, DMSO-d₆) δ 128.35, 128.68, 129.88, 131.65, 131.98, 137.54, 164.19, 166.13[2]
Infrared (IR) υₘₐₓ (cm⁻¹) 3411 (NH stretch, amine), 1696 (C=O stretch, conjugated ester)[2]
Mass Spec (MS) FAB/NOBA-MS calculated for C₁₁H₁₁N₂O₂S (M+H) 235.0541, found 235.0545[2]

Experimental Protocols

The synthesis of 2-aminothiazole derivatives is commonly achieved through the Hantzsch thiazole synthesis.[6] This involves the reaction of an α-haloketone with a thiourea or thioamide.

General Synthesis Workflow

The diagram below illustrates the general synthetic pathway for producing 2-aminothiazole-4-carboxylate derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 α-Halo Ketone/ Ester reaction Hantzsch Thiazole Synthesis (Cyclocondensation) start1->reaction start2 Thiourea start2->reaction product Methyl 2-amino-5-phenyl- 1,3-thiazole-4-carboxylate reaction->product Formation of Thiazole Ring G cluster_inspiration Inspiration & Scaffold Hop cluster_synthesis Synthesis & Screening cluster_outcome Outcome & Significance tlm Thiolactomycin (TLM) (Natural Antibiotic) scaffold 2-Aminothiazole- 4-carboxylate Scaffold tlm->scaffold Structural Modification synthesis Synthesize Derivatives (e.g., Methyl 2-amino-5-phenyl- 1,3-thiazole-4-carboxylate) scaffold->synthesis test_whole Test against M. tuberculosis H37Rv (Whole Cell Assay) synthesis->test_whole test_enzyme Test against mtFabH Enzyme (IC₅₀ Assay) synthesis->test_enzyme outcome Identify Promising New Anti-tubercular Templates test_whole->outcome test_enzyme->outcome

References

Unraveling the Role of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate: A Key Intermediate in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and patent filings reveals that Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate primarily serves as a crucial chemical intermediate in the synthesis of more complex pharmaceutical compounds, rather than possessing a well-defined mechanism of action of its own. While this precludes an in-depth analysis of its direct biological targets and signaling pathways, its role in the development of potent orexin receptor antagonists highlights its significance in the field of neuroscience and drug development.

This technical guide will elucidate the documented utility of this compound as a foundational molecule, detail its application in the synthesis of orexin receptor antagonists, and briefly touch upon the therapeutic implications of targeting the orexin system.

A Versatile Building Block in Pharmaceutical Synthesis

This compound is a heterocyclic compound belonging to the thiazole family. Its chemical structure makes it a valuable precursor in organic synthesis, particularly for creating more elaborate molecules with potential therapeutic properties. The primary documented application of this compound is as a starting material in the multi-step synthesis of novel orexin receptor antagonists.

Role in the Synthesis of Orexin Receptor Antagonists

Patents filed by pharmaceutical companies detail the use of this compound in the preparation of substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.1]octane derivatives. These resulting compounds have been identified as potent antagonists of orexin receptors, specifically the OX1 receptor (OX1R).

The synthesis process, as outlined in these patents, typically involves the chemical modification of this compound to build a more complex molecular architecture capable of binding to and inhibiting the activity of orexin receptors.

The Orexin System: A Therapeutic Target

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), plays a critical role in regulating various physiological functions, including:

  • Sleep and Wakefulness: The orexin system is a key promoter of wakefulness.

  • Appetite and Feeding Behavior: Orexins are involved in the regulation of food intake.

  • Reward and Motivation: This system is implicated in addictive behaviors.

Antagonism of orexin receptors has emerged as a promising therapeutic strategy for a range of disorders. By blocking the action of orexins, these antagonist compounds can modulate the activity of the orexin system, offering potential treatments for conditions such as insomnia, anxiety disorders, and substance use disorders.

Future Directions

While the direct biological activity of this compound remains uncharacterized, its importance as a synthetic intermediate is firmly established. Future research could explore whether this core thiazole structure possesses any intrinsic pharmacological properties. However, based on current knowledge, its primary value lies in its utility as a foundational element for the creation of next-generation therapeutics targeting complex neurological pathways. The logical workflow for its utilization in drug discovery is depicted below.

G cluster_0 Chemical Synthesis & Drug Discovery Workflow start This compound (Starting Material) synthesis Multi-step Chemical Synthesis start->synthesis Used as a precursor product Substituted 2-azabicycloheptane/octane Derivatives (Final Product) synthesis->product Yields target Orexin Receptor Antagonism (Mechanism of Action) product->target Exhibits application Therapeutic Applications (e.g., Insomnia, Anxiety) target->application Leads to

Synthetic pathway from intermediate to therapeutic application.

The Rising Therapeutic Potential of Novel Thiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, continues to be a cornerstone in the development of new therapeutic agents. Its unique structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel thiazole compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document details the quantitative biological data, experimental methodologies, and relevant signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of Novel Thiazole Derivatives

Recent research has highlighted the significant potential of thiazole derivatives as anticancer agents. These compounds have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines. A key mechanism of action for some of these novel compounds is the dual inhibition of the Phosphatidylinositol-3-Kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) signaling pathways, which are critical for cancer cell growth and survival.[1][2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of selected novel thiazole compounds from recent studies.

Compound IDCancer Cell Line/EnzymeActivity MetricValue (µM)Reference
3b PI3KαIC₅₀0.086 ± 0.005[1][2]
mTORIC₅₀0.221 ± 0.014[1][2]
5b MCF-7 (Breast Cancer)IC₅₀0.48 ± 0.03[3]
A549 (Lung Cancer)IC₅₀0.97 ± 0.13[3]
4c MCF-7 (Breast Cancer)IC₅₀2.57 ± 0.16[4]
HepG2 (Liver Cancer)IC₅₀7.26 ± 0.44[4]
VEGFR-2IC₅₀0.15[4]
Compound 8 MCF-7 (Breast Cancer)IC₅₀3.36 µg/ml[5]
Compound 7a MCF-7 (Breast Cancer)IC₅₀4.75 µg/ml[5]
Compound 7b MCF-7 (Breast Cancer)IC₅₀6.09 µg/ml[5]
4i SaOS-2 (Osteosarcoma)IC₅₀0.190 ± 0.045 µg/mL[6]
4d SaOS-2 (Osteosarcoma)IC₅₀0.212 ± 0.006 µg/mL[6]
4b SaOS-2 (Osteosarcoma)IC₅₀0.214 ± 0.009 µg/mL[6]

Antimicrobial Activity of Novel Thiazole Derivatives

Thiazole-based compounds have also emerged as promising antimicrobial agents, demonstrating activity against a range of pathogenic bacteria and fungi. Their mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase.

Quantitative Antimicrobial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected novel thiazole compounds against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 6 Shigella dysenteriae125[7]
Proteus mirabilis1000[7]
Listeria monocytogenes1000[7]
Compound 13 Gram-positive/negative bacteria50-75[8]
Compound 14 Gram-positive/negative bacteria50-75[8]
Compound 11 S. aureus, E. coli, A. niger150-200[8]
Compound 12 S. aureus, E. coli, A. niger125-150[8]
Compound 3a E. coli4.88[9]
S. aureus4.88[9]
Compound 8a E. coli9.77[9]

Anti-inflammatory Activity of Novel Thiazole Derivatives

Several novel thiazole derivatives have demonstrated significant anti-inflammatory properties.[10][11] The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators. For instance, certain thiazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[12] Some compounds may also act as specific inhibitors of cyclooxygenase-2 (COX-2).[13]

Experimental Protocols

Synthesis and Biological Evaluation Workflow

The general workflow for the discovery and evaluation of novel thiazole compounds is depicted below. This process typically begins with the chemical synthesis of the derivatives, followed by a series of in vitro biological assays to determine their activity and mechanism of action.

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis S1 Starting Materials S2 Chemical Synthesis S1->S2 S3 Purification & Characterization S2->S3 B1 In Vitro Cytotoxicity Assay (e.g., MTT Assay) S3->B1 B2 Antimicrobial Susceptibility Test (e.g., Broth Microdilution) S3->B2 B3 Enzyme Inhibition Assay B1->B3 D1 Determine IC50 / MIC B1->D1 B2->D1 B4 Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) B3->B4 D2 Structure-Activity Relationship (SAR) B4->D2 D2->S1 Lead Optimization

Caption: General workflow for synthesis and biological evaluation.

In Vitro Cytotoxicity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[14][15][16][17][18]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21][22][23]

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the thiazole compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (typically 16-20 hours for bacteria).[20][23]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[22]

Signaling Pathway Inhibition: PI3K/AKT/mTOR Pathway

A significant number of novel anticancer thiazole derivatives have been found to target the PI3K/AKT/mTOR signaling pathway.[24][25] This pathway is crucial for regulating cell proliferation, growth, and survival, and its aberrant activation is a common feature in many cancers.[2][24] The inhibition of both PI3K and mTOR by thiazole compounds can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[1]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Novel Thiazole Compound Thiazole->PI3K inhibits Thiazole->mTORC1 inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

References

The 2-Aminothiazole-4-Carboxylate Scaffold: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole-4-carboxylate core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This in-depth technical guide provides a comprehensive review of this scaffold for researchers, scientists, and drug development professionals. It covers synthetic methodologies, diverse biological applications with a focus on quantitative data, and detailed experimental protocols.

Synthetic Strategies

The synthesis of the 2-aminothiazole-4-carboxylate scaffold and its derivatives is primarily achieved through the Hantzsch thiazole synthesis. This classical method involves the condensation of a thiourea or its derivative with an α-halocarbonyl compound. Variations of this method allow for the introduction of diverse substituents at the 2-, 4-, and 5-positions of the thiazole ring, enabling the exploration of a broad chemical space.

A general synthetic scheme involves the reaction of a substituted thiourea with an ethyl bromopyruvate derivative to yield the ethyl 2-aminothiazole-4-carboxylate core. Further modifications can be made to the 2-amino group and the 4-carboxylate moiety to generate a library of analogues. For instance, the 2-amino group can be acylated or reacted with isothiocyanates, while the ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.[1][2][3]

Biological Activities and Therapeutic Potential

Derivatives of the 2-aminothiazole-4-carboxylate scaffold have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[2][4] This section summarizes the key findings and presents the quantitative data in structured tables for comparative analysis.

Anticancer Activity

The 2-aminothiazole scaffold is a key component of several clinically approved anticancer drugs, such as the kinase inhibitor dasatinib.[5][6] Numerous studies have explored derivatives of the 2-aminothiazole-4-carboxylate core for their potential as novel anticancer agents. These compounds have been shown to inhibit various cancer cell lines through diverse mechanisms of action, including the inhibition of protein kinases and tubulin polymerization.[5][7]

CompoundCell LineActivity TypeValueReference
1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromophenyl)-4,5-dihydro-thiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast Cancer)IC500.8 µM[2][3]
Ethyl 2-substituted-aminothiazole-4-carboxylate derivativeRPMI-8226 (Leukemia)GI500.08 µM[5]
Antimicrobial Activity

The emergence of drug-resistant microbial strains has necessitated the development of new antimicrobial agents. The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the discovery of novel antibacterial and antitubercular drugs.[8][9] Notably, certain derivatives have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[8][9]

CompoundOrganismActivity TypeValueReference
Methyl 2-amino-5-benzylthiazole-4-carboxylateM. tuberculosis H37RvMIC0.06 µg/mL (240 nM)[8]
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylatemtFabH (enzyme)IC500.95 ± 0.05 µg/mL[8]
Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2-aminothiazole scaffold is a well-established kinase inhibitor template.[6][10][11] Derivatives of 2-aminothiazole-4-carboxylate have been investigated as inhibitors of various kinases, including Src family kinases and cyclin-dependent kinases (CDKs).[3][6]

CompoundTarget KinaseActivity TypeValueReference
Dasatinib (BMS-354825)Pan-SrcIC50Nanomolar to subnanomolar[6]
2-acetamido-thiazolylthio acetic ester derivativeCDK2IC501-10 nM[11]
Other Biological Activities

Beyond the activities mentioned above, derivatives of this scaffold have also been explored as metallo-β-lactamase inhibitors, demonstrating potential in combating antibiotic resistance.[12] Additionally, they have been investigated for their anti-inflammatory and neuroprotective properties.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of 2-aminothiazole-4-carboxylate derivatives, as cited in the literature.

General Synthesis of Ethyl 2-Aminothiazole-4-carboxylate Derivatives

A common synthetic route to ethyl 2-aminothiazole-4-carboxylate derivatives is as follows:

  • Step 1: Synthesis of Ethyl 2-amino-thiazole-4-carboxylate. To a solution of thiourea in ethanol, ethyl bromopyruvate is added dropwise with stirring. The reaction mixture is then refluxed for several hours. After cooling, the resulting precipitate is filtered, washed with a suitable solvent (e.g., ethanol or diethyl ether), and dried to afford the ethyl 2-aminothiazole-4-carboxylate.[1]

  • Step 2: N-functionalization. The 2-amino group can be further modified. For example, to synthesize N-acyl derivatives, the product from Step 1 is reacted with an appropriate acyl chloride or anhydride in the presence of a base like pyridine or triethylamine in a suitable solvent such as dichloromethane or THF.[2]

  • Step 3: Saponification (optional). To obtain the corresponding carboxylic acid, the ethyl ester from Step 1 or 2 can be hydrolyzed using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or THF.[4]

In Vitro Anticancer Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds against various cancer cell lines are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.[3]

Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases can be determined using various in vitro kinase assay kits (e.g., ADP-Glo™ Kinase Assay).

  • Reaction Setup: The assay is typically performed in a multi-well plate. Each reaction well contains the kinase, its specific substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time to allow for the phosphorylation of the substrate.

  • ADP Detection: After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced during the kinase reaction into ATP.

  • Luminescence Measurement: Finally, a luciferase/luciferin reagent is added, which generates a luminescent signal proportional to the amount of ADP produced. The luminescence is measured using a luminometer.

  • Data Analysis: The inhibitory activity of the compound is determined by comparing the signal from the wells containing the test compound to the signals from control wells (with and without the kinase). The IC50 value is calculated from the dose-response curve.[6]

Visualizations

The following diagrams illustrate key concepts related to the 2-aminothiazole-4-carboxylate scaffold.

G General Synthesis of 2-Aminothiazole-4-Carboxylate Derivatives Thiourea Thiourea ThiazoleCore 2-Aminothiazole-4-Carboxylate Core Thiourea->ThiazoleCore Hantzsch Synthesis AlphaHalo α-Halocarbonyl (e.g., Ethyl Bromopyruvate) AlphaHalo->ThiazoleCore Acylation Acylation / Sulfonylation ThiazoleCore->Acylation N-Functionalization EsterHydrolysis Ester Hydrolysis ThiazoleCore->EsterHydrolysis C4-Modification Amidation Amidation ThiazoleCore->Amidation C4-Modification FinalProducts Diverse Library of Derivatives Acylation->FinalProducts EsterHydrolysis->FinalProducts Amidation->FinalProducts

Caption: Synthetic pathways to 2-aminothiazole-4-carboxylate derivatives.

G Drug Discovery Workflow for 2-Aminothiazole-4-Carboxylate Scaffold cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Library Library Synthesis Screening High-Throughput Screening Library->Screening HitID Hit Identification Screening->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Efficacy Studies LeadOpt->InVivo Tox Toxicology & Safety InVivo->Tox Candidate Preclinical Candidate Tox->Candidate

Caption: Drug discovery workflow utilizing the scaffold.

G Signaling Pathway Inhibition by a Kinase Inhibitor GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Downstream Kinase (e.g., Src, Abl) Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor 2-Aminothiazole Kinase Inhibitor Inhibitor->Kinase inhibits

Caption: Mechanism of action for kinase inhibitors.

References

The Discovery and Synthesis of Thiazole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have positioned it as a "privileged scaffold" in drug discovery, leading to the development of a multitude of clinically significant therapeutic agents. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of thiazole derivatives, tailored for researchers, scientists, and professionals in drug development.

Core Synthetic Methodologies

The construction of the thiazole ring can be achieved through several synthetic routes. The Hantzsch synthesis remains the most prominent and versatile method, while the Gabriel and Cook-Heilbron syntheses offer alternative pathways to specific thiazole derivatives.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, is a classic and widely employed method for the preparation of thiazole rings.[1] The reaction typically involves the condensation of an α-haloketone with a thioamide.[1] A common variation utilizes thiourea to produce 2-aminothiazole derivatives.[2]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole [2]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • 20 mL scintillation vial or round-bottom flask

  • Magnetic stir bar and stir plate with heating

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.

  • Remove the reaction from heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with deionized water.

  • Allow the product to air dry on a watch glass.

Gabriel Synthesis

The Gabriel synthesis provides a route to 2,5-disubstituted thiazoles by reacting an acylamino-ketone with phosphorus pentasulfide.

Experimental Protocol: Gabriel Synthesis of 2,5-Dimethylthiazole

Materials:

  • N-(2-oxopropyl)acetamide

  • Phosphorus pentasulfide (P₄S₁₀)

  • Inert solvent (e.g., toluene or xylene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine N-(2-oxopropyl)acetamide and an equimolar amount of phosphorus pentasulfide in an inert solvent.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis is a method for producing 5-aminothiazole derivatives through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds under mild conditions.[3][4]

Experimental Protocol: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole [4]

Materials:

  • Aminoacetonitrile

  • Carbon disulfide (CS₂)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve aminoacetonitrile in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of carbon disulfide to the stirred solution.

  • Allow the reaction mixture to stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization.

Biological Activities of Thiazole Derivatives

Thiazole derivatives have been extensively investigated for a wide array of pharmacological activities. The following sections summarize their key therapeutic applications, supported by quantitative data.

Anticancer Activity

Thiazole-containing compounds have emerged as potent anticancer agents, with several derivatives demonstrating significant cytotoxicity against various cancer cell lines.[5][6][7][8][9] The mechanism of action often involves the inhibition of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Table 1: Anticancer Activity of Thiazole Derivatives (IC₅₀ values in µM)
Derivative ClassCell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)Citation
2-[2-[3-substituted-4-hydroxy benzylidene] hydrazinyl]-thiazole-4[5H]-ones (Compound 4c)MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[5]
2-[2-[3-substituted-4-hydroxy benzylidene] hydrazinyl]-thiazole-4[5H]-ones (Compound 4c)HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[5]
Arylidene-hydrazinyl-thiazoles (Compound 2a)MDA-MB-231 (Breast)1.5 ± 0.2Cisplatin10.1 ± 1.1[6]
Arylidene-hydrazinyl-thiazoles (Compound 2e)HeLa (Cervical)0.9 ± 0.1Oxaliplatin1.2 ± 0.2[6]
Methyl salicylate based thiazoles (Compound 3j)T47D (Breast)0.51 ± 0.15Reference Inhibitor3.23 ± 0.85[7]
2,4-disubstituted-1,3-thiazoles (Compound 8)MCF-7 (Breast)3.36 ± 0.06Staurosporine5.25[8]
Aryl thiazole (Compound 4d)MDA-MB-231 (Breast)1.21Sorafenib1.18[9]
Antimicrobial Activity

The thiazole scaffold is a key component in many antimicrobial agents. Its derivatives have shown potent activity against a range of bacteria and fungi.[10][11][12][13][14][15][16][17][18]

Table 2: Antibacterial Activity of Thiazole Derivatives (MIC values in µg/mL)
Derivative ClassBacterial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)Citation
Thiazole derivative (Compound 6)Shigella dysenteriae125--[10]
Thiazole derivative (Compound 6)Proteus mirabilis1000--[10]
Thiazole derivative (Compound 6)Listeria monocytogenes1000--[10]
Thiazoles containing imidazole and furan (Compound 3a)Escherichia coli4.88Neomycin>50[12]
Thiazoles containing imidazole and furan (Compound 3a)Staphylococcus aureus4.88Neomycin>50[12]
Heteroaryl(aryl) thiazoles (Compound 3)Staphylococcus aureus230-700--[14]
Thiazole derivativeBacillus cereus>4000Penicillin0.5[15]
Thiazole derivativeEscherichia coli>4000Gentamicin1[15]
4-(4-bromophenyl)-thiazol-2-amine derivatives (Compound 43a)Staphylococcus aureus16.1 (µM)Norfloxacin-[18]
4-(4-bromophenyl)-thiazol-2-amine derivatives (Compound 43a)Escherichia coli16.1 (µM)Norfloxacin-[18]
Table 3: Antifungal Activity of Thiazole Derivatives (MIC values in µg/mL)
Derivative ClassFungal StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)Citation
(2-(cyclopropylmethylidene)hydrazinyl)thiazolesCandida albicans0.008–7.81Nystatin-[11]
Thiazoles containing imidazole and furan (Compound 6d)Candida albicans156.25--[12]
Heteroaryl(aryl) thiazoles (Compound 9)Candida albicans60-230--[13]
2-hydrazinyl-4-phenyl-1,3-thiazoles (Compound 7a)Candida albicans3.9Fluconazole15.62[16]
Heteroaryl(aryl) thiazoles (Compound 8)Aspergillus niger80-230--[17]
Anti-inflammatory and Antioxidant Activities

Thiazole derivatives have also demonstrated significant potential as anti-inflammatory and antioxidant agents.[19][20][21][22][23][24][25][26][27][28]

Table 4: Anti-inflammatory Activity of Thiazole Derivatives (IC₅₀ values in µg/mL)
Derivative ClassAssayIC₅₀ (µg/mL)Reference CompoundReference IC₅₀ (µg/mL)Citation
Pyrimidinone-linked thiazoles----[20]
Coumarin-thiazolidine-2,4-diones (Compound 3g)-46.62--[24]
Substituted phenyl thiazoles (Compound 3c)Carrageenan-induced paw edema (% inhibition)65.34 (at 3h)Nimesulide70.21 (at 3h)[27]
2-substituted-N-(benzo[d]thiazol-2-yl)acetamides (Compound 10)Rat paw edema (% inhibition)84 (% of standard)Indomethacin-[28]
Table 5: Antioxidant Activity of Thiazole Derivatives (IC₅₀ values in µM)
Derivative ClassAssayIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)Citation
Thiazole-carboxamides (LMH6)DPPH Scavenging0.185 ± 0.049Trolox3.10 ± 0.92[19]
Thiazolyl-Catechols (Compound 3a)DPPH Scavenging-Trolox-[21]
Biphenyl-3,5-dihydro-2H-thiazolopyrimidinesDPPH Scavenging---[22]
4-thiomethyl functionalised 1,3-thiazoles (Compound 7e)DPPH Scavenging191-417Ascorbic acid29[23]
Pyridyl-carbonyl thiazoles (Compound 3cf)DPPH Scavenging28.10 (mM)Ascorbic acid3 (mM)[25]

Signaling Pathways and Experimental Workflows

The biological effects of thiazole derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, rendered in DOT language, illustrate key pathways and experimental workflows relevant to the study of these compounds.

experimental_workflow General Experimental Workflow for Thiazole Derivatives cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_mechanistic Mechanistic Studies start Starting Materials (e.g., α-haloketone, thioamide) synthesis Thiazole Synthesis (e.g., Hantzsch) start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays characterization->in_vitro anticancer Anticancer (MTT Assay) in_vitro->anticancer antimicrobial Antimicrobial (MIC Assay) in_vitro->antimicrobial antioxidant Antioxidant (DPPH Assay) in_vitro->antioxidant pathway Signaling Pathway Analysis in_vitro->pathway docking Molecular Docking pathway->docking

General Experimental Workflow for Thiazole Derivatives.

PI3K_Akt_mTOR_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K inhibits Thiazole->mTORC1 inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition by Thiazole Derivatives.

JAK_STAT_pathway JAK/STAT Signaling Pathway Inhibition CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus GeneTranscription Gene Transcription (Proliferation, Inflammation) Nucleus->GeneTranscription Thiazole Thiazole Derivative Thiazole->JAK inhibits

JAK/STAT Signaling Pathway Inhibition by Thiazole Derivatives.

EGFR_pathway EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Thiazole Thiazole Derivative Thiazole->EGFR inhibits (Tyrosine Kinase Domain)

EGFR Signaling Pathway Inhibition by Thiazole Derivatives.

VEGFR2_pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Downstream activates Angiogenesis Angiogenesis Downstream->Angiogenesis Thiazole Thiazole Derivative Thiazole->VEGFR2 inhibits (Tyrosine Kinase Domain)

VEGFR-2 Signaling Pathway Inhibition by Thiazole Derivatives.

Detailed Experimental Protocols for Biological Assays

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Thiazole derivative test compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivative and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of antioxidant compounds.

Protocol: DPPH Assay

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Thiazole derivative test compound

  • Positive control (e.g., ascorbic acid or Trolox)

  • Methanol or ethanol

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the thiazole derivative and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Thiazole derivative test compound

  • Standard antimicrobial drug (positive control)

  • Sterile 96-well microtiter plates

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the thiazole derivative and the positive control in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in broth to the final desired concentration.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The thiazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. The synthetic methodologies, particularly the Hantzsch synthesis, provide robust and adaptable routes to a wide array of derivatives. The diverse and potent biological activities of these compounds, coupled with an increasing understanding of their mechanisms of action at the molecular level, underscore their continued importance in medicinal chemistry. This guide has provided a comprehensive overview of the key aspects of thiazole derivative research, offering a valuable resource for scientists and professionals dedicated to advancing novel drug therapies.

References

Structural Elucidation of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting a broad range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] This document details the synthetic methodologies, spectroscopic characterization, and crystallographic analysis of this class of compounds.

Synthesis

The synthesis of this compound and its derivatives is typically achieved through the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thiourea derivative. Both conventional heating and microwave-assisted protocols have been successfully employed, with the latter often providing higher yields and shorter reaction times.[1]

A general synthetic pathway is outlined below:

Synthesis_Pathway Methyl_2-chloro-3-oxo-3-phenylpropanoate Methyl 2-chloro-3-oxo-3-phenylpropanoate Reaction Condensation Methyl_2-chloro-3-oxo-3-phenylpropanoate->Reaction Thiourea Thiourea Thiourea->Reaction Target_Compound This compound Reaction->Target_Compound Iodine (catalyst)

Synthesis of this compound.
Experimental Protocols

Conventional Synthesis Protocol: A mixture of the starting substituted ketone (e.g., methyl 2-halo-3-oxo-3-phenylpropanoate) (0.01 M), thiourea (0.02 M), and a catalytic amount of iodine (0.01 M) is refluxed in a suitable solvent such as ethanol for 8-10 hours.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice-cold water. The resulting precipitate is filtered, dried, and recrystallized from absolute ethanol to yield the pure product.[1]

Microwave-Assisted Synthesis Protocol: The substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M) are placed in a microwave-safe flask. The mixture is then subjected to microwave irradiation at a power of 170 W for 5-15 minutes.[1] After cooling, the reaction mixture is worked up as described in the conventional method. This green chemistry approach offers the advantages of higher yields and significantly reduced reaction times.[1]

Spectroscopic Data

Table 1: Expected Spectroscopic Data for this compound

Technique Expected Peaks/Signals Interpretation
FTIR (cm⁻¹) ~3400-3300, ~1700, ~1620, ~1540N-H stretching (amino group), C=O stretching (ester), C=N stretching (thiazole ring), C=C stretching (phenyl and thiazole rings)
¹H NMR (ppm) 7.5-7.2 (m, 5H), 7.0 (s, 2H), 3.8 (s, 3H)Aromatic protons (phenyl group), NH₂ protons (amino group), OCH₃ protons (methyl ester)
¹³C NMR (ppm) ~168, ~165, ~145, 130-128, ~115, ~52C=O (ester), C2 (amino-substituted carbon in thiazole), C5 (phenyl-substituted carbon in thiazole), Aromatic carbons (phenyl group), C4 (carboxylate-substituted carbon in thiazole), OCH₃ (methyl ester)
Mass Spec (m/z) Calculated M+Molecular ion peak corresponding to the molecular weight of the compound.

Note: The chemical shifts (ppm) are approximate and can vary depending on the solvent and instrument used.

Crystallographic Data

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. While the crystal structure of the exact title compound is not available in the provided search results, data from similar structures, such as Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate and Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, can provide insights into the expected crystallographic parameters.[4][5] Thiazole derivatives often crystallize in monoclinic or triclinic systems.

Table 2: Representative Crystallographic Data for a Substituted Thiazole Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.573(3)
b (Å) 19.533(7)
c (Å) 9.876(3)
α (°) 90
β (°) 92.35(4)
γ (°) 90
Volume (ų) 1845.2(10)
Z 4

Data from a related compound: Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate.[4]

Potential Biological Activity and Signaling Pathways

2-Aminothiazole derivatives are known to exhibit a wide array of pharmacological activities, with many acting as inhibitors of various protein kinases.[6][7] For instance, they have been investigated as potential c-Met kinase inhibitors for cancer therapy.[6] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration. Inhibition of this pathway can lead to the suppression of tumor growth.

The following diagram illustrates a simplified workflow for evaluating the biological activity of a synthesized 2-aminothiazole derivative.

Biological_Activity_Workflow Start Synthesized Compound In_Vitro_Assay In Vitro Kinase Assay (e.g., c-Met) Start->In_Vitro_Assay Cell-based_Assay Cell Proliferation Assay (e.g., MTT) In_Vitro_Assay->Cell-based_Assay Data_Analysis Data Analysis (IC50 determination) Cell-based_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Workflow for biological activity screening.

A potential signaling pathway that could be targeted by this class of compounds is the c-Met pathway, which is often dysregulated in cancer.

Signaling_Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Thiazole_Inhibitor Methyl 2-amino-5-phenyl- 1,3-thiazole-4-carboxylate Thiazole_Inhibitor->cMet Inhibits AKT AKT PI3K->AKT Cell_Response Cell Proliferation, Survival, Migration AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

Simplified c-Met signaling pathway and potential inhibition.

Conclusion

This technical guide has summarized the key aspects of the structural elucidation of this compound. The synthesis is readily achievable through established methods, and its structure can be unequivocally confirmed using a combination of spectroscopic and crystallographic techniques. The 2-aminothiazole core is a promising scaffold for the development of novel therapeutic agents, and a thorough understanding of its structure and properties is essential for future drug design and optimization efforts.

References

The Therapeutic Potential of Thiazole Derivatives: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, making thiazole derivatives a fertile ground for drug discovery. This technical guide provides an in-depth overview of the key therapeutic targets of thiazole derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to aid researchers in their quest for novel therapeutics.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Thiazole derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis.

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer. Thiazole-containing compounds have been successfully developed as potent inhibitors of several kinases.

Key Kinase Targets:

  • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), HER2, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key targets in various cancers. Thiazole derivatives have shown potent inhibitory activity against these receptors, disrupting downstream signaling pathways involved in cell growth and angiogenesis.[1][2][3]

  • Serine/Threonine Kinases: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. Thiazole derivatives have been developed as dual inhibitors of PI3K and mTOR, offering a promising strategy for cancer therapy.[4]

  • Other Kinases: Cyclin-dependent kinases (CDKs) and B-Raf are also important targets for anticancer drug development, and thiazole derivatives have shown inhibitory potential against these kinases as well.[5]

Quantitative Data: Kinase Inhibition by Thiazole Derivatives

Compound ClassTarget KinaseIC50 (µM)Reference
Hydrazinyl-1,3-thiazole derivative 3bPI3Kα0.086 ± 0.005[4]
mTOR0.221 ± 0.014[4]
Imidazo[2,1-b]thiazole derivative 39EGFR0.153[3]
HER20.108[3]
DHFR0.291[3]
Imidazo[2,1-b]thiazole derivative 43EGFR0.122[3]
HER20.078[3]
Thiazole derivative 4cVEGFR-20.15[1]
4-chlorophenylthiazole derivativeVEGFR-20.051[2]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A general protocol for assessing the inhibitory activity of a thiazole derivative against a target kinase is as follows:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 100 µM Na₃VO₄).

    • Enzyme: Dilute the recombinant target kinase to the desired concentration in the kinase buffer.

    • Substrate: Prepare the appropriate substrate for the kinase in the kinase buffer.

    • ATP: Prepare a stock solution of ATP. The final concentration in the assay should be close to the Michaelis-Menten constant (Km) for the specific kinase.

    • Test Compound: Prepare a serial dilution of the thiazole derivative in DMSO, followed by further dilution in the kinase buffer.

  • Assay Procedure:

    • Add the test compound dilutions or vehicle (DMSO) to a 96-well or 384-well plate.

    • Add the diluted enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Analysis:

    • The amount of product formed is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.

    • The percentage of inhibition is calculated for each concentration of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: PI3K/mTOR Inhibition by Thiazole Derivatives

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival Akt->CellSurvival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt Activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Thiazole Thiazole Derivative Thiazole->PI3K Thiazole->mTORC1 Anticancer_Workflow cluster_invitro In Vitro Studies cluster_mechanism Mechanism of Action cluster_invivo In Vivo Studies Synthesis Synthesis of Thiazole Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assays (Annexin V/PI) Mechanism->Apoptosis TargetAssay Target-Specific Assays (e.g., Kinase, Tubulin) Mechanism->TargetAssay Xenograft Xenograft Models Mechanism->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Lead Lead Compound Identification Toxicity->Lead Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Releases COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Thiazole_COX Thiazole Derivative (COX Inhibitor) Thiazole_COX->COX Thiazole_LOX Thiazole Derivative (LOX Inhibitor) Thiazole_LOX->LOX

References

In-depth Technical Guide: Properties of CAS Number 115174-39-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and biological properties of the compound identified by CAS number 115174-39-5, chemically known as methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate. This molecule belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active agents. This document summarizes its physicochemical characteristics, synthesis, pharmacological activities, and toxicological profile, presenting data in a structured format for ease of reference and comparison.

Chemical and Physical Properties

This compound is a small molecule with the molecular formula C₁₁H₁₀N₂O₂S. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 115174-39-5N/A
Molecular Formula C₁₁H₁₀N₂O₂S[1]
Molecular Weight 234.27 g/mol [1]
Melting Point 223-225 °C[1]
Appearance Pale yellow powder[1]
¹H NMR (270 MHz, DMSO-d₆) δ (ppm) 3.65 (s, 3H), 7.25 (s, 2H), 7.29–7.39 (m, 5H)[1]
¹³C NMR (270 MHz, DMSO-d₆) δ (ppm) 128.35, 128.68, 129.88, 131.65, 131.98, 137.54, 164.19, 166.13[1]
Mass Spectrometry (FAB/NOBA-MS) Calculated for C₁₁H₁₁N₂O₂S (M+H)⁺: 235.0541, Found: 235.0545[1]

Synthesis

The primary method for the synthesis of this compound and its analogs is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.

Hantzsch Thiazole Synthesis Workflow

The logical workflow for the Hantzsch synthesis of 2-aminothiazoles is depicted below.

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate Thiazoline Intermediate alpha_haloketone->intermediate Condensation thioamide Thioamide thioamide->intermediate thiazole 2-Aminothiazole Product intermediate->thiazole Dehydration

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: General Procedure for the Synthesis of Methyl 2-amino-5-phenylthiazole-4-carboxylate

The synthesis of the title compound has been reported as part of a broader study on 2-aminothiazole-4-carboxylate derivatives. The following is a general protocol adapted from the literature.

Materials:

  • Appropriate α-haloketone precursor

  • Thiourea

  • Solvent (e.g., ethanol)

Procedure:

  • The α-haloketone precursor is dissolved in a suitable solvent, such as ethanol.

  • An equimolar amount of thiourea is added to the solution.

  • The reaction mixture is heated to reflux and stirred for a specified period, typically several hours, while being monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield the pure this compound.

Note: The specific α-haloketone precursor for this synthesis would be a methyl 2-halo-3-oxo-3-phenylpropanoate.

Pharmacological and Toxicological Profile

Pharmacological Activity

The primary reported biological activity of this compound is its action against Mycobacterium tuberculosis.

Antitubercular Activity: In a study identifying novel antitubercular agents, this compound was evaluated for its activity against the H37Rv strain of Mycobacterium tuberculosis. While some derivatives from the same 2-aminothiazole-4-carboxylate scaffold showed potent inhibitory activity, with MIC values as low as 0.06 µg/mL, the specific activity for this compound was part of a broader screening. The general class of 2-aminothiazole derivatives is considered a promising template for the development of new anti-tubercular drugs.[1]

Mechanism of Action: The broader class of 2-aminothiazole-4-carboxylate derivatives was investigated for their potential to inhibit the β-ketoacyl-ACP synthase mtFabH, a key enzyme in the fatty acid synthesis pathway of M. tuberculosis. However, it was noted that the most potent antitubercular compounds within this series, including close analogs of the title compound, did not show significant activity against mtFabH, suggesting an alternative mechanism of action is responsible for their antimycobacterial effects.[1]

Toxicological Data

Limited specific toxicological data is available for CAS 115174-39-5. However, information on related 2-aminothiazole derivatives provides some insight into the potential toxicological profile.

Cytotoxicity: A study on a closely related analog, methyl 2-amino-5-benzylthiazole-4-carboxylate, showed no cytotoxicity against HS-27 cells at concentrations up to 100 µg/mL.[1] This suggests that the core scaffold may have a favorable initial safety profile.

General Safety and Handling: Safety data sheets for similar 2-aminothiazole compounds indicate that they may cause skin and eye irritation and may be harmful if swallowed or inhaled. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, are recommended when handling this compound.

Signaling Pathways and Biological Interactions

While the specific signaling pathways modulated by this compound have not been elucidated, the broader 2-aminothiazole scaffold is known to interact with a variety of biological targets, leading to a range of pharmacological effects. The antitubercular activity of this compound suggests an interaction with a currently unidentified target within Mycobacterium tuberculosis.

The proposed, though ultimately unconfirmed for the most active compounds, interaction with mtFabH provides a hypothetical model for how this class of molecules could interfere with bacterial metabolic pathways.

Hypothetical Interaction with mtFabH

The following diagram illustrates the hypothetical binding mode of 2-aminothiazole-4-carboxylates within the active site of mtFabH, which involves key hydrogen bonding interactions.

mtFabH_Interaction cluster_Enzyme mtFabH Active Site His244 His244 Cys112 Cys112 Inhibitor 2-Aminothiazole- 4-carboxylate Inhibitor->His244 H-bond with NH₂ group Inhibitor->Cys112 Potential interaction

Caption: Hypothetical binding of a 2-aminothiazole-4-carboxylate inhibitor in the mtFabH active site.

Conclusion

This compound (CAS 115174-39-5) is a member of the 2-aminothiazole class of compounds with reported antitubercular activity. While its precise mechanism of action remains to be fully elucidated, the 2-aminothiazole scaffold represents a promising starting point for the development of novel therapeutics. Further research is warranted to explore its full pharmacological potential, delineate its mechanism of action, and establish a comprehensive safety profile. This technical guide provides a foundational summary of the current knowledge on this compound to aid researchers and drug development professionals in their ongoing investigations.

References

Methodological & Application

Application Notes and Protocols: Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, often referred to as a "privileged structure." This designation stems from its presence in a variety of clinically approved drugs, such as the kinase inhibitor Dasatinib, and its ability to interact with a wide range of biological targets.[1] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate serves as a key intermediate and a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the fields of oncology and infectious diseases.[4][5]

Synthesis and Characterization

The synthesis of this compound is typically achieved via the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. A common variation of this synthesis is a one-pot procedure that is efficient and simplifies the work-up process.[6]

Physicochemical and Spectroscopic Data
ParameterValue
Molecular Formula C₁₁H₁₀N₂O₂S
Molecular Weight 234.28 g/mol
Appearance Pale yellow powder
Melting Point 218–221°C
¹H NMR (270 MHz, DMSO-d₆) δ 3.65 (s, 3H), 7.25 (s, 2H), 7.29–7.39 (m, 5H)
¹³C NMR (270 MHz, DMSO-d₆) δ 128.35, 128.68, 129.88, 131.65, 131.98, 137.54, 164.19, 166.13
IR (νₘₐₓ, cm⁻¹) 3411 (NH stretch, amine), 1696 (C=O stretch, conjugated ester)
Mass Spec (FAB/NOBA) Calculated for C₁₁H₁₁N₂O₂S (M+H)⁺: 235.0541, Found: 235.0545

Data sourced from Al-Balas Q, et al. (2009).

Synthesis Workflow Diagram

G General Hantzsch Thiazole Synthesis Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product alpha_halo_ketone α-Halo Ketone/ Ester condensation Condensation/ Cyclization alpha_halo_ketone->condensation thiourea Thiourea thiourea->condensation aminothiazole 2-Aminothiazole Derivative condensation->aminothiazole

Caption: Hantzsch synthesis for 2-aminothiazole derivatives.

Experimental Protocol: Synthesis

This protocol is adapted from a general procedure for the synthesis of 2-aminothiazole-4-carboxylate derivatives.

Materials:

  • Appropriate α-halo ketoester (e.g., methyl 2-chloro-3-oxo-3-phenylpropanoate)

  • Thiourea

  • Methanol or Ethanol

  • Reaction vessel (round-bottom flask)

  • Reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Dissolve the α-halo ketoester (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Add thiourea (1 to 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

Application Notes: Drug Development Potential

Anticancer Activity: Kinase Inhibition

The 2-aminothiazole core is a key component of several potent protein kinase inhibitors.[1] For instance, the FDA-approved drug Dasatinib, used for treating chronic myeloid leukemia (CML), features this scaffold. The constitutive activity of the BCR-ABL fusion protein is a hallmark of CML.[7] BCR-ABL drives cancer cell proliferation and survival by activating multiple downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[2][3] Derivatives of this compound are designed to act as ATP-competitive inhibitors, binding to the kinase domain of proteins like BCR-ABL and preventing the phosphorylation of their substrates.

BCR-ABL Signaling Pathway and Inhibition

G BCR-ABL Signaling and Inhibition by 2-Aminothiazole Derivatives cluster_upstream Upstream Activation cluster_inhibitor Therapeutic Intervention cluster_pathways Downstream Signaling Cascades cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS activates PI3K PI3K BCR_ABL->PI3K activates Inhibitor 2-Aminothiazole Inhibitor (e.g., Dasatinib) Inhibitor->BCR_ABL inhibits RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF -> MEK -> ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Increased Proliferation RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Inhibition of Apoptosis AKT->Survival promotes

Caption: BCR-ABL activates pro-survival and proliferative pathways.

Antimycobacterial Activity

Tuberculosis remains a major global health threat, and new drugs are needed to combat resistant strains of Mycobacterium tuberculosis. The 2-aminothiazole scaffold has been identified as a promising template for the development of novel anti-tubercular agents.[4][5] Some derivatives have shown potent activity against the H37Rv strain of M. tuberculosis.[4] The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. For example, β-ketoacyl-ACP synthase (mtFabH) is a key enzyme in the fatty acid biosynthesis pathway of M. tuberculosis and a potential target for this class of compounds.[8]

Experimental Protocols: Biological Assays

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the title compound against a target protein kinase.

Materials:

  • Recombinant human kinase (e.g., ABL, SRC)

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound (test compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Dasatinib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 96-well microplates

Procedure:

  • Prepare a serial dilution of the test compound and the positive control in DMSO.

  • In a 96-well plate, add the kinase, its specific peptide substrate, and the kinase assay buffer to each well.

  • Add the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

  • Pre-incubate the plate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Stop the reaction and measure kinase activity by quantifying the amount of ADP produced, following the manufacturer's protocol for the ADP-Glo™ assay.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinase Assay Workflow

G Workflow for In Vitro Kinase Inhibition Assay A 1. Prepare Reagents (Kinase, Substrate, Buffer, Test Compound) B 2. Add Reagents to 96-Well Plate A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate at Optimal Temperature C->D E 5. Stop Reaction & Add Detection Reagent (e.g., ADP-Glo™) D->E F 6. Measure Luminescence (Signal α ADP produced) E->F G 7. Data Analysis (Calculate % Inhibition, Determine IC50) F->G

Caption: A typical workflow for determining kinase inhibition.

Antimycobacterial Susceptibility Testing (MIC Determination)

This protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) of the compound against Mycobacterium tuberculosis H37Rv.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound (test compound) dissolved in DMSO

  • Positive control drug (e.g., Isoniazid)

  • 96-well microplates

  • Resazurin solution (for viability staining)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in 7H9 broth directly in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a standard turbidity (e.g., McFarland standard 0.5).

  • Add the bacterial inoculum to each well containing the test compound, positive control, and a no-drug growth control.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add the resazurin solution to each well and incubate for an additional 24 hours.

  • Visually assess the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Summary of Biological Activity for 2-Aminothiazole Scaffolds

The following table summarizes representative biological activity data for various derivatives of the 2-aminothiazole class, highlighting the therapeutic potential of this scaffold.

Compound ClassTarget/Cell LineActivity MetricResultReference
Phenylamide DerivativesK563 Leukemia CellsIC₅₀16.3 µMLiu W, et al. (2011)
Phenylthiazole DerivativesHT29 Colon CancerIC₅₀2.01 µMZhang Y, et al. (2022)
Substituted 2-AminothiazolesM. tuberculosis H37RvMIC6.25 µMManjunatha, et al. (2017)
Pyridyl Thiazole DerivativesP. falciparum (Malaria)IC₅₀< 1 µMNareetsile, et al. (2014)
CHK1 InhibitorsMV-4-11 CellsIC₅₀42.10 nMWang J, et al. (2023)

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiazole-5-carboxamides are pivotal structural motifs in a multitude of pharmacologically active compounds, most notably as kinase inhibitors in oncology, such as the anti-cancer drug Dasatinib.[1][2] The increasing demand for these therapeutic agents necessitates robust, scalable, and economically viable synthetic methodologies for their large-scale production. This document provides detailed application notes and protocols for two prominent industrial-scale synthetic routes, presenting comparative data to aid in process selection and optimization.

Synthetic Strategies Overview

Two principal strategies have emerged as industrially relevant for the large-scale synthesis of 2-aminothiazole-5-carboxamides:

  • Hantzsch-Type Thiazole Synthesis: This classical approach has been adapted for industrial production and typically involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[3]

  • Multi-step Synthesis from Acrylamide Precursors: A more contemporary method that offers high efficiency and chemoselectivity, proceeding through key intermediates derived from acrylamides.[1][3][4][5]

The selection of a specific synthetic route is often contingent on factors such as the cost and availability of starting materials, the desired purity of the final product, and the specific substitution pattern of the target molecule.[3]

Signaling Pathways and Experimental Workflows

The logical flow of the two primary synthetic routes is illustrated below.

Hantzsch_Synthesis start 2,3-Dichloroacryloyl Chloride intermediate1 Amide Intermediate (IIIa) start->intermediate1 Inorganic Base Toluene/Water aniline Substituted Aniline aniline->intermediate1 intermediate2 Compound of Formula IV intermediate1->intermediate2 alkanolate Alkanolate Salt alkanolate->intermediate2 product 2-Aminothiazole-5- Carboxamide (I) intermediate2->product thiourea Thiourea thiourea->product acid Acidic Medium (e.g., HCl, Acetic Acid) acid->product purification Purification (Recrystallization) product->purification final_product Final Product purification->final_product

Caption: Workflow for the Hantzsch-based synthesis.

Acrylamide_Synthesis start β-Ethoxy Acryloyl Chloride intermediate1 β-Ethoxy Acrylamide start->intermediate1 Pyridine, THF aniline Substituted Aniline (e.g., 2-chloro-6-methylaniline) aniline->intermediate1 intermediate2 α-Bromo Intermediate (in situ) intermediate1->intermediate2 Dioxane/Water bromination N-Bromosuccinimide (NBS) bromination->intermediate2 product 2-Aminothiazole-5- Carboxamide intermediate2->product Heat thiourea Thiourea thiourea->product purification Purification (Filtration/Washing) product->purification final_product Final Product purification->final_product

Caption: Workflow for the acrylamide precursor-based synthesis.

Experimental Protocols

Protocol 1: Hantzsch-Type Synthesis from 2,3-Dichloroacryloyl Chloride

This protocol is adapted from an industrial process and is suitable for large-scale production.[3]

Step 1: Synthesis of the Amide Intermediate

  • Charge a suitable reactor with the substituted aniline and a biphasic solvent system, typically toluene and water.[6]

  • Add an inorganic base, such as sodium hydroxide, to the mixture. The molar ratio of the base to the aniline is typically between 1 and 10.[6]

  • Add 2,3-dichloroacryloyl chloride to the reaction mixture while maintaining the temperature between 40°C and 70°C.[6]

  • The immediate reaction product is not isolated.[6]

Step 2: Formation of Intermediate IV

  • Treat the reaction mixture from Step 1 with an alkanolate salt, such as sodium methanolate in methanol. The molar ratio of the alkanolate salt is typically between 1 and 5 relative to the initial aniline.[6]

  • Maintain the reaction temperature at approximately 50°C for several hours.[6]

  • After the reaction is complete, cool the mixture and partially distill off the alcohol under reduced pressure.[6]

Step 3: Cyclization to form the 2-Aminothiazole-5-Carboxamide

  • Dilute the reaction mixture containing the intermediate from Step 2 with acetic acid.[6]

  • Add a strong acid, such as hydrochloric acid (e.g., 37% aqueous solution), to the mixture. The molar ratio of the acid to the intermediate is in the range of 1 to 10.[6]

  • Add thiourea to the acidic mixture.

  • Heat the reaction mixture to facilitate the cyclization.

  • Upon completion, cool the reaction mixture to 0°C to precipitate the product salt.[6]

Step 4: Purification

  • Filter the resulting suspension to collect the crude product.[6]

  • The free base can be obtained by treating the salt with a base.[6]

  • Purify the product by recrystallization from a suitable solvent system, such as THF/hexane or methanol/water.[6] Recrystallization is typically carried out at temperatures between 0°C and 60°C.[6]

  • Dry the final product under nitrogen.[6]

Protocol 2: Synthesis from Acrylamide Precursors

This modern approach demonstrates high efficiency and chemoselectivity.[1][4][5]

Step 1: Synthesis of N-substituted β-Ethoxy Acrylamide

  • In a suitable reactor, dissolve the desired substituted aniline (e.g., 2-chloro-6-methylaniline) in a solvent such as tetrahydrofuran (THF).[1]

  • Add a base, such as pyridine.[1]

  • Cool the mixture and add β-ethoxy acryloyl chloride.[1]

  • Stir the reaction mixture until completion to yield the N-substituted β-ethoxy acrylamide.[1]

Step 2: One-Pot α-Bromination and Thiazole Formation

  • Dissolve the β-ethoxy acrylamide from Step 1 in a mixture of dioxane and water.[1]

  • Add N-bromosuccinimide (NBS) to the solution to perform a chemoselective α-bromination.[1]

  • Following the bromination, add thiourea to the reaction mixture.[1]

  • Heat the mixture to effect the ring closure and formation of the 2-aminothiazole-5-carboxamide.[1]

Step 3: Product Isolation

  • Upon completion of the reaction, cool the mixture.

  • The product often precipitates out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with water to remove any remaining impurities.[1]

  • Dry the final product.

Data Presentation

The following tables summarize quantitative data for the synthesis of specific 2-aminothiazole-5-carboxamide derivatives, providing a basis for comparison between the different synthetic methodologies.

Table 1: Hantzsch-Type Synthesis Data

ParameterValueReference
Starting Material Mucochloric Acid[6]
Scale 400 kg[6]
Key Reagents Caustic Soda, Hydrochloric Acid[6]
Reaction Temperature 10-50°C[6]
Yield (Crude) 67%[6]
Final Product Aryl-substituted 2-Amino-5-thiazole-carboxamide[6]
Purification Method Recrystallization (THF/Hexane)[6]
Overall Yield 68%[6]

Table 2: Acrylamide Precursor Synthesis Data for N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide

StepParameterValueReference
1. Amide Formation Starting Materials β-ethoxy acryloyl chloride, 2-chloro-6-methylaniline[1]
Solvent/Base THF/Pyridine[1]
Yield 74%[1]
2. Thiazole Formation Key Reagents NBS, Thiourea[1]
Solvent Dioxane/Water[1]
Yield 95%[1]
Overall Overall Yield High[1]
Key Advantage Avoids protection/deprotection steps[1]

Conclusion

The large-scale synthesis of 2-aminothiazole-5-carboxamides can be effectively achieved through either the traditional Hantzsch-type synthesis or more modern methods utilizing acrylamide precursors. The Hantzsch route, while classic, has been successfully scaled for industrial production. The acrylamide precursor method offers a more streamlined process with high yields and avoids the need for protection and deprotection steps, making it an attractive alternative for large-scale synthesis. The choice between these methods will depend on a thorough evaluation of process economics, raw material availability, and the specific requirements of the target molecule.

References

Analytical Methods for Thiazole-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical quantification and characterization of thiazole-based compounds. The methodologies outlined are essential for researchers and professionals involved in the discovery, development, and quality control of pharmaceuticals and other bioactive molecules containing the thiazole scaffold.

Chromatographic Methods

Chromatographic techniques are fundamental for the separation, identification, and quantification of thiazole derivatives in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most powerful and widely used methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of thiazole-based compounds. Reversed-phase HPLC is particularly common for these analyses.

Application Note: HPLC methods are suitable for the quantification of thiazole derivatives in bulk drug substances, pharmaceutical formulations, and biological fluids. The choice of column, mobile phase, and detector is critical and depends on the specific analyte and sample matrix. For mass spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium formate should be used instead of non-volatile ones like phosphoric acid.[1]

Experimental Protocol: Quantification of Thiazole Derivatives by Reversed-Phase HPLC [2]

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: Diaspher-110-C18 (150 x 4 mm, 5 µm) or equivalent C18 column.[2]

  • Mobile Phase: A mixture of acetonitrile and an acetate buffer solution (pH 4.70) (e.g., 5:95 v/v).[2] The composition may need to be optimized based on the analyte's polarity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance (λmax) of the specific thiazole compound. This can range from 245 nm to 320 nm depending on the derivative.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase or a solvent in which the analyte is highly soluble).

    • For biological samples (e.g., plasma, urine), a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is necessary to remove interfering matrix components.[3][4][5][6]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the standard solutions and the sample solution into the HPLC system.

    • Identify the thiazole derivative peak based on its retention time compared to a standard.

    • Quantify the analyte using a calibration curve constructed from the peak areas of the standard solutions.

Quantitative Data Summary: HPLC Analysis of Thioamides based on Thiazole and other Heterocycles [2]

CompoundLinearity Range (µg/mL)Detection Wavelength (nm)
2-mercaptothiazole0.47–11.72320
2-mercapto-1,3,4-thiadiazole0.47–11.82305
2-mercapto-5-methyl-1,3,4-thiadiazole0.53–13.22310
3-mercapto-1,2,4-triazole0.40–10.11260
3-mercapto-4-methyl-1,2,4-triazole0.46–11.52254
5-mercapto-1-methyltetrazole0.46–11.62245

Experimental Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Standard Solution Preparation p2 Sample Solution Preparation p3 Matrix Cleanup (if necessary) p2->p3 h1 Column Equilibration p3->h1 h2 Injection h1->h2 h3 Chromatographic Separation h2->h3 h4 UV/DAD Detection h3->h4 d1 Peak Integration h4->d1 d2 Calibration Curve Construction d1->d2 d3 Quantification d2->d3

Caption: General workflow for the quantitative analysis of thiazole compounds by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable thiazole derivatives. It provides both qualitative and quantitative information.

Application Note: GC-MS is particularly useful for identifying and quantifying volatile thiazole compounds in complex mixtures, such as environmental samples or in the analysis of volatile organic compounds (VOCs) from biological systems.[7] Derivatization may be required for non-volatile thiazole compounds to increase their volatility.

Experimental Protocol: Analysis of 2-Methylbenzothiazole (2-MBTH) by GC-MS [7]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).[3]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless or split, depending on the concentration of the analyte.

  • Oven Temperature Program: Optimized to achieve good separation of the target analyte from other components in the sample.

  • Ionization: Electron Ionization (EI).

  • Detection: Mass spectrometer operating in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Sample Preparation:

    • For solid samples, a headspace or solvent extraction may be employed.

    • For liquid samples, direct injection or extraction followed by concentration may be performed.

  • Procedure:

    • Inject a known volume of the sample or standard into the GC inlet.

    • The compound is separated on the GC column.

    • The separated compound is ionized in the mass spectrometer.

    • The resulting ions are separated by their mass-to-charge ratio and detected.

  • Data Analysis:

    • The retention time from the gas chromatogram provides qualitative information.

    • The mass spectrum provides structural information for identification.

    • Quantification is achieved by comparing the peak area of the analyte to a calibration curve.

Quantitative Data Summary: GC-MS Analysis of 2-MBTH in Bacterial Strains [7]

Bacterial StrainPeak Area of 2-MBTH
Wild-type S-168,715,422
Deletion Mutant6,381,940
Complementary Strain7,939,165

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation and quantification of thiazole-based compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural determination of organic molecules, including thiazole derivatives.[8] Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Application Note: NMR is primarily used for the qualitative analysis and structural confirmation of newly synthesized thiazole compounds.[8][9] The chemical shifts of the protons on the thiazole ring are characteristic and can be used for identification.[10]

Experimental Protocol: ¹H and ¹³C NMR Analysis of a Thiazole Compound [8]

  • Instrumentation: NMR Spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation:

    • Weigh 5-25 mg of the thiazole compound for ¹H NMR (50-100 mg for ¹³C NMR).[8]

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]

    • Add an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is desired.

    • Transfer the solution to a high-quality 5 mm NMR tube.[8]

  • Procedure:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicity of the signals to elucidate the structure of the thiazole compound.

Typical ¹H NMR Chemical Shifts (δ) for the Thiazole Ring [8]

ProtonChemical Shift (ppm)Multiplicity
H-28.8 - 9.1Singlet or doublet
H-47.2 - 8.0Doublet
H-57.0 - 7.8Doublet

Logical Workflow for Structural Elucidation

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation s1 Synthesized Thiazole Compound a1 NMR Spectroscopy (¹H, ¹³C) s1->a1 a2 Mass Spectrometry s1->a2 a3 IR Spectroscopy s1->a3 e1 Data Interpretation a1->e1 a2->e1 a3->e1 e2 Structure Elucidation e1->e2

Caption: Workflow for the structural confirmation of thiazole compounds.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of thiazole derivatives that possess a chromophore.[11]

Application Note: This technique is widely used for the determination of the concentration of thiazole-based drugs in bulk and pharmaceutical dosage forms.[11] The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Experimental Protocol: Quantification of Acotiamide and Esomeprazole by UV-Vis Spectrophotometry [12]

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: A suitable solvent that dissolves the analytes and does not absorb in the analytical wavelength range.

  • Procedure:

    • Determine the λmax of the thiazole compound by scanning a solution of the compound over a range of wavelengths (e.g., 200-400 nm).

    • Prepare a series of standard solutions of the thiazole compound of known concentrations.

    • Measure the absorbance of the standard solutions and the sample solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the thiazole compound in the sample solution from the calibration curve.

Quantitative Data Summary: UV-Vis Spectrophotometric Analysis of Acotiamide and Esomeprazole [12]

DrugLinearity Range (µg/mL)LOD (µg/mL) (Simultaneous Equation Method)LOD (µg/mL) (Ratio Difference Method)
Acotiamide2-300.3360.410
Esomeprazole2-200.3320.333

Electroanalytical Methods

Electroanalytical methods offer a simple, fast, and sensitive approach for the determination of electroactive thiazole compounds.

Application Note: Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the redox properties of thiazole derivatives and for their quantitative determination.[13] These methods are advantageous due to their simplicity, rapid response, and low cost.[2]

Experimental Protocol: Electrochemical Analysis of Phenolic Thiazoles [13]

  • Instrumentation: Potentiostat with a three-electrode system (working electrode, reference electrode, and counter electrode). Screen-printed electrodes (SPEs) can be used for convenience.[13]

  • Electrolyte: A suitable supporting electrolyte, such as 0.1 M HClO₄.[13]

  • Sample Preparation:

    • Prepare a stock solution of the thiazole compound (e.g., 5 mM).[13]

    • Dilute the stock solution with the electrolyte to the desired concentration for analysis.

  • Procedure:

    • Immerse the electrodes in the sample solution.

    • Record the cyclic voltammogram or differential pulse voltammogram by scanning the potential over a defined range.

  • Data Analysis:

    • The peak potential in the voltammogram provides qualitative information about the redox process.

    • The peak current is proportional to the concentration of the analyte and can be used for quantification by creating a calibration curve.

Signaling Pathway Visualization

Thiazole-based compounds are known to interact with various biological targets, including kinases. The following diagram illustrates a simplified signaling pathway of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the inhibitory action of certain thiazole analogs.[14]

cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis, Cell Proliferation, Migration Downstream->Angiogenesis Leads to Thiazole Thiazole Analog Thiazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole analog.

References

Application Notes and Protocols for Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against various protein kinases.

This document provides detailed application notes and protocols for the investigation of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate as a potential kinase inhibitor. While specific inhibitory data for this exact compound is not extensively available in the public domain, the information presented herein is based on the well-established activity of structurally related 2-aminothiazole derivatives and provides a comprehensive framework for its evaluation. It is anticipated that this compound may exhibit inhibitory activity against kinases such as Src, Aurora, and Casein Kinase 2 (CK2).

Potential Kinase Targets and Signaling Pathways

Based on the activity of analogous compounds, this compound is hypothesized to target one or more of the following key kinase families:

  • Src Family Kinases: These non-receptor tyrosine kinases are crucial players in signaling pathways that control cell growth, proliferation, migration, and survival.[1][2][3][4]

  • Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) are essential for the regulation of mitosis.[5][6][7][8] Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

  • Casein Kinase 2 (CK2): A constitutively active serine/threonine kinase involved in a multitude of cellular processes, including cell growth, proliferation, and survival.[9][10][11][12] CK2 is often found to be dysregulated in cancer.[9][10][11][12]

The inhibition of these kinases can modulate critical downstream signaling pathways, including the PI3K/Akt/mTOR, JAK/STAT, and NF-κB pathways.[9][10][13]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src STAT STAT RTK->STAT GPCR GPCR GPCR->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene Gene Transcription mTOR->Gene Cell Growth & Proliferation IKK IKK NFkB_complex IκB NF-κB IKK->NFkB_complex NFkB_nuc NF-κB NFkB_complex->NFkB_nuc IκB degradation CK2 CK2 CK2->IKK Aurora Aurora Kinase Aurora->Gene Mitosis STAT_nuc STAT STAT->STAT_nuc NFkB_nuc->Gene STAT_nuc->Gene Inhibitor Methyl 2-amino-5-phenyl -1,3-thiazole-4-carboxylate Inhibitor->Src Inhibitor->CK2 Inhibitor->Aurora

Caption: Potential signaling pathways modulated by the inhibitor.

Data Presentation

Compound IDTarget KinaseIC50 (nM)Cell LineGI50 (µM)Reference
DasatinibSrc<1K562<0.001[8]
Compound 4 CK2α3400--[14]
Compound 27 CK2α600786-O5[14]
Compound 88 --HS 578T0.8[15]
Compound 6d --K562comparable to Dasatinib[16]
MCF-720.2[16]
HT-2921.6[16]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the kinase inhibitory activity of this compound.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of the test compound against a purified kinase.

a A Prepare Reagents - Kinase - Substrate - ATP - Test Compound B Dispense Kinase and Test Compound into 384-well plate A->B C Pre-incubate B->C D Initiate Reaction (Add ATP/Substrate mix) C->D E Incubate at 30°C D->E F Stop Reaction & Detect Signal (e.g., ADP-Glo™) E->F G Read Luminescence F->G H Data Analysis (Calculate IC50) G->H

Caption: Workflow for a biochemical kinase inhibition assay.

Materials:

  • Purified recombinant kinase (e.g., Src, CK2α, Aurora A)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (specific to the kinase)

  • This compound (dissolved in DMSO)

  • Known kinase inhibitor as a positive control (e.g., Staurosporine, Dasatinib)

  • 384-well assay plates (low-volume, white)

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of kinase solution (at 2X final concentration) to each well.

    • Add 0.5 µL of the test compound dilution or control (DMSO for negative control, known inhibitor for positive control) to the respective wells.

    • Gently mix and pre-incubate for 15 minutes at room temperature.

  • Kinase Reaction Initiation:

    • Prepare a 2X ATP/substrate mixture in kinase assay buffer. The ATP concentration should be at the Km for the specific kinase.

    • Add 2.5 µL of the ATP/substrate mixture to each well to initiate the reaction. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit by following the manufacturer’s instructions.

    • Briefly, add 5 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all readings.

    • Normalize the data with the positive (no inhibitor) and negative (DMSO) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This protocol measures the effect of the test compound on the proliferation of cancer cell lines.

A Seed Cells in 96-well plate B Allow cells to attach overnight A->B C Treat cells with serial dilutions of Test Compound B->C D Incubate for 72 hours C->D E Add CellTiter-Glo® Reagent D->E F Measure Luminescence E->F G Data Analysis (Calculate GI50) F->G

Caption: Workflow for a cell-based proliferation assay.

Materials:

  • Cancer cell line (e.g., K562, HeLa, A549)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well clear-bottom, white-walled cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or equivalent

  • Multichannel pipettes

  • Incubator (37°C, 5% CO2)

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the test compound in complete medium from a 1000X DMSO stock.

    • Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilution. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percentage of cell growth inhibition against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound belongs to a class of compounds with demonstrated potential as kinase inhibitors. The application notes and protocols provided here offer a robust framework for the comprehensive evaluation of its biological activity. By employing the described biochemical and cell-based assays, researchers can elucidate the specific kinase targets, determine the potency and efficacy of the compound, and explore its potential as a therapeutic agent. Further studies, including broader kinase profiling and in vivo efficacy models, will be necessary to fully characterize its pharmacological profile.

References

In Vitro Assay Protocols for 2-Aminothiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of compounds with diverse biological activities. These derivatives have garnered significant attention for their potential as therapeutic agents, demonstrating anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][2] This document provides detailed in vitro assay protocols to evaluate the biological activity of 2-aminothiazole derivatives, presents quantitative data for selected compounds, and illustrates key signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of various 2-aminothiazole derivatives, providing a comparative overview of their potency across different assays.

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives (MTT Assay)

Compound/DerivativeCancer Cell LineIC50 Value
Compound with thiophene moiety (51b)Hs578T (Breast Cancer)7.451 - 16.439 µM
2,4-disubstituted thiazole amide (28)A549 (Lung Cancer)8.64 µM
HeLa (Cervical Cancer)6.05 µM
HT29 (Colon Cancer)0.63 µM
Karpas299 (Lymphoma)13.87 µM
2-amino-thiazole-5-carboxylic acid phenylamide (21)K562 (Leukemia)16.3 µM
Thiazole-based chalcone (62)HepG2 (Liver Cancer)Apoptosis at 44.3%
N-acylated-2-amino-5-benzyl-1,3-thiazole (11)U251 (Glioblastoma)Selective action
2-aminothiazole-fused chromen-4-one (2)U87 (Glioblastoma)~1.6 µM
2-aminothiazole sublibrary compound (20)H1299 (Lung Cancer)4.89 µM
SHG-44 (Glioma)4.03 µM

Table 2: Kinase Inhibition Activity of 2-Aminothiazole Derivatives

Compound/DerivativeKinase TargetIC50 Value
Dasatinib (BMS-354825)Pan-Src familyNanomolar to subnanomolar
Allosteric CK2α inhibitor (4)CK2α3.4 µM
CX-4945 (Silmitasertib)CK2α14 nM
Clk-24 nM
Dyrk1A6.8 nM
Dyrk1B6.4 nM
Naphthalenyl derivativeCK2αHighest potency among aryl aminothiazoles

Table 3: Antimicrobial Activity of 2-Aminothiazole Derivatives

Compound/DerivativeMicroorganismMIC Value
Thiazolyl-thiourea derivative (124)S. aureus, S. epidermidis4 - 16 µg/mL
Piperazinyl derivative (121d)Methicillin-resistant S. aureus4 µg/mL
E. coli8 µg/mL
1-Butyl-3-(thiazol-2-yl)thiourea (14)M. tuberculosis LepB-UE<100 µM
4-(2-N-butyl-4-chloro-5-hydroxymethyl-imidazol-1-yl-methyl-biphenyl-2 carboxylic acid-(substitutedphenyl-thiazole)-amides (106)S. aureus-

Table 4: Anti-inflammatory Activity of 2-Aminothiazole Derivatives (COX Inhibition)

Compound/DerivativeEnzyme TargetIC50 ValueSelectivity Index (SI)
Diphenyl-amino thiazole (3b)COX-20.09 µM61.66
Benzyloxy thiazole analog (4a)COX-20.28 µM18.6
2-imino-4-thiazolidinone (25c)COX-23.29 µM29.00

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure the cytotoxic effects of compounds.[1]

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • 2-aminothiazole derivative stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of 2-aminothiazole derivatives against a specific protein kinase.[3]

Materials:

  • Recombinant kinase (e.g., Src, CK2, Aurora kinase)

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • 2-aminothiazole derivative stock solutions (in DMSO)

  • Positive control inhibitor (e.g., Dasatinib for Src kinase)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, peptide substrate, and kinase assay buffer.

  • Inhibitor Addition: Add the diluted test compounds or positive control to the respective wells. Include a no-inhibitor control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[4]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microplates

  • 2-aminothiazole derivative stock solutions (in DMSO)

  • Positive control antibiotic/antifungal (e.g., ampicillin, ketoconazole)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Protocol:

  • Compound Dilution: In a 96-well plate, perform a serial two-fold dilution of the 2-aminothiazole derivatives in the appropriate broth.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (broth with microorganism and no compound), a negative control (broth only), and a positive drug control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination (Optional): To determine the minimum bactericidal/fungicidal concentration, plate aliquots from the wells with no visible growth onto agar plates. The lowest concentration that prevents growth on the agar is the MBC/MFC.

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer

  • 2-aminothiazole derivative stock solutions (in DMSO)

  • Positive control inhibitor (e.g., celecoxib for COX-2)

  • COX inhibitor screening assay kit (e.g., from Cayman Chemical)

Protocol:

  • Assay Preparation: Follow the instructions provided with the commercial COX inhibitor screening assay kit.

  • Inhibitor Incubation: Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the 2-aminothiazole derivative or a known inhibitor.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: The assay kit will provide a method to colorimetrically or fluorometrically measure the production of prostaglandins (e.g., PGE2).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1)/IC50 (COX-2) provides the selectivity index.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key cellular pathways affected by 2-aminothiazole derivatives and typical experimental workflows.

anticancer_workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action cluster_target Target Identification cell_culture Cancer Cell Culture mtt_assay MTT Viability Assay cell_culture->mtt_assay Determine IC50 apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay Active Compounds cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle_analysis Active Compounds western_blot Western Blot (Protein Expression) apoptosis_assay->western_blot cell_cycle_analysis->western_blot kinase_assay Kinase Inhibition Assay western_blot->kinase_assay Identify Potential Targets

Anticancer Drug Discovery Workflow

apoptosis_pathway cluster_intrinsic Intrinsic Pathway compound 2-Aminothiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Apoptosis Induction Pathway

Cell Cycle Arrest Mechanism

antimicrobial_workflow cluster_culture Microbial Culture cluster_assay Susceptibility Testing cluster_results Results culture Bacterial/Fungal Culture inoculum Standardized Inoculum culture->inoculum microdilution Broth Microdilution Assay inoculum->microdilution disk_diffusion Disk Diffusion Assay inoculum->disk_diffusion mic Determine MIC microdilution->mic zone Measure Zone of Inhibition disk_diffusion->zone

Antimicrobial Susceptibility Testing Workflow

References

Application of Hantzsch Thiazole Synthesis for Novel Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the synthesis of novel thiazole derivatives using the Hantzsch thiazole synthesis. It further outlines their therapeutic potential, focusing on anticancer, antimicrobial, and anti-inflammatory activities, supported by quantitative data and detailed experimental methodologies.

Introduction to Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole ring systems.[1] The reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[1] This method is widely employed in medicinal chemistry due to its high yields and the broad range of biological activities exhibited by the resulting thiazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3]

I. Synthesis of Novel Thiazole Derivatives

A. General Workflow for Hantzsch Thiazole Synthesis

The synthesis of novel thiazole derivatives via the Hantzsch method follows a general workflow, which can be adapted based on the desired substitutions on the thiazole ring.

Hantzsch_Synthesis_Workflow Reactants Starting Materials (α-Haloketone & Thioamide/Thiourea) Solvent Solvent Addition (e.g., Ethanol, Methanol) Reactants->Solvent Reaction Reaction (Heating/Reflux) Solvent->Reaction Workup Reaction Work-up (Cooling, Neutralization) Reaction->Workup Isolation Product Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization Final_Product Novel Thiazole Derivative Characterization->Final_Product

Caption: General workflow for the Hantzsch thiazole synthesis.

B. Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole[1]

This protocol details a standard procedure for the synthesis of a simple thiazole derivative.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Scintillation vial (20 mL)

  • Stir bar

  • Hot plate

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar to the vial.

  • Heat the mixture on a hot plate at 100°C with stirring for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate using a Buchner funnel.

  • Wash the filter cake with water.

  • Allow the solid product to air dry.

II. Anticancer Applications of Novel Thiazole Derivatives

Several novel thiazole derivatives synthesized via the Hantzsch method have demonstrated significant anticancer activity against various cancer cell lines.

A. Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the cytotoxic activities (IC₅₀ values in µM) of representative novel thiazole derivatives.

Table 1: Cytotoxicity of Diphyllin Thiazole Derivatives [1]

CompoundHepG2HCT-15A549
5d 0.3--
5e 0.4--

Table 2: Cytotoxicity of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones [4]

CompoundMCF-7HepG2
4a 12.7 ± 0.776.69 ± 0.41
4b 31.5 ± 1.9151.7 ± 3.13
4c 2.57 ± 0.167.26 ± 0.44
5 28.0 ± 1.6926.8 ± 1.62
Staurosporine (Standard) 6.77 ± 0.418.4 ± 0.51

Table 3: Cytotoxicity of Novel Thiazole Derivatives against Human Osteosarcoma (SaOS-2) Cell Line [5]

CompoundIC₅₀ (µg/mL)
4b 0.214 ± 0.009
4d 0.212 ± 0.006
4i 0.190 ± 0.045
B. Targeted Signaling Pathways

Novel thiazole derivatives have been shown to exert their anticancer effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

  • VEGFR-2 Signaling Pathway: Some thiazole derivatives inhibit the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4]

    VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Thiazole Novel Thiazole Derivative Thiazole->VEGFR2 Inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

    Caption: Inhibition of the VEGFR-2 signaling pathway by novel thiazole derivatives.

  • EGFR Signaling Pathway: Certain thiazole derivatives have shown potential in targeting the Epidermal Growth Factor Receptor (EGFR), which is often hyperactivated in cancers like osteosarcoma.[5][6]

    EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds to PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Thiazole Novel Thiazole Derivative Thiazole->EGFR Inhibits AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

    Caption: Inhibition of the EGFR signaling pathway in osteosarcoma.

  • CDK2 Signaling Pathway: In breast cancer, some thiazole derivatives are being investigated for their potential to target Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

    CDK2_Pathway GrowthFactors Growth Factors Receptors Receptors GrowthFactors->Receptors CyclinD_CDK46 Cyclin D-CDK4/6 Receptors->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Promotes transcription S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Promotes Thiazole Novel Thiazole Derivative Thiazole->CyclinE_CDK2 Inhibits

    Caption: Targeting the CDK2-mediated cell cycle progression in breast cancer.

C. Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • 96-well plates

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the novel thiazole derivatives and incubate for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

III. Antimicrobial and Anti-inflammatory Applications

A. Quantitative Data: Antimicrobial and Anti-inflammatory Activity

Table 4: Antibacterial Activity (Minimum Inhibitory Concentration in µg/mL) [3]

CompoundEscherichia coliStaphylococcus aureusPseudomonas aeruginosa
4a 7615350
4b 7615350
4c 1537650
4d 507650
Amoxicillin (Standard) ---
Ciprofloxacin (Standard) ---

Note: Specific MIC values for standard antibiotics were not provided in the source.

B. Experimental Protocols
  • Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

    This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

    Materials:

    • Bacterial strains (e.g., E. coli, S. aureus)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Test compounds and standard antibiotics

    Procedure:

    • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it.

    • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

    This in vivo assay is used to evaluate the anti-inflammatory properties of compounds.

    Materials:

    • Wistar rats or Swiss albino mice

    • 1% Carrageenan solution in saline

    • Test compounds and standard anti-inflammatory drug (e.g., Indomethacin)

    • Plethysmometer

    Procedure:

    • Administer the test compounds to the animals (e.g., intraperitoneally or orally).

    • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Conclusion

The Hantzsch thiazole synthesis remains a cornerstone in the development of novel heterocyclic compounds with significant therapeutic potential. The derivatives synthesized through this method have demonstrated promising anticancer, antimicrobial, and anti-inflammatory activities. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration and optimization of new thiazole-based therapeutic agents. Further investigations into the mechanisms of action and structure-activity relationships will be crucial for advancing these compounds into clinical applications. be crucial for advancing these compounds into clinical applications.

References

Application Notes and Protocols: Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate in Anticancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding and methodologies for studying the anticancer potential of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate and related thiazole derivatives. While specific anticancer studies on this compound are not extensively documented in publicly available literature, this document leverages data from closely related 2-aminothiazole analogs to provide a framework for research and development.

Introduction to 2-Aminothiazoles in Oncology

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1] Derivatives of 2-aminothiazole have been reported to exhibit cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.[2][3] The functionalization of the thiazole ring at the C2, C4, and C5 positions allows for the modulation of their pharmacological properties.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for similar 2-aminothiazole-4-carboxylate analogs. One such method involves a multi-step reaction sequence.

synthesis_workflow cluster_start Starting Materials cluster_reaction1 Darzens Reaction cluster_intermediate Intermediate Mixture cluster_reaction2 Cyclization cluster_product Final Product start1 Methyl Dichloroacetate darzens Reaction of Methyl Dichloroacetate and Aldehyde start1->darzens start2 Appropriate Aldehyde start2->darzens start3 Thiourea cyclization Reaction with Thiourea in Methanol start3->cyclization intermediate α-chloro glycidic ester and β-chloro α-oxoester mixture darzens->intermediate intermediate->cyclization product Methyl 2-amino-5-substituted-1,3-thiazole-4-carboxylate cyclization->product

Caption: Synthesis of 2-aminothiazole-4-carboxylate analogs.

Protocol: Synthesis of this compound

This protocol is based on a general procedure for the synthesis of 2-aminothiazole-4-carboxylate analogues.[4]

Materials:

  • Methyl dichloroacetate

  • Benzaldehyde

  • Thiourea

  • Methanol

  • Diethyl ether

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Darzens Reaction: React methyl dichloroacetate with benzaldehyde. This reaction typically affords a mixture of the corresponding α-chloro glycidic ester and β-chloro α-oxoester.

  • Extraction: Extract the resulting mixture with diethyl ether.

  • Cyclization: Immediately react the extracted mixture with thiourea dissolved in methanol.

  • Purification: The resulting this compound can be purified using standard techniques such as recrystallization or column chromatography.

In Vitro Anticancer Activity of Related Thiazole Derivatives

Table 1: Anticancer Activity of 2-Amino-4-phenylthiazole Derivatives

Compound IDR Group ModificationCancer Cell LineIC₅₀ (µM)
28 m-Cl on phenyl ringHT290.63[3]
28 m-Cl on phenyl ringHeLa6.05[3]
28 m-Cl on phenyl ringA5498.64[3]
28 m-Cl on phenyl ringKarpas29913.87[3]
5b Amide moietyHT292.01[5]

Table 2: Anticancer Activity of Other 2-Aminothiazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µg/mL)
5 (bis-thiazole derivative)C6 (rat glioma)11.3 ± 1.2[6]
5 (bis-thiazole derivative)A549 (human lung adenocarcinoma)37.3 ± 6.8[6]
3 (thiazole-triazole hybrid)MCF-7 (human breast adenocarcinoma)20.6 ± 0.3[7]

Proposed Mechanism of Action: Apoptosis Induction

Studies on various 2-aminothiazole derivatives suggest that a primary mechanism of their anticancer activity is the induction of apoptosis.[2] This process is often mediated through the intrinsic (mitochondrial) pathway.

apoptosis_pathway cluster_regulation Apoptotic Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_dna Nuclear Events compound 2-Aminothiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) (Decreased expression) compound->bcl2 Inhibits bim Bim (Pro-apoptotic) (Increased expression) compound->bim Promotes mito Mitochondria bcl2->mito bim->mito endoG EndoG Release mito->endoG caspase3 Caspase-3 Cleavage (Activation) mito->caspase3 dna_damage DNA Single-Strand Breaks & DNA Fragmentation endoG->dna_damage parp1 PARP1 Cleavage caspase3->parp1 parp1->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Generalized apoptotic pathway induced by 2-aminothiazole derivatives.

Key events observed in leukemia cells treated with novel 2-amino-5-benzylthiazole derivatives include:

  • Decreased levels of the anti-apoptotic protein Bcl-2.[2]

  • Increased levels of the pro-apoptotic protein Bim.[2]

  • Release of the mitochondrion-specific nuclease, EndoG.[2]

  • Cleavage (activation) of caspase-3.[2]

  • Cleavage of Poly (ADP-ribose) polymerase 1 (PARP1).[2]

  • Induction of DNA single-strand breaks and fragmentation, leading to apoptosis.[2]

Experimental Protocols for Anticancer Evaluation

The following are generalized protocols for assessing the anticancer activity of a test compound like this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cell_culture Cancer Cell Line Culture mtt_assay Cytotoxicity Assay (MTT) cell_culture->mtt_assay ic50 Determine IC₅₀ mtt_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V) ic50->apoptosis_assay western_blot Western Blot Analysis (Apoptotic Proteins) apoptosis_assay->western_blot dna_damage_assay DNA Damage Assay (e.g., Comet Assay) western_blot->dna_damage_assay

Caption: General experimental workflow for anticancer evaluation.

Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cells.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound (this compound)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 0.1%. After 24 hours of incubation, replace the medium with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for another 48-72 hours.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify apoptosis.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies overnight. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence detection system. Analyze the band intensities to determine the relative protein expression levels.

Disclaimer: The anticancer activity data and proposed mechanisms of action presented in these notes are based on studies of structurally related 2-aminothiazole derivatives. Further experimental validation is required to confirm the specific activity and mechanism of this compound. The provided protocols are for guidance and should be optimized for specific experimental conditions.

References

Application Notes and Protocols for Antimicrobial Screening of 2-Amino-5-phenyl-1,3,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives. This class of heterocyclic compounds has garnered significant interest due to its diverse pharmacological activities, including potent antimicrobial effects against a wide spectrum of bacteria and fungi.

Introduction

The 1,3,4-thiadiazole nucleus is a crucial pharmacophore in medicinal chemistry. Derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole, in particular, have demonstrated promising antimicrobial activity, making them attractive candidates for the development of new anti-infective agents. The presence of the toxophoric –N=C–S– moiety is believed to contribute significantly to their biological activity. Modifications at the amino group and substitutions on the phenyl ring can be systematically varied to explore structure-activity relationships (SAR) and optimize antimicrobial potency. This document outlines the standard methodologies for evaluating the in vitro antimicrobial efficacy of these compounds.

Data Presentation: Antimicrobial Activity

The antimicrobial activity of synthesized 2-amino-5-phenyl-1,3,4-thiadiazole derivatives is typically quantified by determining the zone of inhibition and the Minimum Inhibitory Concentration (MIC). Below are representative data tables summarizing these key metrics against common bacterial and fungal strains.

Table 1: Zone of Inhibition Data for 2-Amino-5-phenyl-1,3,4-thiadiazole Derivatives

Compound IDConcentration (µg/mL)E. coli (mm)S. aureus (mm)P. aeruginosa (mm)B. subtilis (mm)C. albicans (mm)A. niger (mm)
3c 10010--75-
3e 10010--10--
3f 100------
3i 100------
3j 100------
Gentamycin (Std.)10014--16N/AN/A
Griseofulvin (Std.)100N/AN/AN/AN/A1521

(-) indicates no activity. N/A indicates not applicable. Data is compiled from representative studies.[1]

Table 2: Minimum Inhibitory Concentration (MIC) Data for 2-Amino-5-phenyl-1,3,4-thiadiazole Derivatives

Compound IDS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)A. niger (µg/mL)
8a (F) 20-2820-28----
8b (Cl) 20-2820-28----
8d (OCH3) ----32-4232-42
8e (OC2H5) ----32-4232-42
14b ----36.3-
14d ----32.637.8
14f -----34.4
19 (p-Cl) 62.5-----
Ciprofloxacin (Std.)18-2018-20--N/AN/A
Fluconazole (Std.)N/AN/AN/AN/A24-2624-26
Itraconazole (Std.)N/AN/AN/AN/A47.585.6

(-) indicates no significant activity reported. N/A indicates not applicable. The letters in parentheses for compounds 8a, 8b, 8d, and 8e denote substitutions on the phenyl ring. Data is compiled from representative studies.[2][3]

Experimental Protocols

Detailed methodologies for the key antimicrobial screening experiments are provided below.

Protocol 1: Agar Disc Diffusion Method (Kirby-Bauer Method)

This method is used for preliminary screening to determine the antimicrobial activity of the synthesized compounds based on the zone of inhibition.

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Micropipettes

  • Incubator

  • Laminar air flow hood

  • Test microbial cultures (e.g., S. aureus, E. coli, C. albicans)

  • Synthesized 2-amino-5-phenyl-1,3,4-thiadiazole derivatives

  • Standard antibiotic and antifungal drugs (e.g., Ofloxacin, Ciprofloxacin, Fluconazole)

  • Solvent control (e.g., DMSO)

Procedure:

  • Prepare and sterilize MHA or SDA medium according to the manufacturer's instructions and pour it into sterile petri dishes. Allow the agar to solidify.

  • Prepare a microbial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Impregnate sterile filter paper discs with a known concentration of the test compounds (e.g., 100 µg/mL) dissolved in a suitable solvent like DMSO.

  • Place the impregnated discs, along with a standard drug disc and a solvent control disc, onto the surface of the inoculated agar plates.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • After incubation, measure the diameter of the zone of inhibition (including the disc) in millimeters.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial inoculum (adjusted to a specific concentration)

  • Test compounds and standard drugs

  • Micropipettes

  • Plate reader (optional, for spectrophotometric reading)

  • Resazurin dye (optional, for viability indication)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and standard drugs in the appropriate broth medium in a 96-well plate.

  • Add the standardized microbial inoculum to each well, except for the sterility control wells.

  • Include a positive control (broth + inoculum) and a negative control (broth only) in each plate.

  • Seal the plates and incubate under appropriate conditions (37°C for 24h for bacteria; 35°C for 48h for fungi).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth). The MIC can also be determined spectrophotometrically by measuring the absorbance at 600 nm.

Visualizations

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_results Outcome start Starting Materials (e.g., Substituted Benzoic Acid, Thiosemicarbazide) synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (IR, NMR, Mass Spec) synthesis->characterization preparation Preparation of Test Solutions & Microbial Cultures characterization->preparation screening_method Primary Screening (Agar Disc Diffusion) preparation->screening_method mic_test Quantitative Assay (Broth Microdilution - MIC) screening_method->mic_test data_analysis Data Analysis & SAR Studies mic_test->data_analysis results Identification of Lead Compounds data_analysis->results G cluster_pathway Folic Acid Synthesis Pathway cluster_outcome Result paba p-Aminobenzoic Acid (PABA) enzyme Dihydropteroate Synthase (DHPS) paba->enzyme dihydropteroate Dihydropteroate enzyme->dihydropteroate thiadiazole 2-Amino-5-phenyl- 1,3,4-thiadiazole Derivative thiadiazole->enzyme Competitive Inhibition dihydrofolate Dihydrofolic Acid (DHF) dihydropteroate->dihydrofolate inhibition Inhibition of Bacterial Growth tetrahydrofolate Tetrahydrofolic Acid (THF) dihydrofolate->tetrahydrofolate nucleic_acids Nucleic Acid Synthesis tetrahydrofolate->nucleic_acids

References

Application Notes and Protocols: One-Pot Synthesis of Ethyl 2-Substituted-4-Methylthiazole-5-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates. This class of compounds serves as crucial building blocks in organic synthesis and are intermediates for medicinally important agents.[1][2] The described method offers significant advantages over traditional two-step procedures by increasing overall yields and simplifying manipulation procedures.[2][3]

Introduction

The 1,3-thiazole ring system is a core structure in many biologically active compounds with applications in drug development for treating allergies, hypertension, inflammation, and various infections.[1][2] Specifically, ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives are valuable precursors for synthesizing biologically significant molecules and have demonstrated potential antineoplastic activity.[1][2] The conventional synthesis, a Hantzsch thiazole synthesis, involves the reaction of ethyl 2-bromo-3-oxobutanoate with a thiourea derivative.[2] This two-step process often suffers from tedious work-ups and low overall yields.[2]

The one-pot protocol detailed below, adapted from Meng et al., utilizes readily available starting materials—ethyl acetoacetate, N-bromosuccinimide (NBS), and various thioureas—to produce the target compounds in good yields under mild conditions.[1][2][3] This method avoids the isolation of the intermediate ethyl 2-bromo-3-oxobutanoate, thereby streamlining the synthesis.[2]

Experimental Protocols

Materials and Equipment:

  • Ethyl acetoacetate

  • N-bromosuccinimide (NBS)

  • Thiourea or N-substituted thiourea derivatives

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate for recrystallization

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Apparatus for filtration

  • Melting point apparatus

  • NMR and Mass Spectrometry instruments for characterization

General Procedure for One-Pot Synthesis:

This protocol is based on the synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate.

  • Reaction Setup: In a reaction flask, prepare a mixture of ethyl acetoacetate (0.05 mol) in 50.0 mL of water and 20.0 mL of THF.[1]

  • Bromination: Cool the mixture to below 0°C using an ice bath. To this cooled solution, add N-bromosuccinimide (NBS) (0.06 mol, 1.20 equiv.) portion-wise.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. The disappearance of ethyl acetoacetate can be monitored by thin-layer chromatography (TLC) using a petroleum ether-ethyl acetate (2:1) solvent system.[1]

  • Cyclization: Once the starting material is consumed, add thiourea (0.05 mol, 1.00 equiv.) to the reaction mixture.[1]

  • Heating: Heat the reaction mixture to 80°C for 2 hours.[1]

  • Work-up and Purification: After the reaction is complete, cool the mixture. Isolate the solid product by filtration. Wash the filter cake with water (3 x 100 mL).[1]

  • Recrystallization: Recrystallize the crude product from ethyl acetate to obtain the pure target compound.[1]

Data Presentation

The following table summarizes the results for the one-pot synthesis of various ethyl 2-substituted-4-methylthiazole-5-carboxylates.

EntryR GroupProductReaction Time (h)Yield (%)Melting Point (°C)
1HEthyl 2-amino-4-methylthiazole-5-carboxylate272178-179
2CH₃Ethyl 2-(methylamino)-4-methylthiazole-5-carboxylate1065102-103
3C₂H₅Ethyl 2-(ethylamino)-4-methylthiazole-5-carboxylate106889-90
4n-C₃H₇Ethyl 4-methyl-2-(propylamino)thiazole-5-carboxylate106363-64
5n-C₄H₉Ethyl 2-(butylamino)-4-methylthiazole-5-carboxylate106151-52
6PhenylEthyl 4-methyl-2-(phenylamino)thiazole-5-carboxylate1275135-136
74-CH₃-PhEthyl 4-methyl-2-(p-tolylamino)thiazole-5-carboxylate1278142-143
84-OCH₃-PhEthyl 2-((4-methoxyphenyl)amino)-4-methylthiazole-5-carboxylate1276155-156
94-F-PhEthyl 2-((4-fluorophenyl)amino)-4-methylthiazole-5-carboxylate1280161-162
104-Cl-PhEthyl 2-((4-chlorophenyl)amino)-4-methylthiazole-5-carboxylate1282175-176
114-Br-PhEthyl 2-((4-bromophenyl)amino)-4-methylthiazole-5-carboxylate1281181-182
123-CH₃-PhEthyl 4-methyl-2-(m-tolylamino)thiazole-5-carboxylate1273118-119
132-CH₃-PhEthyl 4-methyl-2-(o-tolylamino)thiazole-5-carboxylate1270123-124
142-Cl-PhEthyl 2-((2-chlorophenyl)amino)-4-methylthiazole-5-carboxylate1275130-131

Data sourced from Meng et al.

Characterization Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate (Entry 1):

  • ¹H NMR (400 MHz, CDCl₃): δ 1.19 (t, 3H, J = 7.0 Hz, OCH₂CH ₃), 2.36 (s, 3H, thiazole-4-CH ₃), 4.13 (q, 2H, J = 7.0 Hz, OCH ₂CH₃), 7.69 (s, 2H, thiazole-2-NH ₂).[1]

  • ¹³C NMR (100 MHz, CDCl₃): δ 14.32 (thiazole-4-C H₃), 17.12 (OCH₂C H₃), 59.72 (OC H₂CH₃), 107.34 (thiazole-5-C), 159.34 (thiazole-4-C), 161.95 (O=C ), 170.21 (thiazole-2-C).[1]

  • MS (m/z): 187 (M+H⁺).[1]

  • Anal. Calcd for C₇H₁₀N₂O₂S: C, 45.15; H, 5.41; N, 15.04. Found: C, 45.29; H, 5.49; N 15.15.[1]

Visualizations

The following diagram illustrates the workflow for the one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates.

G Start Start Materials: Ethyl Acetoacetate Thiourea Derivative (H₂NCSNHR) Step1 1. Mix Ethyl Acetoacetate with H₂O/THF solvent Start->Step1 Step2 2. Cool to < 0°C Step1->Step2 Step3 3. Add NBS Stir at RT for 2h Step2->Step3 Intermediate In-situ formation of Ethyl 2-bromo-3-oxobutanoate Step3->Intermediate Bromination Step4 4. Add Thiourea Derivative Intermediate->Step4 Step5 5. Heat to 80°C for 2-12h Step4->Step5 Cyclization Step6 6. Cool, Filter & Wash Step5->Step6 Step7 7. Recrystallize from Ethyl Acetate Step6->Step7 End Final Product: Ethyl 2-substituted-4-methyl- thiazole-5-carboxylate Step7->End

Caption: One-pot synthesis workflow.

References

Application Notes and Protocols for Molecular Docking Studies of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on thiazole derivatives. This document is intended to guide researchers through the process of computational screening and analysis of thiazole-based compounds against various biological targets, leveraging insights from recent scientific literature.

Introduction to Thiazole Derivatives and Molecular Docking

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its wide range of pharmacological activities.[1][2] Thiazole derivatives have been extensively investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents, among others.[3][4][5] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target, predicting binding affinities, and elucidating interaction mechanisms at the molecular level.

Applications in Drug Discovery

Molecular docking studies have been pivotal in identifying and optimizing thiazole derivatives as inhibitors for a variety of biological targets.

  • Anticancer Activity: Thiazole derivatives have been docked against several cancer-related proteins. For instance, some compounds have shown potent inhibitory activity against tubulin polymerization, VEGFR-2, and various kinases.[4][6][7] Docking studies help in understanding the binding modes of these compounds within the active sites of these proteins, guiding the design of more potent and selective anticancer agents.[4][6]

  • Antimicrobial Activity: The antimicrobial potential of thiazole derivatives has been explored through docking against essential microbial enzymes like DNA gyrase, E. coli MurB, and 14α-lanosterol demethylase.[3][8][9] These studies provide insights into the structural basis of their antibacterial and antifungal activities.

  • Enzyme Inhibition: Thiazole-based compounds have been investigated as inhibitors of various enzymes, including α-glucosidase for diabetes treatment and phospholipase A2 found in snake venom.[5][10] Molecular docking helps in rationalizing the structure-activity relationships and identifying key interactions responsible for enzyme inhibition.

Quantitative Data Summary

The following tables summarize the quantitative data from various molecular docking studies on thiazole derivatives, showcasing their activity against different biological targets.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound IDTarget ProteinCell LineIC50 (µM)Docking Score (kcal/mol)Reference
5c Tubulin-2.95 ± 0.18-14.50[7]
7c Tubulin-2.00 ± 0.12-14.33[7]
9a Tubulin-2.38 ± 0.14-13.88[7]
4c VEGFR-2MCF-72.57 ± 0.16-[4]
4c VEGFR-2HepG27.26 ± 0.44-[4]
14c Not SpecifiedHepG-20.54-[11]
14e Not SpecifiedHepG-20.50-[11]
4h EGFR TKHCT-1162.03 ± 0.72-[12]
4h EGFR TKHepG-22.17 ± 0.83-[12]

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound IDTarget EnzymeOrganismMIC (µg/mL)Docking ScoreReference
3 E. coli MurBE. coli230-700-[3]
9 14α-lanosterol demethylaseFungi60-230-[3]
6, 20, 22 DNA gyraseS. aureus, E. coli, C. albicansas low as 3.125-[9]
S2, S5-S9 FabH---102.612 to -144.236 (MolDock Score)[1]

Table 3: Enzyme Inhibition by Thiazole Derivatives

Compound IDTarget EnzymeIC50 (µM)Docking Score (kcal/mol)Reference
6p α-glucosidase5.36 ± 0.13-[5]
6i α-glucosidase7.51 ± 0.17-[5]
3f Acetylcholinesterase0.382-[13]
3g Acetylcholinesterase0.338-[13]
3g Butyrylcholinesterase2.087-5.555[13]
7 Phospholipase A20.001-[10]

Experimental Protocols: Molecular Docking

This section provides a generalized, step-by-step protocol for performing molecular docking studies of thiazole derivatives, based on methodologies reported in the literature.[14]

I. Preparation of the Protein Target
  • Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from a public database such as the Protein Data Bank (PDB).

  • Prepare the Protein:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands.

    • Add hydrogen atoms to the protein, which are often missing in crystal structures.

    • Assign appropriate atomic charges and atom types using a force field (e.g., CHARMm, AMBER).

    • If the protein has missing residues or loops, these should be modeled using appropriate software.

    • Minimize the energy of the protein structure to relieve any steric clashes.

II. Preparation of the Thiazole Derivative Ligands
  • Create 2D Structures: Draw the 2D chemical structures of the thiazole derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D: Convert the 2D structures into 3D conformations.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Assign Charges: Assign partial atomic charges to the ligand atoms.

III. Molecular Docking Procedure
  • Define the Binding Site:

    • If a co-crystallized ligand is present in the original PDB structure, the binding site can be defined based on its location.

    • Alternatively, use binding site prediction algorithms to identify potential active sites on the protein surface.

  • Grid Generation: Generate a grid box that encompasses the defined binding site. This grid defines the search space for the docking algorithm. The size of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Perform Docking:

    • Use a molecular docking software (e.g., AutoDock, GLIDE, Molegro Virtual Docker) to perform the docking calculations.[14]

    • The software will systematically sample different conformations and orientations of the ligand within the grid box.[14]

    • A scoring function is used to calculate the binding affinity for each generated pose.[14]

IV. Analysis of Docking Results
  • Evaluate Docking Poses: Analyze the docked poses based on their docking scores or binding energies. The pose with the most favorable score is typically considered the most likely binding mode.

  • Visualize Interactions: Use molecular visualization software (e.g., PyMOL, VMD, Discovery Studio) to visualize the protein-ligand complex.

  • Identify Key Interactions: Analyze the non-covalent interactions between the thiazole derivative and the amino acid residues in the binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

  • Compare with Experimental Data: If available, correlate the docking results with experimental data (e.g., IC50 values) to validate the docking protocol and gain confidence in the predicted binding modes.

Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB 1. Obtain Protein Structure (PDB) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid 4. Grid Generation (Define binding site) PrepProt->Grid Ligands 3. Prepare Ligands (2D to 3D, energy minimization) Dock 5. Perform Docking (Software: AutoDock, GLIDE, etc.) Ligands->Dock Grid->Dock Analyze 6. Analyze Results (Scoring, Poses) Dock->Analyze Visualize 7. Visualize Interactions (PyMOL, VMD) Analyze->Visualize Validate 8. Correlate with Experimental Data Visualize->Validate

Caption: A generalized workflow for molecular docking studies.

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activation AKT AKT PIP3->AKT AKT->Cell_Response Thiazole Thiazole Derivative (Inhibitor) Thiazole->EGFR

Caption: Inhibition of the EGFR signaling pathway by a thiazole derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the Hantzsch thiazole synthesis, a common method for this compound, can arise from several factors.[1] A systematic approach to troubleshooting is recommended. Key areas to investigate include:

    • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. Optimization of these parameters is often necessary.[1] Microwave irradiation has also been shown to significantly improve yields and reduce reaction times.[1]

    • Purity of Starting Materials: Impurities in the reactants, such as the α-haloketone and thiourea, can interfere with the reaction. Ensure the purity of your starting materials.

    • Improper Stoichiometry: The molar ratio of reactants is critical. A slight excess of thiourea is often used to ensure complete conversion of the α-haloketone.

    • Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired product.[1]

Issue 2: Presence of Impurities and Side Products

  • Question: My crude product shows significant impurities upon analysis (TLC, NMR). What are the likely side products and how can I minimize their formation?

  • Answer: A common side reaction, particularly under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers.[1] To minimize side product formation:

    • Control of pH: Maintaining a neutral or slightly basic medium can suppress the formation of these isomers. The use of a mild base can be beneficial.

    • Reaction Temperature: Running the reaction at an optimal temperature can favor the desired reaction pathway. Excessively high temperatures may promote side reactions.

    • Purification: Column chromatography is a common and effective method for purifying the final product and removing unwanted side products.[2]

Issue 3: Incomplete Conversion of Starting Materials

  • Question: I am observing a significant amount of unreacted starting materials in my reaction mixture. How can I drive the reaction to completion?

  • Answer: Incomplete conversion is a frequent challenge.[1] Consider the following adjustments:

    • Increase Reaction Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy.[1][3] If the reaction is being performed at room temperature, gradually increasing the temperature may improve conversion.

    • Extend Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]

    • Catalyst: The use of a catalyst can significantly accelerate the reaction rate and improve conversion. Various catalysts, including silica-supported tungstosilisic acid and others, have been reported to be effective.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Hantzsch thiazole synthesis is a classical and widely utilized method for preparing 2-aminothiazole derivatives.[2][3] This reaction involves the condensation of an α-haloketone with a thioamide (or thiourea).[3]

Q2: What are the typical starting materials for the synthesis of this compound?

A2: The synthesis typically starts from methyl 2-chloroacetoacetate or a similar α-halo-β-ketoester and thiourea.[5]

Q3: Are there alternative, more efficient synthesis methods available?

A3: Yes, several one-pot synthesis procedures have been developed to improve efficiency, reduce reaction times, and simplify workup.[6][7] These methods often employ catalysts to achieve high yields under milder conditions.[6] Some modern approaches also utilize solvent-free conditions, making the synthesis more environmentally friendly.[8]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.[2][3]

Q5: What is the recommended procedure for purifying the final product?

A5: The crude product is often purified by recrystallization or column chromatography over silica gel to obtain the pure this compound.[2][5] The choice of solvent for recrystallization or the eluent for column chromatography will depend on the specific impurities present.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis protocols.

Table 1: Comparison of Reaction Conditions and Yields

MethodReactantsSolventCatalystTemperature (°C)TimeYield (%)Reference
Hantzsch Synthesis2-Bromoacetophenone, ThioureaMethanolNone10030 minHigh[3]
One-pot SynthesisAcetophenone, Thiourea, TCCAEthanolCa/4-MePy-IL@ZY-Fe3O48025 min (intermediate)High[6]
One-pot ProcedureEthyl acetoacetate, NBS, ThioureaWater/THFNone802 hGood[7]
Hantzsch Synthesis3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydesEthanolSilica supported tungstosilisic acidReflux2-3 h79-90[4]

Table 2: Catalyst Performance in One-Pot Synthesis

CatalystAmount of Catalyst (g)Temperature (°C)Yield (%)Reference
Ca/4-MePy-IL@ZY-Fe3O40.0180High[6]
No Catalyst-80No reaction[6]

Experimental Protocols

Protocol 1: Classical Hantzsch Thiazole Synthesis (Adapted from[3])

  • Reaction Setup: In a round-bottom flask, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).

  • Solvent Addition: Add methanol to the flask.

  • Heating: Heat the mixture with stirring at a moderate temperature (e.g., reflux) for 30 minutes.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize the acid formed and precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with water.

  • Purification: Air dry the solid product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: One-Pot Synthesis using a Magnetic Nanocatalyst (Adapted from[6])

  • Reactant and Catalyst Mixing: In a suitable reaction vessel, stir a mixture of the acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA, 0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst (0.01 g) in ethanol (3.0 mL).

  • First Step: Heat the mixture at 80°C for 25 minutes. Monitor the formation of the intermediate carbonyl alkyl halide by TLC.

  • Second Step: Add thiourea (1.0 mmol) to the reaction mixture and continue heating.

  • Catalyst Removal: After the reaction is complete (monitored by TLC), cool the mixture and separate the magnetic nanocatalyst using an external magnet.

  • Neutralization and Product Isolation: Neutralize the solution with a 10% sodium bicarbonate solution. The product can then be isolated by filtration or extraction.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants α-Haloketone Thiourea Mixing Mix Reactants in Solvent Reactants->Mixing Heating Heat Reaction (with optional catalyst) Mixing->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Neutralization Neutralize (e.g., Na2CO3) Monitoring->Neutralization Reaction Complete Isolation Isolate Crude Product (Filtration) Neutralization->Isolation Purification Purify Product (Recrystallization or Column Chromatography) Isolation->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the Hantzsch synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Conditions Suboptimal Conditions (Temp, Time, Solvent) Low_Yield->Conditions Purity Impure Starting Materials Low_Yield->Purity Stoichiometry Incorrect Stoichiometry Low_Yield->Stoichiometry Side_Reactions Side Reactions Low_Yield->Side_Reactions Optimize Optimize Reaction Parameters Conditions->Optimize Purify_Reactants Purify Reactants Purity->Purify_Reactants Adjust_Ratios Adjust Molar Ratios Stoichiometry->Adjust_Ratios Control_pH Control pH/ Use Catalyst Side_Reactions->Control_pH

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

troubleshooting Hantzsch thiazole synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a chemical reaction that produces a thiazole ring from an α-haloketone and a thioamide.[1] This method is widely used due to its reliability and the accessibility of its starting materials. The reaction typically proceeds with high yields and straightforward purification.[2]

Q2: What is the general mechanism of the Hantzsch thiazole synthesis?

The reaction begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The final step is a dehydration that results in the formation of the aromatic thiazole ring.[2][3]

Q3: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes?

Low yields in the Hantzsch thiazole synthesis can often be attributed to several factors:

  • Purity of Starting Materials: The α-haloketone can degrade over time, and the purity of the thioamide is crucial.[4]

  • Suboptimal Reaction Temperature: Many Hantzsch syntheses require heating to proceed efficiently. However, excessive heat can promote the formation of side products.[4]

  • Inappropriate Solvent: The choice of solvent significantly impacts reaction rate and yield. Polar protic solvents like ethanol and methanol are commonly used.[4]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

Q4: What are the most common side reactions in Hantzsch thiazole synthesis?

A significant side reaction is the formation of 2-imino-2,3-dihydrothiazole isomers, especially when the synthesis is conducted under acidic conditions with N-monosubstituted thioureas.[5] In neutral solvents, the formation of 2-(N-substituted amino)thiazoles is almost exclusive.[5] The stability of reactants can also influence the occurrence of other side reactions.[4]

Q5: How can I differentiate between the desired 2-aminothiazole and the 2-imino-2,3-dihydrothiazole isomer?

Spectroscopic methods are key to distinguishing between these isomers:

  • 1H NMR Spectroscopy: The chemical shifts of the protons on the thiazole ring, particularly the 5-H signal, show characteristic differences between the two isomers.[1][5]

  • Infrared (IR) Spectroscopy: The C=N stretching frequencies can help differentiate the exocyclic C=N bond in the imino-dihydrothiazole from the endocyclic C=N bond in the aminothiazole.[1][5]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Poor Quality of Starting Materials - Ensure the α-haloketone is fresh or has been stored properly to prevent decomposition. - Verify the purity of the thioamide.
Suboptimal Reaction Temperature - If the reaction is sluggish at room temperature, gradually increase the heat and monitor progress using Thin Layer Chromatography (TLC). - If side product formation is observed, consider lowering the reaction temperature.
Inappropriate Solvent - Polar protic solvents like ethanol or methanol are generally effective. - Refer to the quantitative data tables below to see the effect of different solvents on yield.[4]
Incomplete Reaction - Increase the reaction time and monitor for the disappearance of starting materials by TLC. - Consider using a slight excess of the thioamide.
Issue 2: Formation of Impurities and Side Products
Problem Possible Cause & Solution
Formation of 2-imino-2,3-dihydrothiazole isomer Cause: Reaction is being run under acidic conditions.[5] Solution: Run the reaction under neutral or slightly basic conditions to favor the formation of the 2-aminothiazole product.[1] Careful control of pH during workup is also important.
Presence of Unreacted Starting Materials Cause: Incomplete reaction. Solution: Optimize reaction time and temperature. Unreacted α-haloketone can often be removed by recrystallization or column chromatography.[4]
Product is an oil or does not crystallize Solution: If the product does not precipitate upon cooling and neutralization, perform an extraction with a suitable organic solvent followed by purification using column chromatography.

Quantitative Data

The following tables summarize the impact of various reaction parameters on the yield of the Hantzsch thiazole synthesis.

Table 1: Effect of Solvent on Product Yield

Solvent Temperature (°C) Yield (%) Reference
Ethanol/Water (1:1)6579-90[6]
Methanol9095[7]
EthanolRefluxHigh[8]
Water100Moderate[8]
Solvent-free-Good[9]

Table 2: Effect of Catalyst on Product Yield

Catalyst Conditions Yield (%) Reference
Silica supported tungstosilisic acidEthanol/Water, 65°C79-90[6]
LipaseUltrasound, Water90[10]
None (Microwave-assisted)Methanol, 90°C95[7]

Experimental Protocols

Key Experiment: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a general procedure for the Hantzsch thiazole synthesis.[2]

Materials:

  • 2-bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with water.

  • Dry the collected solid on a tared watch glass to determine the final mass and calculate the percent yield.

Visualizations

Hantzsch_Thiazole_Synthesis alpha_haloketone α-Haloketone intermediate1 S-Alkylation Intermediate alpha_haloketone->intermediate1 SN2 Attack thioamide Thioamide thioamide->intermediate1 intermediate2 Cyclization Intermediate (Thiazoline) intermediate1->intermediate2 Intramolecular Cyclization thiazole Thiazole intermediate2->thiazole Dehydration

Caption: General mechanism of the Hantzsch thiazole synthesis.

Side_Reaction_Pathway start α-Haloketone + N-substituted Thioamide neutral Neutral Conditions start->neutral acidic Acidic Conditions start->acidic aminothiazole 2-(N-substituted amino)thiazole (Desired Product) neutral->aminothiazole acidic->aminothiazole Minor iminothiazole 3-substituted 2-imino- 2,3-dihydrothiazole (Side Product) acidic->iminothiazole

Caption: Influence of pH on Hantzsch thiazole synthesis regioselectivity.

Troubleshooting_Workflow start Low Yield or Impure Product check_reactants Check Reactant Purity and Stoichiometry start->check_reactants check_reactants->start Impure/Incorrect optimize_conditions Optimize Temperature and Reaction Time check_reactants->optimize_conditions Reactants OK optimize_conditions->start No Improvement check_solvent Verify Solvent Choice optimize_conditions->check_solvent Optimized check_solvent->start Incorrect Solvent check_ph Check Reaction pH check_solvent->check_ph Solvent OK check_ph->start pH Incorrect purify Purify Product (Recrystallization/ Chromatography) check_ph->purify pH OK characterize Characterize Product (NMR, IR, MS) purify->characterize success High Yield, Pure Product characterize->success

Caption: Troubleshooting workflow for Hantzsch thiazole synthesis.

References

Technical Support Center: Purification of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-amino-5-phenyl-1,3-thiazole-4-carboxylate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges encountered with 2-amino-5-phenyl-1,3-thiazole-4-carboxylate?

A1: The primary challenges in purifying 2-amino-5-phenyl-1,3-thiazole-4-carboxylate and its esters typically arise from impurities generated during the Hantzsch thiazole synthesis. These can include unreacted starting materials, isomeric byproducts, and other side-reaction products. Achieving high purity is crucial for subsequent applications, particularly in drug development.

Q2: What initial steps should I take to purify my crude product?

A2: A common initial purification step is precipitation. Many 2-aminothiazole products have poor solubility in water.[1] After the reaction, pouring the mixture into a weak base solution, such as 5% sodium carbonate, can neutralize the hydrohalide salt formed during the synthesis, causing the desired neutral product to precipitate.[1] The solid can then be collected by filtration and washed with water to remove water-soluble impurities.[1]

Q3: My product is still impure after precipitation and washing. What is the next recommended purification method?

A3: For products that remain impure after initial workup, recrystallization is a widely used and effective technique.[1] The choice of solvent is critical for successful recrystallization.

Q4: What are the best solvents for recrystallization of 2-amino-5-phenyl-1,3-thiazole-4-carboxylate?

A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For 2-aminothiazole derivatives, a range of solvents and solvent mixtures have been proven effective. Common choices include ethanol, methanol, tetrahydrofuran (THF), and mixtures such as THF/hexane or ethanol/water.[2] It is advisable to perform small-scale solvent screening to identify the optimal system for your specific product.

Q5: When is column chromatography necessary, and what conditions are recommended?

A5: Column chromatography is recommended when recrystallization fails to provide the desired purity, or when dealing with complex mixtures of byproducts.[1] For 2-aminothiazole derivatives, silica gel is the most common stationary phase. The mobile phase is typically a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The polarity of the eluent can be gradually increased to effectively separate the target compound from impurities.

Troubleshooting Guides

Issue 1: Low Yield of Purified Product

Symptom: You observe a significant loss of material after the purification process, resulting in a low overall yield.

Potential Cause Recommended Solution
Product Loss During Precipitation/Filtration Ensure the precipitation is complete by allowing sufficient time for the solid to form after neutralization. Use a fine- porosity filter paper to prevent the loss of fine particles during filtration. Wash the collected solid with a minimal amount of cold solvent to avoid redissolving the product.
Inappropriate Recrystallization Solvent If the product is too soluble in the chosen solvent at room temperature, you will experience significant losses. Conversely, if it is not soluble enough at high temperatures, recovery will be poor. Perform a thorough solvent screen to find a solvent system with a steep solubility curve.
Co-precipitation of Impurities If impurities have similar solubility profiles to your product, they may co-precipitate. In such cases, a second recrystallization from a different solvent system or transitioning to column chromatography may be necessary.
Decomposition on Silica Gel Some aminothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography. If you suspect this is happening, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or consider alternative stationary phases like alumina.
Issue 2: Persistent Impurities After Purification

Symptom: Analytical data (e.g., NMR, HPLC) shows the presence of impurities even after multiple purification attempts.

Potential Impurity Identification Removal Strategy
Unreacted Starting Materials Compare the analytical data of your purified product with that of the starting materials (e.g., α-haloketone and thiourea).Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. If starting materials persist, they can often be removed by column chromatography with an appropriate eluent system.
Isomeric Byproducts (e.g., 2-imino-2,3-dihydrothiazoles) These isomers can form under acidic conditions during the Hantzsch synthesis. Their presence can be confirmed by careful analysis of NMR and mass spectrometry data.Separation of these isomers can be challenging. Preparative HPLC is often the most effective method for separating closely related isomers.
Side-Reaction Products The Hantzsch synthesis can sometimes yield unexpected byproducts. These can be identified through detailed spectroscopic analysis (NMR, MS, IR).A combination of recrystallization and column chromatography may be necessary. The specific conditions will depend on the polarity and properties of the byproduct.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of 2-amino-5-phenyl-1,3-thiazole-4-carboxylate derivatives. Optimization will be required based on the specific properties of the compound.

  • Solvent Selection: In a series of small test tubes, add a small amount of the crude product. To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, THF, or mixtures like THF/hexane) dropwise at room temperature until the solid just dissolves. Observe which solvents dissolve the compound poorly at room temperature.

  • Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask. Add the chosen solvent (the one that showed poor solubility at room temperature) in small portions while heating the mixture to its boiling point with stirring. Continue adding the solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to air dry or dry in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This protocol is a general procedure for purifying 2-amino-5-phenyl-1,3-thiazole-4-carboxylate derivatives using silica gel column chromatography.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (typically 60-120 mesh) in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. In a separate flask, add a small amount of silica gel and the dissolved sample. Evaporate the solvent to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel. Carefully add this to the top of the packed column.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 9:1 hexane:ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Purification Method Typical Purity Achieved Reported Solvents/Conditions Reference
Recrystallization>95%THF, hexane, methanol, water, or mixtures thereof.[2]U.S. Patent 7,408,069 B2[2]
Recrystallization98.5% (by HPLC)n-ButanolWO 2012/032528 A2
Column Chromatography>98%Silica gel with a hexane/ethyl acetate gradient.General practice for aminothiazoles

Visualizations

experimental_workflow cluster_synthesis Hantzsch Thiazole Synthesis cluster_purification Purification Cascade cluster_analysis Purity Analysis synthesis Crude Product Mixture precipitation Precipitation (e.g., with Na2CO3 soln) synthesis->precipitation filtration1 Filtration & Washing precipitation->filtration1 recrystallization Recrystallization filtration1->recrystallization If impure column_chrom Column Chromatography recrystallization->column_chrom If still impure analysis TLC, HPLC, NMR recrystallization->analysis If pure column_chrom->analysis pure_product Pure Product (>98%) analysis->pure_product

Caption: A typical experimental workflow for the synthesis and purification of 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.

troubleshooting_tree start Crude Product Impure? recrystallize Attempt Recrystallization start->recrystallize check_purity1 Check Purity (TLC/HPLC) recrystallize->check_purity1 pure1 Product is Pure check_purity1->pure1 Yes column_chrom Perform Column Chromatography check_purity1->column_chrom No check_purity2 Check Purity (TLC/HPLC) column_chrom->check_purity2 pure2 Product is Pure check_purity2->pure2 Yes identify_impurity Identify Persistent Impurity (NMR, MS) check_purity2->identify_impurity No optimize Optimize Purification (e.g., Prep HPLC, different solvent system) identify_impurity->optimize

Caption: A decision tree for troubleshooting the purification of 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.

References

Technical Support Center: Optimization of Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in thiazole synthesis. The information is presented in a practical, question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for thiazole synthesis?

The most traditional and widely used method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis.[1][2] This method is favored for its simplicity and the ability to introduce a wide variety of functional groups.[1] It typically involves the condensation reaction between an α-haloketone and a thioamide.[1][2]

Q2: What are the key starting materials for the Hantzsch thiazole synthesis?

The core components for a Hantzsch thiazole synthesis are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thiourea, thioacetamide).[2] Variations of this synthesis can also be performed as a one-pot, three-component reaction involving an α-haloketone, a thioamide, and an aldehyde.[2][3]

Q3: Is the Hantzsch synthesis typically a high-yielding reaction?

Yes, the Hantzsch thiazole synthesis is known for generally providing high yields of the thiazole product, often with straightforward purification procedures.[2] However, to maximize yield and purity, optimization of reaction conditions is critical.[2]

Q4: What are some greener or more environmentally friendly approaches to thiazole synthesis?

In recent years, significant progress has been made in developing environmentally benign synthetic methods for thiazoles. These include multi-component one-pot reactions, the use of recyclable green catalysts, green solvents (like PEG-600 and water), solvent-free conditions, ultrasonic-mediated synthesis, and microwave-assisted techniques.[1][3]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My Hantzsch thiazole synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in a Hantzsch thiazole synthesis can stem from several factors. Below is a step-by-step guide to troubleshoot this issue.

Possible CauseTroubleshooting Steps
Poor Quality of Starting Materials - Ensure the α-haloketone is fresh or has been stored properly, as these compounds can be lachrymatory and may decompose over time.[2] - Verify the purity of the thioamide.[2]
Incorrect Stoichiometry - A slight excess of the thioamide (e.g., 1.5 equivalents) is often recommended to ensure the complete consumption of the α-haloketone.[2][4]
Suboptimal Reaction Temperature - Many Hantzsch syntheses require heating to proceed at an optimal rate.[2][5] If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).[2] - Conversely, excessive heat can lead to the formation of side products and degradation.[4]
Inappropriate Solvent - The choice of solvent can significantly impact the reaction rate and yield.[2] Polar protic solvents like ethanol and methanol are commonly used.[2] Refer to the data tables below for the effect of different solvents on yield.
Incomplete Reaction - Monitor the reaction progress by TLC.[6] If starting materials are still present, consider extending the reaction time or increasing the temperature.[4][5]
Problem 2: Formation of Multiple Products or Side Reactions

Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I minimize these and improve the selectivity of my reaction?

A: The formation of multiple products is a common issue, often arising from side reactions or regioselectivity issues.

Possible CauseTroubleshooting Steps
Regioselectivity Issues - With unsymmetrical α-haloketones or N-substituted thioamides, the formation of regioisomers is possible.[2] - Running the reaction under acidic conditions (e.g., 10M-HCl-EtOH) can alter the regioselectivity, sometimes leading to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[6][7] - To favor a single isomer, carefully control the pH of your reaction medium. Neutral solvents typically yield 2-(N-substituted amino)thiazoles exclusively.[6][7]
Competing Reactions - In multicomponent reactions, side reactions can occur between the aldehyde and the thioamide or α-haloketone.[2] Optimizing the order of reagent addition can help mitigate this.[2]
Hydrolysis of Thioamide - The presence of water can lead to the hydrolysis of the thioamide to the corresponding amide, which will not participate in the thiazole ring formation.[4] Ensure all glassware is dry and use anhydrous solvents.[4]
Problem 3: Difficulty in Product Purification

Q: My product is difficult to purify. It's an oil, or it won't crystallize. What purification strategies can I employ?

A: Purification challenges can often be overcome with alternative workup and purification techniques.

Possible CauseTroubleshooting Steps
Product Not Precipitating - If the product does not precipitate upon cooling and neutralization, extraction with a suitable organic solvent followed by column chromatography may be necessary.[2]
Oily Product - Some thiazole derivatives, particularly those with long alkyl chains like 5-pentyl-1,3-thiazole, may be oils at room temperature.[4] In such cases, purification is typically achieved through column chromatography.[4]
Unreacted Starting Materials - Unreacted α-haloketone can often be removed by recrystallization or chromatography.[2] A slight excess of thioamide is generally easier to remove during workup.[8]

Data Presentation: Effect of Reaction Conditions on Yield

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Hantzsch thiazole synthesis.

Table 1: Effect of Solvent on the Yield of a Hantzsch Thiazole Derivative

EntrySolventTemperature (°C)Time (h)Yield (%)
1EthanolReflux3.582
2MethanolReflux478
3AcetonitrileReflux565
4THFReflux660
5Water80385
6PEG-600Room Temp290

Note: This data is compiled from various sources and represents typical trends. Actual results may vary depending on the specific substrates used.[1][3]

Table 2: Screening of Catalyst and Temperature in a One-Pot Synthesis of a Hantzsch Thiazole Derivative

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux840
2SiW/SiO₂ (1)EthanolReflux3.582
3SiW/SiO₂ (1)Water80375
4SiW/SiO₂ (1)AcetonitrileReflux560
5SiW/SiO₂ (1.5)EthanolReflux3.585
6SiW/SiO₂ (1)Ethanol60470

Data adapted from Bouherrou et al. for the synthesis of new Hantzsch thiazole derivatives.[3]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol is a standard laboratory procedure for the synthesis of 2-amino-4-phenylthiazole.[2][9]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% aqueous sodium carbonate solution (20 mL)

  • Water (for washing)

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea. Add methanol and a magnetic stir bar.[2]

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[2]

  • Workup: After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.[2] Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[2][8]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the filter cake with water.[2]

  • Drying and Characterization: Spread the collected solid on a tared watch glass and allow it to air dry. Once dry, determine the mass of the product and calculate the percent yield. The product can be further characterized by melting point determination and spectroscopy.[2][9]

Mandatory Visualizations

Hantzsch Thiazole Synthesis Pathway

Hantzsch_Thiazole_Synthesis Hantzsch Thiazole Synthesis Mechanism Start α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate Start->Intermediate1 SN2 Attack Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Intermediate2->Product Dehydration Water H₂O Intermediate2->Water HX HX Product->HX

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Workflow for Thiazole Synthesis Optimization

Thiazole_Optimization_Workflow General Workflow for Thiazole Synthesis Optimization Define Define Reaction: Substrates, Stoichiometry Solvent Solvent Screening (e.g., EtOH, MeOH, H₂O) Define->Solvent Temp Temperature Optimization (e.g., RT, 60°C, Reflux) Solvent->Temp Catalyst Catalyst Screening (if applicable) Temp->Catalyst Monitor Monitor Progress (TLC) Catalyst->Monitor Workup Workup & Isolation Monitor->Workup Analysis Analyze Yield & Purity (NMR, LC-MS) Workup->Analysis Decision Acceptable Yield? Analysis->Decision Decision->Solvent No, Re-optimize Final Final Protocol Decision->Final Yes

Caption: A logical workflow for optimizing reaction conditions.

References

stability issues of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound in DMSO has changed color (e.g., to orange or brown) after being stored at room temperature. What is the cause?

A: Color change is a strong indicator of chemical degradation. Studies on similar 2-aminothiazole derivatives have shown that they can be unstable in DMSO stock solutions at room temperature.[1] One study observed that 64% of a 2-aminothiazole analog decomposed after just seven days at room temperature.[1] The degradation can lead to the formation of oxygenated and dimerized products, which are often colored.[1] The 5-position of the thiazole ring is a potential site of reactivity.[1]

Q2: What are the recommended storage conditions for solutions of this compound?

A: To minimize degradation, solutions of this compound should be stored under specific conditions. Based on data from the compound and its analogs, storage at low temperatures is critical. Storing DMSO stock solutions at -20°C has been shown to result in minimal decomposition over two months.[1] Additionally, the solid compound should be protected from light and kept in a dry, sealed environment, with recommended temperatures between 2-8°C.[2]

Q3: I am experiencing poor solubility in my aqueous buffer. Can I adjust the pH to improve it?

A: Yes, the solubility of 2-aminothiazole derivatives can be pH-dependent.[3][4] The amino group can be protonated under acidic conditions, which may increase aqueous solubility.[3][4] You can attempt to dissolve the compound in a buffer with a slightly acidic pH. However, exercise caution, as extreme pH values can accelerate compound degradation.[3] It is advisable to prepare fresh solutions and perform a small-scale stability test at the desired pH before proceeding with larger experiments.

Q4: What are the potential degradation pathways for this molecule in solution?

A: While specific pathways for this exact molecule are not extensively documented, based on related structures, two primary degradation routes are likely:

  • Oxidation and Dimerization : The thiazole ring, particularly at the 5-position, can be susceptible to oxidation, potentially leading to dimerization and the formation of complex degradation products.[1] This is consistent with observed color changes in DMSO solutions.

  • Ester Hydrolysis : The methyl ester group (-COOCH₃) can undergo hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid (2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid).

Q5: How can I monitor the stability of my compound in solution?

A: To monitor the stability and purity of your solution over time, standard analytical techniques are recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for separating the parent compound from its degradation products.[5] For structural elucidation of any new peaks that appear, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying degradation products.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common stability issues.

start Observation: Change in Solution (Appearance, Activity) check_storage Review Storage Conditions start->check_storage check_solvent Assess Solvent (e.g., DMSO, pH) start->check_solvent cause_temp Potential Cause: High Temperature / Light Exposure check_storage->cause_temp Improper? cause_solvent Potential Cause: Solvent-Induced Degradation check_solvent->cause_solvent DMSO @ RT? cause_ph Potential Cause: Unfavorable pH check_solvent->cause_ph Aqueous Buffer? analyze Perform Chemical Analysis (HPLC, LC-MS) sol_storage Solution: Store at -20°C Protect from light Use fresh solution cause_temp->sol_storage cause_solvent->sol_storage sol_ph Solution: Buffer pH carefully Test stability at target pH cause_ph->sol_ph sol_storage->analyze Verify sol_solvent Solution: Consider alternative solvent Prepare fresh solutions sol_solvent->analyze Verify sol_ph->analyze Verify

Caption: Troubleshooting workflow for stability issues.

Data Summary

The following table summarizes factors known to influence the stability of this compound and related compounds in solution.

ParameterCondition/FactorObservation/RecommendationPrimary Reference(s)
Temperature Room TemperatureSignificant degradation observed in DMSO solution.[1]
2-8°CRecommended for solid-state storage.[6]
-20°CGreatly improves stability in DMSO; minimal degradation.[1]
Solvent DMSOCan promote degradation at room temperature.[1]
pH Acidic (low pH)May increase aqueous solubility but can also cause degradation.[3][4]
Basic (high pH)Risk of ester hydrolysis and other degradation pathways.
Light Ambient LightProtection from light is recommended for storage.[2]

Experimental Protocols

General Protocol for Assessing Solution Stability

This protocol outlines a general workflow for evaluating the stability of this compound in a chosen solvent system.

Experimental Workflow for Stability Assessment prep 1. Solution Preparation - Prepare stock solution (e.g., 10 mM in DMSO) - Dilute into desired buffer/media t0 2. Initial Analysis (T=0) - Measure concentration and purity via HPLC - Record initial appearance and pH prep->t0 incubate 3. Incubation - Aliquot samples into sealed vials - Store under defined conditions (e.g., -20°C, 4°C, RT) - Protect from light t0->incubate tp 4. Time-Point Analysis - Collect aliquots at intervals (e.g., 24h, 48h, 1 week) - Analyze via HPLC to quantify remaining parent compound incubate->tp degradation 5. Degradant Identification (if needed) - If significant degradation (>10%) occurs, analyze by LC-MS/NMR to identify products tp->degradation Degradation Observed

Caption: Workflow for a typical solution stability study.

Methodology:

  • Solution Preparation:

    • Accurately weigh the solid compound and dissolve in a high-quality solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-50 mM).

    • If required, dilute the stock solution into the final experimental buffer or medium. Ensure the final concentration of the organic solvent (like DMSO) is compatible with downstream assays.

  • Initial Analysis (Time = 0):

    • Immediately after preparation, take an aliquot of the final solution.

    • Analyze using a validated HPLC method to determine the initial peak area or concentration, which will serve as the 100% reference point.

    • Visually inspect and record the color and clarity of the solution.

  • Incubation:

    • Dispense aliquots of the solution into appropriate storage vials (e.g., amber glass vials to protect from light).

    • Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, and 14 days), retrieve a vial from each storage condition.

    • Allow the sample to return to room temperature before analysis.

    • Analyze by HPLC under the same conditions as the T=0 sample.

    • Calculate the percentage of the compound remaining by comparing the peak area to the T=0 sample.

  • Data Interpretation:

    • Plot the percentage of compound remaining versus time for each condition.

    • If significant degradation is observed (typically >10-15%), consider using analytical techniques like LC-MS to identify the mass of degradation products and propose potential structures.[1]

Proposed Degradation Pathways

The following diagram illustrates the logical relationships between the parent compound and its potential degradation products.

parent This compound (Parent Compound) hydrolysis 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid (Hydrolysis Product) parent->hydrolysis Ester Hydrolysis (Acid/Base catalysis) oxidation Oxidized/Dimerized Species (Degradation Products) parent->oxidation Oxidation @ Thiazole Ring (e.g., in DMSO @ RT)

Caption: Potential degradation pathways for the compound.

References

preventing byproduct formation in thiazole ring cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with byproduct formation during thiazole ring cyclization, primarily focusing on the widely-used Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Hantzsch thiazole synthesis is resulting in a low yield and multiple unexpected products. What are the common byproducts and how can I minimize them?

A1: Low yields and the formation of multiple products are common issues in the Hantzsch thiazole synthesis. The most frequently encountered byproducts include isomeric impurities, bis-thiazoles, and products arising from the degradation of starting materials.

Common Byproducts and Formation Mechanisms:

  • 2-Imino-1,3-thiazolidine Isomers: Under acidic conditions, the cyclization can proceed with a change in regioselectivity, leading to the formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer alongside the desired 2-(substituted amino)thiazole.[1]

  • Bis-thiazoles: These can form from the reaction of a second molecule of the α-haloketone with the initially formed thiazole.

  • Starting Material Degradation: Thioamides and α-haloketones can be unstable and may degrade under harsh reaction conditions, leading to a variety of impurities.

Troubleshooting Strategies:

ProblemPotential CauseRecommended Solution
Low to No Product Yield Incomplete reaction (time too short, temperature too low).Monitor reaction progress via Thin Layer Chromatography (TLC). Incrementally increase reaction time or temperature. Consider microwave-assisted synthesis for faster reaction times.
Degradation of reactants or product (excessive heat).Optimize reaction temperature, starting lower and gradually increasing.
Incorrect stoichiometry.Use a slight excess (1.1-1.5 equivalents) of the thioamide.
Poor quality of starting materials.Purify α-haloketones and thioamides before use (see Experimental Protocols section).
Formation of Multiple Products (Side Reactions) Isomer formation (acidic conditions).Maintain neutral or slightly basic reaction conditions. Reactions in neutral solvents tend to exclusively yield the 2-(N-substituted amino)thiazoles.[1]
Formation of bis-thiazole.Slow, dropwise addition of the α-haloketone to the thioamide solution can minimize the concentration of the reactive intermediate.
Polymerization of starting materials (especially with 2-aminothiophenol).Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. Use freshly purified starting materials.

Q2: I am observing a significant amount of an isomeric byproduct. How do reaction conditions affect its formation?

A2: The formation of the 2-imino-1,3-thiazolidine isomer is highly dependent on the pH of the reaction medium.

Under neutral conditions, the reaction typically yields the 2-(substituted amino)thiazole exclusively. However, as the acidity of the reaction medium increases, the proportion of the 2-imino-2,3-dihydrothiazole isomer also increases. For instance, conducting the reaction in a mixture of 10M HCl and ethanol can significantly favor the formation of the imino isomer.[1]

Recommendation: To minimize the formation of the isomeric byproduct, ensure your reaction is run under neutral or slightly basic conditions. If acidic conditions are necessary for other reasons, be prepared for a more challenging purification process to separate the isomers.

Q3: My reaction is sluggish and requires long heating times, which seems to be causing degradation. Are there more efficient methods?

A3: Yes, microwave-assisted synthesis is an excellent alternative to conventional heating for the Hantzsch thiazole synthesis. It offers several advantages:

  • Dramatically Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes using microwave irradiation.

  • Increased Product Yields: The rapid and uniform heating provided by microwaves can lead to higher yields and cleaner reaction profiles with fewer byproducts.

  • Greener Synthesis: Shorter reaction times and often the ability to use greener solvents contribute to a more environmentally benign process.

Quantitative Comparison: Conventional Heating vs. Microwave-Assisted Synthesis

The following table summarizes a comparison of reaction times and yields for the synthesis of various thiazole derivatives using both conventional heating and microwave-assisted methods.

Synthesis MethodTypical Reaction TimeTypical Yield (%)Reference
Conventional Heating (Reflux in Ethanol)4 - 8 hours65 - 82[2][3]
Microwave-Assisted Synthesis10 - 30 minutes85 - 96[4]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Conventional Heating)

This protocol describes the synthesis of 2-amino-4-phenyl-1,3-thiazole from 2-bromoacetophenone and thiourea.[5]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 100°C) for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix. This neutralizes the HBr salt of the product, causing it to precipitate.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with deionized water.

  • Allow the collected solid to air dry.

Protocol 2: Purification of α-Haloketone (Recrystallization of 2-Bromoacetophenone)

Materials:

  • Crude 2-bromoacetophenone

  • n-Hexane (or other suitable non-polar solvent)

  • Erlenmeyer flask

  • Hot plate

Procedure:

  • Dissolve the crude 2-bromoacetophenone in a minimal amount of hot n-hexane.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold n-hexane.

  • Dry the crystals. The melting point of pure 2-bromoacetophenone is 49-51°C.[6]

Protocol 3: Purification of Thioamide (Recrystallization of a Thiourea Derivative)

Materials:

  • Crude thiourea derivative

  • Ethanol (or other suitable polar solvent)

  • Erlenmeyer flask

  • Hot plate

Procedure:

  • Dissolve the crude thiourea derivative in a minimum amount of hot ethanol.[7]

  • If the solution is colored, activated charcoal can be added, and the solution hot filtered.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Cool the flask in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.[7]

  • Dry the crystals thoroughly.

Protocol 4: Hantzsch Thiazole Synthesis under an Inert Atmosphere

Materials:

  • Schlenk flask or a three-necked round-bottom flask

  • Nitrogen or Argon gas supply with a bubbler

  • Septa

  • Syringes and needles

  • Degassed solvents

Procedure:

  • Set up the reaction flask and equip it with a condenser and a gas inlet/outlet connected to a bubbler.

  • Flame-dry the glassware under vacuum and then backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the thioamide to the flask under a positive flow of the inert gas.

  • Add the degassed solvent via a syringe.

  • Dissolve the α-haloketone in a separate flask with degassed solvent and transfer it to the reaction flask via a syringe, preferably dropwise.

  • Proceed with heating as per the standard protocol, maintaining a positive pressure of the inert gas throughout the reaction.

  • Work-up the reaction as described in Protocol 1.

Visualizations

Hantzsch Thiazole Synthesis and Isomer Byproduct Formation

The following diagram illustrates the reaction pathway for the Hantzsch thiazole synthesis, showing the desired product and the formation of the 2-imino-1,3-thiazolidine byproduct under acidic conditions.

Hantzsch_Byproduct cluster_conditions reactants α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reactants->intermediate1 Nucleophilic Attack intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization isomer 2-Imino-1,3-thiazolidine (Byproduct) intermediate1->isomer Alternative Cyclization (N-attack first) acidic Acidic Conditions thiazole Desired 2-Substituted Thiazole intermediate2->thiazole Dehydration neutral Neutral/Basic Conditions

Caption: Hantzsch synthesis pathway and byproduct formation.

Troubleshooting Workflow for Low Yield in Thiazole Synthesis

This flowchart provides a systematic approach to troubleshooting low product yields in thiazole synthesis.

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purify_sm Purify Reactants (Recrystallization/Distillation) check_purity->purify_sm Impure check_stoichiometry Verify Stoichiometry check_purity->check_stoichiometry Pure purify_sm->check_stoichiometry adjust_stoichiometry Use Slight Excess of Thioamide check_stoichiometry->adjust_stoichiometry Incorrect check_conditions Review Reaction Conditions check_stoichiometry->check_conditions Correct adjust_stoichiometry->check_conditions optimize_temp Optimize Temperature (Incremental Increase) check_conditions->optimize_temp Temp/Time Issue optimize_time Increase Reaction Time (Monitor by TLC) optimize_temp->optimize_time consider_mw Consider Microwave Synthesis optimize_time->consider_mw end Improved Yield consider_mw->end

Caption: A workflow for troubleshooting low thiazole yields.

References

Technical Support Center: Scaling Up 2-Aminothiazole Derivative Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-aminothiazole derivatives. Here you will find troubleshooting guidance for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and visual workflows to streamline your production processes.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of 2-aminothiazole derivatives, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My Hantzsch thiazole synthesis is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?

  • Answer: Low or no product yield in a Hantzsch synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include reaction conditions, the quality of starting materials, and proper stoichiometry.[1]

    Possible Causes and Suggested Solutions:

    Possible Cause Suggested Solution Supporting Evidence/Rationale
    Suboptimal Reaction Temperature Gradually increase the reaction temperature. Many Hantzsch syntheses require heating to overcome the activation energy.[1] Conversely, excessive heat can lead to the formation of side products, so optimization is key.Monitoring the reaction progress by Thin Layer Chromatography (TLC) at different temperatures can help identify the optimal condition for your specific substrates.
    Inappropriate Solvent Screen different solvents. Polar protic solvents like ethanol and methanol are commonly used and often give good results.[2] Solvent mixtures, such as ethanol/water, can also be effective.[3]The choice of solvent can significantly impact reaction rate and yield. The ideal solvent should dissolve the reactants and facilitate the reaction kinetics.
    Ineffective or Absent Catalyst Introduce a suitable catalyst. While some Hantzsch reactions proceed without a catalyst, acidic or basic catalysts can significantly improve reaction rates and yields. Reusable solid catalysts like silica-supported tungstosilisic acid have also proven effective.[3]Catalysts can lower the activation energy of the reaction, leading to a faster and more efficient conversion to the desired product.
    Poor Quality of Starting Materials Ensure the purity of the α-haloketone and thiourea derivatives. Impurities can interfere with the reaction and lead to the formation of byproducts.Use freshly purified starting materials and verify their identity and purity using appropriate analytical techniques (e.g., NMR, melting point).
    Incorrect Stoichiometry Carefully verify the molar ratios of your reactants. An excess of one reactant may be necessary in some cases to drive the reaction to completion.Precise measurement of starting materials is critical for achieving high yields and minimizing unreacted starting materials in the final product mixture.

Issue 2: Formation of Impurities or Side Products

  • Question: My reaction is producing significant amounts of impurities alongside the desired 2-aminothiazole derivative. How can I minimize these side reactions?

  • Answer: The formation of impurities is a common challenge, often arising from the reaction conditions or the inherent reactivity of the starting materials.

    Possible Causes and Suggested Solutions:

    Possible Cause Suggested Solution Supporting Evidence/Rationale
    Reaction Time or Temperature is Excessive Monitor the reaction closely using TLC to determine the optimal reaction time.[3] Avoid unnecessarily long reaction times or excessive heat, which can promote the formation of degradation products.Prolonged heating can lead to the decomposition of reactants or products, resulting in a more complex and difficult-to-purify reaction mixture.
    Incorrect pH of the Reaction Mixture Adjust the pH of the reaction. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions, which can minimize the formation of certain isomeric byproducts.[3]The pH can influence the reactivity of the nucleophiles and electrophiles in the reaction, thereby affecting the product distribution.
    Reactive Functional Groups on Starting Materials Protect any sensitive functional groups on your reactants before carrying out the condensation reaction.Unprotected functional groups can participate in side reactions, leading to a mixture of undesired products.
    Formation of Isomeric Byproducts Under acidic conditions, the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts can occur.[1] Careful control of pH and reaction conditions can help to minimize the formation of these isomers.The reaction mechanism can be altered by the presence of acid, leading to different cyclization pathways.

Issue 3: Difficult Product Isolation and Purification

  • Question: I am struggling to isolate and purify my target 2-aminothiazole derivative from the crude reaction mixture. What strategies can I employ?

  • Answer: Effective product isolation and purification are critical for obtaining a high-purity final product.

    Possible Causes and Suggested Solutions:

    Possible Cause Suggested Solution Supporting Evidence/Rationale
    High Solubility of the Product in the Reaction Solvent After the reaction is complete, attempt to precipitate the product by adding a non-solvent or by cooling the reaction mixture in an ice bath.Changing the solvent composition or temperature can significantly decrease the solubility of the product, allowing for its isolation by filtration.
    Complex Mixture of Products Employ column chromatography for purification. This technique is highly effective for separating compounds with different polarities.[4]Column chromatography allows for the separation of the desired product from unreacted starting materials and byproducts based on their differential adsorption to the stationary phase.
    Difficulty in Removing the Catalyst Utilize a solid-supported or reusable catalyst that can be easily removed by filtration after the reaction is complete.[3]This simplifies the work-up procedure and avoids contamination of the product with the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazole derivatives on a laboratory scale?

A1: The Hantzsch thiazole synthesis is the most widely used and versatile method for preparing 2-aminothiazole derivatives.[5] This reaction involves the condensation of an α-haloketone with a thioamide, such as thiourea.[6][7]

Q2: What are the key safety precautions to consider when scaling up the production of 2-aminothiazole derivatives?

A2: When scaling up, it is crucial to consider the potential for exothermic reactions, especially during the initial condensation step.[8] Proper temperature control and monitoring are essential to prevent runaway reactions. Additionally, many of the reagents, such as α-haloketones, can be lachrymatory and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Q3: How can I monitor the progress of my 2-aminothiazole synthesis?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[9][10] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product over time.

Q4: Are there more environmentally friendly ("greener") methods for synthesizing 2-aminothiazole derivatives?

A4: Yes, several greener approaches have been developed to minimize the environmental impact of 2-aminothiazole synthesis. These include the use of water as a solvent, the application of reusable solid acid catalysts, and microwave-assisted synthesis, which can reduce reaction times and energy consumption.[3][11]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol describes a standard method for the synthesis of a 2-aminothiazole derivative.

Materials:

  • α-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Stir bar

  • 20 mL scintillation vial

  • Hot plate with stirring capability

  • 100 mL beaker

  • Büchner funnel and filter flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[7]

  • Add methanol (5 mL) and a stir bar to the vial.[7]

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[7]

  • After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.[7]

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[7]

  • A precipitate of the 2-aminothiazole product should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with water to remove any inorganic salts.

  • Allow the product to air dry on a watch glass.

Protocol 2: Purification of a 2-Aminothiazole Derivative by Column Chromatography

This protocol provides a general guideline for purifying a crude 2-aminothiazole derivative using silica gel column chromatography.

Materials:

  • Crude 2-aminothiazole derivative

  • Silica gel (60-120 mesh)

  • Eluent (e.g., a mixture of ethyl acetate and hexane)

  • Glass column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Prepare the Column:

    • Securely clamp the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, avoiding the formation of air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica.

    • Drain the excess eluent until the solvent level is just at the top of the sand layer.

  • Load the Sample:

    • Dissolve the crude 2-aminothiazole derivative in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel column using a pipette.

    • Allow the sample to adsorb onto the silica gel.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Begin collecting the eluent that passes through the column in fractions.

    • Maintain a constant flow of eluent through the column.

  • Monitor the Separation:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Visualize the spots under a UV lamp to identify the fractions containing the pure product.

  • Combine and Evaporate:

    • Combine the fractions that contain the pure 2-aminothiazole derivative.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Experimental_Workflow start Start: Weigh Reactants reaction Hantzsch Synthesis: - Add Solvent - Heat and Stir start->reaction monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool Reaction - Precipitate Product - Filter monitoring->workup Complete purification Purification: - Column Chromatography or - Recrystallization workup->purification characterization Characterization: - NMR, IR, Mass Spec - Melting Point purification->characterization end End: Pure Product characterization->end

Caption: A general experimental workflow for the synthesis and purification of 2-aminothiazole derivatives.

Troubleshooting_Workflow start Low Yield or No Product check_conditions Review Reaction Conditions start->check_conditions check_materials Verify Starting Material Quality start->check_materials check_stoichiometry Confirm Stoichiometry start->check_stoichiometry optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Screen Solvents check_conditions->optimize_solvent add_catalyst Introduce Catalyst check_conditions->add_catalyst purify_reagents Purify/Re-characterize Reagents check_materials->purify_reagents reweigh Recalculate and Re-weigh check_stoichiometry->reweigh success Improved Yield optimize_temp->success optimize_solvent->success add_catalyst->success purify_reagents->success reweigh->success

Caption: A decision tree for troubleshooting low yields in 2-aminothiazole synthesis.

Hantzsch_Mechanism reagents α-Haloketone + Thiourea intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack of Sulfur intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration

Caption: A simplified signaling pathway illustrating the mechanism of the Hantzsch thiazole synthesis.

References

Technical Support Center: Addressing Solubility Problems of Thiazole Compounds in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the solubility of thiazole compounds in biological assays.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments.

Issue 1: My thiazole compound precipitates when I dilute it from a DMSO stock into an aqueous buffer or cell culture media.

  • Question: I dissolved my thiazole compound in 100% DMSO, and the solution was perfectly clear. However, when I add it to my aqueous assay buffer (e.g., PBS or cell culture medium), a precipitate forms immediately. Why is this happening and how can I fix it?

  • Answer: This common problem is known as "precipitation upon dilution" or "crashing out".[1][2] It occurs because your compound is soluble in a strong organic solvent like DMSO but is poorly soluble in the aqueous environment of your assay.[1] Although DMSO is miscible with water, the addition of the aqueous solution can cause the less soluble compound to fall out of solution.[1]

    Possible Solutions:

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize solvent-induced artifacts.[1]

    • Use Co-solvents: A mixture of solvents can improve solubility.[1] Consider preparing your stock solution in a combination of DMSO and another water-miscible solvent like ethanol.[1]

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions.[1][2] First, dilute the DMSO stock into an intermediate solution containing a higher percentage of the organic solvent before the final dilution into the aqueous buffer.[1]

    • Warm the Media: Always use pre-warmed (37°C) cell culture media for your dilutions, as adding compounds to cold media can decrease solubility.[2]

    • Modify Dilution Method: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try adding the buffer to your DMSO stock dropwise while vortexing.[3] This gradual change in solvent polarity can help keep the compound in solution.[3]

Issue 2: The measured activity of my thiazole compound is inconsistent between experiments.

  • Question: I am getting variable results in my biological assays even when using the same stock solution. What could be causing this inconsistency?

  • Answer: Inconsistent activity can often be traced back to solubility and stability issues.

    Possible Causes & Solutions:

    • Undetected Precipitation: The compound may be precipitating at a microscopic level in the assay plate. This reduces the effective concentration of the compound available to interact with the biological target.[1] Visually inspect your assay plates under a microscope for any signs of precipitation.[1]

    • pH-Dependent Solubility: The solubility of many thiazole derivatives can be highly dependent on pH.[1] Small variations in the pH of your buffer preparation between experiments could lead to significant differences in the amount of dissolved compound.[1] Always prepare buffers carefully and verify the pH.[1]

    • Compound Instability in DMSO: Some thiazole compounds, particularly 2-aminothiazoles, can be unstable in DMSO and may degrade over time, which can alter their biological activity.[1]

    • Compound Instability in Media: Prepare fresh dilutions of your thiazole analog from a frozen stock for each experiment, as some compounds can be unstable in aqueous cell culture media over time.[4]

Issue 3: I am unable to dissolve my thiazole compound in DMSO, even at low concentrations.

  • Question: My new thiazole derivative will not dissolve in DMSO, even with heating and sonication. What are my options?

  • Answer: While DMSO is a powerful solvent, some highly crystalline or lipophilic compounds may still exhibit poor solubility.

    Possible Solutions:

    • Alternative Solvents: Test other organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1] Always check for solvent compatibility with your specific biological assay.[1]

    • Use Heat and Sonication: Gentle warming in a 37°C water bath or brief sonication can help dissolve stubborn compounds.[5][6]

    • Advanced Formulation Strategies: If alternative solvents are not effective or compatible with your assay, you may need to consider more advanced formulation strategies, which are detailed in the FAQs below. These include methods like using cyclodextrins or creating nanosuspensions.[5]

Frequently Asked Questions (FAQs)

  • Question 1: Why are many thiazole compounds poorly soluble in aqueous solutions?

  • Answer: The limited aqueous solubility of many thiazole compounds is inherent to their chemical structure. As heterocyclic compounds, they often possess non-polar characteristics, leading to poor solubility in water.[5][7] This is a significant challenge, as it is estimated that over 70% of new chemical entities in development pipelines are poorly soluble.[8]

  • Question 2: What are the primary strategies to improve the solubility of thiazole compounds for in vitro assays?

  • Answer: The strategies can be broadly categorized into physical and chemical modifications.

    • Physical Modifications: These include using co-solvents, adjusting pH, reducing particle size (micronization and nanosuspension), and creating solid dispersions or inclusion complexes.[9][10]

    • Chemical Modifications: This involves creating salt forms or prodrugs.[11][12] For initial in vitro assays, physical modifications are more common.

  • Question 3: How does pH affect the solubility of thiazole compounds?

  • Answer: Since many drugs are acidic or basic, adjusting the pH of the solution can significantly increase solubility.[1][9] Weakly basic thiazoles become more soluble in acidic conditions, while weakly acidic ones are more soluble in basic conditions.[1]

  • Question 4: What are cyclodextrins and how do they improve solubility?

  • Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior.[1] They can encapsulate poorly soluble thiazole molecules, forming an "inclusion complex" that is readily soluble in water.[1]

  • Question 5: What is a nanosuspension and when should I consider using it?

  • Answer: A nanosuspension is a sub-micron colloidal dispersion of drug particles.[1] By reducing the particle size, the surface area increases, which can lead to a significant increase in the dissolution rate and solubility.[1][9] This is a valuable technique for compounds that are difficult to solubilize with co-solvents or other methods.[1]

  • Question 6: What are solid dispersions?

  • Answer: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix (often a polymer).[1] This technique can create an amorphous form of the drug, which is more soluble than its crystalline form.[1][6]

  • Question 7: How do I choose the right solubilization strategy?

  • Answer: The choice depends on the physicochemical properties of your specific thiazole compound, the requirements of your biological assay, and the desired final concentration. It is often best to start with the simplest methods, such as using co-solvents, and then move to more advanced strategies if necessary.

Data Presentation

Table 1: Recommended Co-solvents for Initial Solubility Testing of Thiazole Compounds

Co-SolventRecommended Stock ConcentrationMaximum Final Assay ConcentrationConsiderations
DMSO 10-30 mM< 0.5% (v/v)Can induce cellular stress at higher concentrations.[5]
Ethanol 10-30 mM< 0.5% (v/v)Can affect membrane proteins and cellular metabolism.[5]
DMF 10-30 mM< 0.1% (v/v)Higher potential for cytotoxicity compared to DMSO.
NMP 10-30 mM< 0.1% (v/v)Check for compatibility with assay components.

Table 2: Hypothetical Example of Solubility Enhancement for a Thiazole Compound Using Advanced Formulation Strategies

Formulation StrategyAqueous Solubility (µg/mL)Fold Increase
Unformulated Compound 0.5-
Cyclodextrin Inclusion Complex 50100x
Nanosuspension 120240x
Solid Dispersion 250500x

Experimental Protocols

Protocol 1: Preparing a Stock Solution with a Co-solvent

  • Weigh the desired amount of the thiazole compound in a sterile microcentrifuge tube.[5]

  • Add the appropriate volume of 100% DMSO or ethanol to achieve the target stock concentration (e.g., 10 mM).[5]

  • Vortex thoroughly until the compound is completely dissolved.[5] Gentle warming in a 37°C water bath can aid dissolution.[5]

  • For use in an assay, dilute the stock solution serially in the assay buffer to achieve the final desired concentrations.[5] Ensure the final co-solvent concentration remains below cytotoxic levels (typically <0.5%).[5]

Protocol 2: Solubilization using Cyclodextrin Inclusion Complexation

  • Prepare a solution of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in deionized water with constant stirring.

  • Slowly add the thiazole compound to the stirring cyclodextrin solution.[1] The molar ratio of the drug to cyclodextrin is critical and typically ranges from 1:1 to 1:3; this may require optimization.[1]

  • Continue stirring the mixture at a constant temperature for 24-72 hours to allow for the equilibrium of complex formation.[1]

  • Filter the solution to remove any undissolved compound.

  • The resulting clear solution contains the drug-cyclodextrin inclusion complex. To obtain a solid complex, the solution can be freeze-dried (lyophilized).[1]

  • The resulting powder is the inclusion complex, which should be tested for its improved aqueous solubility.[1]

Protocol 3: Preparation of a Nanosuspension by Antisolvent Precipitation

Materials:

  • Thiazole compound

  • Solvent (e.g., DMSO, acetone)

  • Antisolvent (e.g., water, PBS)

  • Stabilizer (e.g., a polymer like Poloxamer 188 or a surfactant like Tween 80)

  • High-speed homogenizer or ultrasonic probe

Procedure:

  • Dissolve the thiazole compound in the chosen solvent to create a concentrated drug solution.[1]

  • Dissolve the stabilizer in the antisolvent.

  • Under high-speed stirring or sonication, rapidly inject the drug-solvent solution into the antisolvent solution.[1] The volume ratio of antisolvent to solvent should be high (e.g., 10:1 or greater).[1]

  • The rapid mixing causes the drug to precipitate as nanoparticles, which are stabilized by the adsorbed stabilizer.

  • The resulting nanosuspension can be used directly or further processed (e.g., lyophilized) to create a solid dosage form.

Visualizations

Troubleshooting_Workflow start Start: Thiazole Compound Precipitates in Assay check_dmso Is final DMSO concentration <= 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso No serial_dilution Try serial dilution or 'dropwise addition' method check_dmso->serial_dilution Yes reduce_dmso->serial_dilution check_success1 Is compound soluble? serial_dilution->check_success1 use_cosolvent Try a co-solvent (e.g., DMSO + Ethanol) check_success1->use_cosolvent No proceed Proceed with Assay check_success1->proceed Yes check_success2 Is compound soluble? use_cosolvent->check_success2 advanced Explore Advanced Strategies: - Cyclodextrins - Nanosuspensions - Solid Dispersions check_success2->advanced No check_success2->proceed Yes

Caption: A troubleshooting workflow for addressing thiazole compound precipitation in assays.

Caption: Mechanism of cyclodextrin inclusion for enhancing the solubility of thiazole compounds.

Signaling_Pathway ligand Growth Factor (e.g., VEGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) ligand->receptor pi3k PI3K receptor->pi3k thiazole Thiazole Inhibitor thiazole->receptor Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Angiogenesis, Survival mtor->proliferation

Caption: A hypothetical signaling pathway targeted by a thiazole-based kinase inhibitor.

References

Technical Support Center: Crystallization of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.

Troubleshooting Guide

Crystallization is a critical step for obtaining pure, well-defined solid forms of active pharmaceutical ingredients. The following guide addresses common issues encountered during the crystallization of this compound and related heterocyclic compounds.

Issue Potential Cause Recommended Solution
Failure to Crystallize (Solution remains clear) Supersaturation not reached: The concentration of the compound in the solvent is too low.- Evaporate excess solvent: Gently heat the solution or use a rotary evaporator to increase the concentration. - Add an anti-solvent: Introduce a solvent in which the compound is poorly soluble to induce precipitation.[1] - Cool the solution: Lowering the temperature will decrease the solubility of the compound.
Inappropriate solvent: The compound is too soluble in the chosen solvent at all temperatures.- Select a different solvent or solvent system: Refer to the solvent selection table below and consider solvent mixtures. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.
Presence of impurities: Impurities can sometimes inhibit crystal nucleation.- Purify the crude product: Consider techniques like column chromatography before attempting crystallization. - Utilize seeding: Introduce a small crystal of the pure compound to initiate crystal growth.
Oiling Out (Formation of a liquid phase instead of solid crystals) High concentration of impurities: Impurities can lower the melting point of the solid, causing it to separate as an oil.- Purify the material: Use chromatographic or other purification methods to remove impurities. - Wash the oil: Attempt to wash the oil with a solvent in which the impurities are soluble but the desired compound is not.
Solution is too concentrated: Rapidly reaching a high level of supersaturation can favor the formation of an oil.- Dilute the solution: Add more of the primary solvent to reduce the concentration before cooling.
Cooling rate is too fast: Rapid cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.- Slow down the cooling process: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer. Insulating the flask can also help.
Rapid Crystal Formation (Crashing out of solution) Excessive supersaturation: The solution is too concentrated, or the anti-solvent was added too quickly.- Re-dissolve and dilute: Heat the solution to re-dissolve the solid and add more of the primary solvent. - Slow down anti-solvent addition: Add the anti-solvent dropwise with vigorous stirring.
Inappropriate solvent system: The difference in solubility between the hot and cold solvent is too large.- Adjust the solvent system: Use a solvent mixture that provides a more gradual change in solubility with temperature.
Poor Crystal Quality (Small, needle-like, or amorphous solid) Rapid nucleation and growth: This can be caused by high supersaturation or the presence of fine particulates.- Filter the hot solution: Remove any particulate matter that could act as nucleation sites. - Control the cooling rate: Slower cooling promotes the growth of larger, more well-defined crystals.
Agitation: Excessive stirring or vibration can lead to the formation of many small crystals.- Minimize disturbance: Allow the solution to stand undisturbed during the cooling and crystallization process.
Low Yield Compound is too soluble in the mother liquor: A significant amount of the product remains dissolved after cooling.- Cool to a lower temperature: Place the crystallization flask in an ice bath or freezer to maximize precipitation. - Optimize the solvent system: Choose a solvent in which the compound has very low solubility at low temperatures.
Premature crystallization during hot filtration: The compound crystallizes on the filter paper or funnel.- Pre-heat the filtration apparatus: Use a hot funnel and filter flask. - Use a minimum amount of hot solvent for washing: This will minimize dissolution of the product.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the crystallization of this compound?

Solvent Screening Recommendations:

Solvent Type Examples Qualitative Solubility Guidance
Good Solvents (for initial dissolution) Methanol, Ethanol, Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Thiazole derivatives often show good solubility in these solvents, especially when heated.
Anti-Solvents (to induce precipitation) Water, Hexane, HeptaneThese are used to decrease the solubility of the compound in a solution of a "good" solvent.
Solvent Mixtures (for fine-tuning) Ethanol/Water, Methanol/Water, Acetone/Hexane, Ethyl Acetate/HexaneMixtures can provide a more controlled crystallization process by allowing for gradual changes in polarity and solubility.

It is highly recommended to perform small-scale solvent screening experiments to determine the optimal solvent or solvent system for your specific batch of material.

Q2: How can I perform a small-scale solvent screening?

A2: A general procedure for solvent screening is as follows:

  • Place a small amount of your crude compound (e.g., 10-20 mg) into several test tubes.

  • To each tube, add a different solvent dropwise while gently heating and agitating until the solid dissolves. Note the approximate volume of solvent required.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe which solvents or solvent systems yield good quality crystals and a reasonable recovery.

Q3: What is "seeding" and how can it help my crystallization?

A3: Seeding is the process of adding a small, high-quality crystal of the desired compound to a supersaturated solution to initiate crystallization. This can be particularly useful when spontaneous nucleation is difficult or when you want to control the crystal form (polymorph). The seed crystal provides a template for other molecules to deposit onto, promoting controlled crystal growth.

Q4: My compound is colored. Does this mean it is impure?

A4: Not necessarily. While colored impurities can be a cause, some organic compounds are inherently colored due to their chemical structure. If the color persists after multiple recrystallizations and other analytical data (e.g., NMR, LC-MS) show high purity, the color is likely a property of the compound itself.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol is suitable when a single solvent with a significant temperature-dependent solubility for the compound is identified.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., methanol or ethanol). Stir continuously.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This method is effective when the compound is highly soluble in one solvent and poorly soluble in another miscible solvent.

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., methanol, acetone) at room temperature.

  • Anti-Solvent Addition: Slowly add an "anti-solvent" (e.g., water, hexane) dropwise with vigorous stirring until the solution becomes slightly turbid (cloudy).

  • Re-dissolution: Add a few drops of the "good" solvent until the turbidity just disappears.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. For increased yield, the flask can be cooled further.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using the anti-solvent or a mixture of the two solvents for washing.

Visualizations

Crystallization_Workflow cluster_start Start cluster_process Crystallization Process cluster_end End start Crude Product dissolve Dissolve in Hot Solvent start->dissolve filter Hot Filtration (optional) dissolve->filter cool Slow Cooling filter->cool isolate Isolate Crystals (Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for single-solvent crystallization.

Troubleshooting_Tree start Crystallization Attempted q1 Crystals Formed? start->q1 no_xtals No Crystals q1->no_xtals No xtals_formed Crystals Formed q1->xtals_formed Yes sol_too_dilute Solution too dilute? no_xtals->sol_too_dilute evap_solvent Evaporate Solvent sol_too_dilute->evap_solvent Yes add_anti_solvent Add Anti-solvent sol_too_dilute->add_anti_solvent No q2 Good Quality? xtals_formed->q2 poor_quality Poor Quality (oiling out, small needles) q2->poor_quality No good_quality Good Quality Crystals q2->good_quality Yes cool_too_fast Cooling too fast? poor_quality->cool_too_fast slow_cooling Slow Down Cooling cool_too_fast->slow_cooling Yes re_dissolve Re-dissolve & Dilute cool_too_fast->re_dissolve No

Caption: Decision tree for troubleshooting common crystallization issues.

References

Validation & Comparative

Unraveling the Biological Target of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to identify and validate the biological targets of novel small molecules is a cornerstone of modern drug discovery. This guide provides a comparative analysis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, a compound with demonstrated biological activity, against other relevant alternatives. By presenting available experimental data and detailed protocols, we aim to facilitate further investigation into its mechanism of action.

Unconfirmed Target with Anti-Tubercular Activity

This compound has been identified as a potent inhibitor of Mycobacterium tuberculosis H37Rv in whole-cell screening assays.[1] However, its precise molecular target remains unvalidated. Initial investigations have shown that it does not inhibit the β-ketoacyl-ACP synthase (mtFabH), a key enzyme in mycobacterial fatty acid synthesis and the target of the natural product thiolactomycin.[1] This finding suggests that this compound exerts its anti-tubercular effect through a different, yet to be determined, mechanism.

Performance Comparison with Alternative 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. The following table compares the activity of this compound with other 2-aminothiazole derivatives that have more defined biological targets. This comparison provides context for its activity and highlights the diverse potential of this chemical class.

Compound/AlternativeBiological TargetKey Performance MetricReference
This compound Unknown in M. tuberculosis MIC against M. tuberculosis H37Rv: 0.24 µM[1]
mtFabHNo significant inhibition[1]
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylatemtFabHIC50: 2.43 µM[1]
Thiazole-5-carboxylate Derivative (Compound 3g)Monoacylglycerol Lipase (MAGL)IC50: 0.037 µM[2]
p-Fluoro substituted 2-amino-4-aryl thiazole (Compound 1d)5-Lipoxygenase (5-LOX)IC50: ~10 µM[3]
Thiazole Carboxamide Derivative (Compound 2b)Cyclooxygenase-1 (COX-1)IC50: 0.239 µM[4]
Cyclooxygenase-2 (COX-2)IC50: 0.191 µM[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments relevant to the target validation of this compound and its analogs.

Whole-Cell Activity Assay against Mycobacterium tuberculosis H37Rv

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 0.05% (v/v) Tween 80, and 10% (v/v) ADC (albumin-dextrose-catalase).

  • Mycobacterium tuberculosis H37Rv strain.

  • Test compound stock solution (e.g., in DMSO).

  • 96-well microplates.

  • Resazurin solution.

Procedure:

  • Prepare serial dilutions of the test compound in 7H9 broth in a 96-well plate.

  • Inoculate the wells with a standardized culture of M. tuberculosis H37Rv to a final density of approximately 5 x 10^5 CFU/mL.

  • Include positive (no drug) and negative (no bacteria) control wells.

  • Incubate the plates at 37°C for 7-14 days.

  • Add resazurin solution to each well and incubate for a further 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink (indicating bacterial viability).

mtFabH Enzyme Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the activity of the mtFabH enzyme.

Materials:

  • Purified recombinant mtFabH enzyme.

  • Substrates: Acetoacetyl-CoA and Butyryl-CoA.

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0).

  • Test compound stock solution.

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Add the assay buffer, mtFabH enzyme, and varying concentrations of the test compound to the wells of a 96-well plate.

  • Pre-incubate the mixture for a defined period at room temperature.

  • Initiate the reaction by adding the substrates (acetoacetyl-CoA and butyryl-CoA) and DTNB.

  • Monitor the increase in absorbance at 412 nm over time, which corresponds to the production of Coenzyme A, detected by its reaction with DTNB.

  • Calculate the initial reaction rates and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizing the Path to Target Validation

Diagrams are essential for conceptualizing complex biological and experimental workflows.

target_validation_workflow cluster_discovery Discovery & Initial Screening cluster_identification Target Identification cluster_validation Target Validation Phenotypic_Screening Phenotypic Screening (e.g., Whole-Cell Assay) Hit_Compound Hit Compound (Methyl 2-amino-5-phenyl- 1,3-thiazole-4-carboxylate) Phenotypic_Screening->Hit_Compound Affinity_Chromatography Affinity Chromatography Hit_Compound->Affinity_Chromatography Genetic_Screens Genetic Screens (e.g., CRISPR, RNAi) Hit_Compound->Genetic_Screens Computational_Prediction Computational Prediction Hit_Compound->Computational_Prediction Biochemical_Assay Biochemical Assays (Enzyme Inhibition) Affinity_Chromatography->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Target Engagement) Genetic_Screens->Cell_Based_Assay Computational_Prediction->Biochemical_Assay Validated_Target Validated Target Biochemical_Assay->Validated_Target Cell_Based_Assay->Validated_Target compound_target_relationships cluster_compounds 2-Aminothiazole Derivatives cluster_targets Potential Biological Targets Subject_Compound Methyl 2-amino-5-phenyl- 1,3-thiazole-4-carboxylate Target_MTB Unknown Target (*M. tuberculosis*) Subject_Compound->Target_MTB Inhibits Target_mtFabH mtFabH Subject_Compound->Target_mtFabH No Inhibition Alternative_1 Bromoacetamido derivative Alternative_1->Target_mtFabH Inhibits Alternative_2 Thiazole-5-carboxylate derivative Target_MAGL MAGL Alternative_2->Target_MAGL Inhibits Alternative_3 Aryl thiazole derivative Target_5LOX 5-LOX Alternative_3->Target_5LOX Inhibits

References

A Comparative Analysis of 2-Amino-5-Phenyl-1,3-Thiazole-4-Carboxylate Derivatives and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative performance of 2-amino-5-phenyl-1,3-thiazole-4-carboxylate derivatives against established kinase inhibitors, supported by experimental data and protocols.

The 2-amino-5-phenyl-1,3-thiazole-4-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors. While specific kinase inhibition data for the parent compound, Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, is not extensively available in the public domain, a wealth of research highlights the potent and selective inhibitory activities of its derivatives against a range of critical cancer-related kinases. This guide provides a comparative overview of these derivatives against well-established kinase inhibitors targeting Aurora kinases, Casein Kinase 2 (CK2), and the Insulin-like Growth Factor 1 Receptor (IGF-1R).

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory potency (IC50 values) of representative 2-aminothiazole derivatives and established kinase inhibitors against their respective targets.

Table 1: Comparison of Aurora Kinase Inhibitors
Compound ClassSpecific CompoundAurora A (IC50)Aurora B (IC50)Aurora C (IC50)
2-Aminothiazole Derivative N-(4-((5-bromothiazol-2-yl)amino)phenyl)acetamide¹Data not specifiedData not specifiedData not specified
Pan-Aurora Inhibitor Tozasertib (VX-680)0.6 nM[1]18 nM[2]4.6 nM[1]
Pan-Aurora Inhibitor Danusertib (PHA-739358)13 nM[3][4]79 nM[3][4]61 nM[3][4]

¹Qualitative data suggests activity, but specific IC50 values were not provided in the reviewed literature.

Table 2: Comparison of Casein Kinase 2 (CK2) Inhibitors
Compound ClassSpecific CompoundCK2α (IC50)
2-Aminothiazole Derivative 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid0.6 µM
Established CK2 Inhibitor CX-4945 (Silmitasertib)~1 nM[5]
Table 3: Comparison of IGF-1R Inhibitors
Compound ClassSpecific CompoundIGF-1R (IC50)
Ureido-Substituted 4-Phenylthiazole Derivative Compound 27¹76.84% inhibition at 10 µM
Established IGF-1R Inhibitor Linsitinib (OSI-906)35 nM

¹IC50 not explicitly stated, but significant inhibition was demonstrated.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro kinase inhibition assays.

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., Aurora A, CK2, IGF-1R)

  • Specific peptide substrate for the kinase

  • Test compound (2-aminothiazole derivative or other inhibitors)

  • ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP) or in a system with luminescence-based detection (e.g., ADP-Glo™)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 96-well or 384-well assay plates

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or specific reagents for luminescence/fluorescence-based assays)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. A corresponding vehicle control (e.g., DMSO) should also be prepared.

  • Reaction Setup: In the wells of the assay plate, combine the kinase assay buffer, the purified kinase, and the specific peptide substrate.

  • Inhibitor Addition: Add the diluted test compound or vehicle control to the appropriate wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the kinase activity.

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-Based Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent to convert the generated ADP to ATP and produce a luminescent signal, which is measured by a luminometer.[6][7]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay (General Protocol)

This protocol assesses the ability of a compound to inhibit a kinase within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies: primary antibody against the phosphorylated form of a known downstream substrate of the target kinase, and a corresponding secondary antibody.

  • Western blotting equipment and reagents.

Procedure:

  • Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound or a vehicle control for a specified time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them to extract cellular proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate it with the primary antibody specific for the phosphorylated substrate.

    • Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence reagent.

  • Data Analysis: Quantify the intensity of the phosphorylated protein bands and normalize to a loading control (e.g., total protein or a housekeeping gene). A reduction in the phosphorylation of the downstream substrate indicates inhibition of the target kinase in the cells.

Signaling Pathways and Experimental Workflows

Understanding the signaling context of the target kinase is essential for interpreting the biological effects of an inhibitor. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow.

Aurora_Kinase_Signaling cluster_mitosis Mitosis cluster_cell_cycle Cell Cycle Progression cluster_inhibitors Inhibitors AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome G2_M G2/M Transition G2_M->AuroraA Aminothiazole 2-Aminothiazole Derivatives Aminothiazole->AuroraA inhibit Aminothiazole->AuroraB inhibit Tozasertib Tozasertib Tozasertib->AuroraA inhibit Tozasertib->AuroraB inhibit Danusertib Danusertib Danusertib->AuroraA inhibit Danusertib->AuroraB inhibit

Figure 1: Simplified Aurora Kinase Signaling Pathway and Inhibition.

CK2_Signaling cluster_pathways Cellular Processes cluster_outcomes Cellular Outcomes cluster_inhibitors Inhibitors PI3K_Akt PI3K/Akt Pathway Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival NF_kB NF-κB Pathway NF_kB->Survival Wnt Wnt/β-catenin Pathway Wnt->Proliferation Apoptosis Apoptosis Aminothiazole 2-Aminothiazole Derivative CK2 CK2 Aminothiazole->CK2 inhibit CX4945 CX-4945 CX4945->CK2 inhibit CK2->PI3K_Akt CK2->NF_kB CK2->Wnt CK2->Apoptosis inhibits

Figure 2: Overview of CK2 Signaling and its Inhibition.

IGF1R_Signaling cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_outcomes Cellular Responses cluster_inhibitors Inhibitors IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R binds PI3K_Akt PI3K/Akt Pathway IGF1R->PI3K_Akt RAS_MAPK RAS/MAPK Pathway IGF1R->RAS_MAPK Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Phenylthiazole 4-Phenylthiazole Derivative Phenylthiazole->IGF1R inhibit Linsitinib Linsitinib Linsitinib->IGF1R inhibit

Figure 3: IGF-1R Signaling Cascade and Points of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies HTS High-Throughput Screening IC50 IC50 Determination HTS->IC50 Proliferation Cell Proliferation Assay IC50->Proliferation Target Target Engagement (e.g., Western Blot) Proliferation->Target Xenograft Xenograft Models Target->Xenograft

Figure 4: General Workflow for Kinase Inhibitor Evaluation.

Conclusion

Derivatives of the 2-amino-5-phenyl-1,3-thiazole-4-carboxylate scaffold represent a versatile and potent class of kinase inhibitors. While direct comparisons with the parent methyl ester are limited, the data presented herein demonstrate that optimized derivatives exhibit comparable or, in some cases, superior activity to established inhibitors targeting key oncogenic kinases such as Aurora kinases, CK2, and IGF-1R. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of kinase inhibitor discovery and development, facilitating further investigation into this promising class of compounds. The continued exploration of this scaffold holds significant potential for the development of novel and effective cancer therapeutics.

References

A Comparative Analysis of the Anticancer Activity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with potent anticancer properties. This guide provides a comparative analysis of various thiazole derivatives, summarizing their efficacy against different cancer cell lines, elucidating their mechanisms of action, and detailing the experimental protocols used to evaluate their activity. The information presented herein is intended to aid researchers in the rational design and development of next-generation thiazole-based anticancer therapeutics.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of a selection of promising thiazole derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater effectiveness at inhibiting cancer cell growth.

Table 1: IC50 Values of Thiazole Derivatives Against Various Cancer Cell Lines
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 Phthalimide-ThiazoleMCF-7 (Breast)0.2 ± 0.01[1][2]
2 Phthalimide-ThiazoleMDA-MB-468 (Breast)0.6 ± 0.04[1][2]
3 Phthalimide-ThiazolePC-12 (Pheochromocytoma)0.43 ± 0.06[1][2]
4 Naphthalene-ThiazoleOVCAR-4 (Ovarian)1.569 ± 0.06
5 3-NitrophenylthiazolylMDA-MB-231 (Breast)1.21[3]
6 4-ChlorophenylthiazolylMDA-MB-231 (Breast)3.52[3]
7 Hydrazinyl-ThiazoleMCF-7 (Breast)2.57 ± 0.16[4]
8 Hydrazinyl-ThiazoleHepG2 (Liver)7.26 ± 0.44[4]
9 Bis-ThiazoleHela (Cervical)0.00065[5]
10 Bis-ThiazoleKF-28 (Ovarian)0.0061[5]
Table 2: Apoptosis Induction by Thiazole Derivatives
Compound IDCancer Cell LineTreatment Concentration% Early Apoptosis% Late ApoptosisTotal Apoptosis (%)Reference
7 MCF-7IC50 (2.57 µM)22.399.5131.9[4]
5 MDA-MB-231IC50 (1.21 µM)57.1-fold increase51.4-fold increase-[3]
Table 3: Cell Cycle Arrest Induced by Thiazole Derivatives
Compound IDCancer Cell LineTreatment Concentration% Cells in G0/G1% Cells in S% Cells in G2/M% Cells in Sub-G1Reference
7 MCF-7IC50 (2.57 µM)---37.36[4]
5 MDA-MB-231IC50 (1.21 µM)Accumulation-Accumulation-[3]

Mechanisms of Action: Signaling Pathways and Molecular Targets

Thiazole derivatives exert their anticancer effects through a variety of mechanisms, often by targeting key signaling pathways that are dysregulated in cancer.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several thiazole derivatives have been identified as potent inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Growth & Proliferation mTORC1->Proliferation Thiazole Thiazole Derivatives Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits

PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.
Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Certain thiazole derivatives have been shown to inhibit tubulin polymerization, representing a key mechanism of their anticancer activity.

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation and comparison of anticancer compounds. The following are detailed methodologies for key experiments cited in this guide.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • Thiazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the thiazole derivatives and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment with the thiazole derivative at its IC50 concentration for a specified time.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest and wash the cells as described for the apoptosis assay.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases and Bcl-2 family members.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations: Workflows and Logical Relationships

Experimental_Workflow Start Start: Synthesize/Obtain Thiazole Derivative Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle WesternBlot Protein Expression (Western Blot) Mechanism->WesternBlot Pathway Signaling Pathway Analysis Apoptosis->Pathway CellCycle->Pathway WesternBlot->Pathway End Lead Compound Identification Pathway->End

General experimental workflow for evaluating the anticancer activity of thiazole derivatives.

SAR_Logic Core Thiazole Core Activity Anticancer Activity Core->Activity R1 Substituent at R1 R1->Activity Modifies R2 Substituent at R2 R2->Activity Modifies Potency Potency (IC50) Activity->Potency Selectivity Selectivity Activity->Selectivity

Logical relationship in the structure-activity relationship (SAR) of thiazole derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-Phenyl-1,3-Thiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 2-amino-5-phenyl-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These analogs have garnered significant attention from researchers due to their potential as anticancer, antimicrobial, and kinase-inhibiting agents. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to inform future drug discovery and development efforts.

Core Scaffold and Key Substitution Points

The fundamental structure of 2-amino-5-phenyl-1,3-thiazole allows for substitutions at several key positions, primarily on the 2-amino group and the 5-phenyl ring. These modifications significantly influence the compound's biological activity.

Caption: Core structure of 2-amino-5-phenyl-1,3-thiazole with key substitution points at the 2-amino (R1) and 5-phenyl (R2) positions.

Anticancer Activity

A significant body of research has focused on the development of 2-amino-5-phenyl-1,3-thiazole analogs as anticancer agents. Many of these compounds function as kinase inhibitors, a class of targeted therapy that blocks enzymes involved in cell growth and division. Dasatinib, a potent inhibitor of multiple tyrosine kinases, is a clinically approved anticancer drug based on the 2-aminothiazole scaffold.[1][2]

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various analogs against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function.

Compound IDR1 (2-Amino Substitution)R2 (5-Phenyl Substitution)Cell LineIC50 (µM)Reference
DasatinibN-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide-K562 (Leukemia)< 1[3]
6d 2-(2-(4-methylpiperazin-1-yl)acetamido)N-(2-chloro-6-methylphenyl)carboxamide at C5K562 (Leukemia)Comparable to Dasatinib[3]
20 benzylic amines4,5-butylideneH1299 (Lung)4.89[1]
20 benzylic amines4,5-butylideneSHG-44 (Glioma)4.03[1]
21 -5-carboxylic acid phenylamideK563 (Leukemia)16.3[1]
23 --HepG2 (Liver)0.51 mM[1]
24 --PC12 (Pheochromocytoma)0.309 mM[1]
4b Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate substitution4-chlorophenylHL-60 (Leukemia)Most promising[4]

Key Structure-Activity Relationship Observations for Anticancer Activity:

  • Substitutions at the 2-amino position (R1): Large, complex substituents, such as the one found in Dasatinib, are crucial for potent kinase inhibition.[2] The incorporation of moieties like piperazine can enhance solubility and cell permeability.

  • Substitutions on the 5-phenyl ring (R2): The nature and position of substituents on the phenyl ring significantly modulate activity. For instance, in some series, electron-withdrawing groups have been shown to enhance cytotoxic effects.[5]

  • Carboxamide Linkage at C5: Analogs with a carboxamide linkage at the 5-position of the thiazole ring have shown promising activity, particularly when combined with appropriate substitutions on the phenyl ring and the 2-amino group.[3][6]

Signaling Pathway: Kinase Inhibition Leading to Apoptosis

Many 2-amino-5-phenyl-1,3-thiazole analogs exert their anticancer effects by inhibiting protein kinases, such as Src-family kinases or Bcr-Abl.[2][6] Inhibition of these kinases disrupts downstream signaling pathways that control cell proliferation and survival, ultimately leading to apoptosis (programmed cell death).

Kinase_Inhibition_Pathway Thiazole_Analog 2-Amino-5-phenyl-1,3-thiazole Analog Kinase Protein Kinase (e.g., Bcr-Abl, Src) Thiazole_Analog->Kinase Inhibition Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Kinase->Downstream_Signaling Activation Proliferation Cell Proliferation and Survival Downstream_Signaling->Proliferation Promotion Apoptosis Apoptosis Downstream_Signalin Downstream_Signalin g g g->Apoptosis Inhibition

Caption: Simplified pathway showing how 2-amino-5-phenyl-1,3-thiazole analogs can inhibit protein kinases, leading to apoptosis.

Antimicrobial Activity

Derivatives of 2-amino-5-phenyl-1,3-thiazole have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[7][8]

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) of selected analogs against various microbial strains. MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Compound IDR1 (2-Amino Substitution)R2 (5-Phenyl Substitution)MicroorganismMIC (µg/mL)Reference
43a -4-bromophenylS. aureus16.1 µM[9]
43a -4-bromophenylE. coli16.1 µM[9]
43b --A. niger16.2 µM[9]
43c -4-bromophenylB. subtilis28.8 µM[9]
43d --C. albicans15.3 µM[9]

Key Structure-Activity Relationship Observations for Antimicrobial Activity:

  • Halogen Substituents: The presence of halogen atoms, such as bromine or chlorine, on the 5-phenyl ring often correlates with increased antimicrobial activity.[9]

  • Schiff Bases: The formation of Schiff bases at the 2-amino position has been explored as a strategy to generate potent antimicrobial agents.[10]

  • Heterocyclic Rings: The introduction of other heterocyclic rings at the 2-amino position can also modulate the antimicrobial spectrum and potency.

Experimental Protocols

The evaluation of 2-amino-5-phenyl-1,3-thiazole analogs typically involves a series of in vitro assays to determine their biological activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Compound Preparation: Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well plates.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow

The general workflow for the synthesis and evaluation of these analogs is outlined below.

Experimental_Workflow A Synthesis of 2-Amino-5-phenyl-1,3-thiazole Analogs B Structural Characterization (NMR, Mass Spectrometry, IR) A->B C In Vitro Biological Screening B->C D Anticancer Activity (e.g., MTT Assay) C->D  Cytotoxicity E Antimicrobial Activity (e.g., MIC Determination) C->E  Antimicrobial F SAR Analysis and Lead Optimization D->F E->F

Caption: A typical experimental workflow for the development of 2-amino-5-phenyl-1,3-thiazole analogs.

Conclusion

The 2-amino-5-phenyl-1,3-thiazole scaffold represents a versatile template for the design of novel therapeutic agents. Structure-activity relationship studies have demonstrated that modifications at the 2-amino and 5-phenyl positions are critical for optimizing biological activity. Specifically, bulky and complex substitutions at the 2-amino position are favorable for kinase inhibition and anticancer activity, while halogen substitutions on the 5-phenyl ring tend to enhance antimicrobial properties. The data and protocols presented in this guide offer a framework for the rational design and evaluation of new, more potent, and selective 2-amino-5-phenyl-1,3-thiazole analogs for various therapeutic applications.

References

Thiazole vs. Thiadiazole Derivatives: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, thiazole and thiadiazole moieties are recognized as "privileged scaffolds" due to their presence in a wide array of biologically active compounds.[1][2] These five-membered heterocyclic rings, containing sulfur and nitrogen atoms, serve as versatile frameworks for the development of novel therapeutic agents. This guide provides an objective comparison of the efficacy of thiazole and thiadiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data.

Core Structural Differences

The fundamental difference between thiazole and thiadiazole lies in the arrangement and number of heteroatoms in the five-membered ring. Thiazole contains one sulfur and one nitrogen atom.[3] Thiadiazole, on the other hand, possesses one sulfur and two nitrogen atoms, with various isomers existing based on the relative positions of these atoms (e.g., 1,2,4-thiadiazole and 1,3,4-thiadiazole).[1][4] This seemingly subtle structural variation can significantly influence the physicochemical properties and biological activities of their derivatives.

Comparative Efficacy: A Data-Driven Overview

The therapeutic potential of thiazole and thiadiazole derivatives is underscored by their diverse pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic properties.[5][6][7] The efficacy of these compounds is largely dictated by the nature and position of the functional groups attached to the core ring structure.[1]

Anticancer Activity

Both thiazole and thiadiazole derivatives have demonstrated significant potential as anticancer agents.[8] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8][9]

A comparative look at the cytotoxic activity of representative derivatives against various cancer cell lines reveals their therapeutic promise. For instance, certain substituted thiazole derivatives have shown potent activity against breast (MCF-7) and liver (HepG2) cancer cell lines.[8] Similarly, various 1,3,4-thiadiazole derivatives have exhibited significant antiproliferative effects against the same cell lines.[10]

Compound ClassDerivativeTarget Cancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
ThiazoleSubstituted Thiazole Derivative 4cMCF-7 (Breast Cancer)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver Cancer)7.26 ± 0.44Staurosporine8.4 ± 0.51
Thiadiazole5-Aryl-1,3,4-thiadiazole DerivativeMCF-7 (Breast Cancer)5.51–9.48--
2-(Nitroaryl)-5-substituted-1,3,4-thiadiazoleMCF-7 (Breast Cancer)1.52–28.1--

Table 1: Comparative Anticancer Activity of Thiazole and Thiadiazole Derivatives. [8][10]

In a study comparing thiazole and thiadiazole derivatives as adenosine A3 receptor antagonists, a thiadiazole derivative, N-(3-Phenyl-[3][4][5]thiadiazol-5-yl)-acetamide, showed an 8-fold increase in binding affinity compared to its corresponding thiazole analog.[11] This highlights how the thiadiazole ring can, in some cases, offer superior interaction with biological targets.[11]

Antimicrobial Activity

The thiazole scaffold is a key component in many antimicrobial agents.[12] Thiazole derivatives have shown efficacy against a variety of pathogenic organisms.[13] Thiadiazoles are also recognized for their potent antibacterial and antifungal properties, making them promising candidates for the development of new antimicrobial drugs.[6]

Compound ClassDerivativeTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Thiazole2,5-disubstituted thiazole derivative 7Vancomycin-resistant Staphylococcus aureus (VRSA)0.7–2.8
ThiadiazoleAzetidinone-containing 1,3,4-thiadiazole derivativesMycobacterium tuberculosis H37Rv6-25

Table 2: Comparative Antimicrobial Activity. [2][14]

Experimental Protocols

The reproducibility of scientific findings is contingent on detailed methodologies. The following are outlines of common experimental protocols used to evaluate the efficacy of thiazole and thiadiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and incubated.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (thiazole or thiadiazole derivatives).

  • MTT Addition: After an incubation period, MTT solution is added to each well. Metabolically active cells reduce the yellow MTT to a purple formazan precipitate.[1]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of thiazole and thiadiazole derivatives are mediated through diverse mechanisms of action, often involving the inhibition of specific cellular pathways.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Thiazole_Analog Thiazole/Thiadiazole Analogs Thiazole_Analog->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of thiazole/thiadiazole analogs.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Thiazole/Thiadiazole Derivatives Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Synthesis->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Antimicrobial->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical workflow for the discovery and evaluation of novel therapeutic compounds.

Conclusion

Both thiazole and thiadiazole derivatives represent highly versatile and pharmacologically significant scaffolds in drug discovery. While their biological activities are often comparable, subtle structural differences in the heterocyclic core can lead to significant variations in potency and selectivity. The choice between a thiazole or a thiadiazole backbone for drug design will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The continuous exploration and modification of these privileged structures hold great promise for the development of next-generation therapeutic agents.

References

in vivo validation of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds, including approved therapeutics. This guide provides a comparative overview of the in vivo validation of activities associated with 2-aminothiazole derivatives, with a focus on anticancer and anti-inflammatory properties. While specific in vivo data for Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is not extensively available in the public domain, this guide will draw upon data from structurally related compounds and established drugs to provide a valuable comparative context for researchers.

Comparative Analysis of In Vivo Activity

The in vivo efficacy of 2-aminothiazole derivatives has been explored in various therapeutic areas. Below is a comparison of representative compounds in preclinical models of cancer and inflammation, benchmarked against established drugs.

Anti-Inflammatory Activity

Several 2-aminothiazole derivatives have demonstrated significant anti-inflammatory effects in rodent models. The carrageenan-induced rat paw edema model is a standard acute inflammation assay used to evaluate the efficacy of novel anti-inflammatory agents.

Compound/DrugAnimal ModelDoseRoute of Administration% Edema InhibitionReference
2-Amino-5-thiazolyl derivative (Compound 1)Rat100 mg/kgNot Specified83%[1]
Substituted 2-aminobenzothiazole (Bt2)Rat100 mg/kgi.p.Significant (p<0.05)[2]
Substituted 2-aminobenzothiazole (Bt7)Rat100 mg/kgi.p.Significant (p<0.05)[2]
Diclofenac Sodium (Standard) Rat100 mg/kgi.p.Significant[2]
Ibuprofen (Standard) Rat100 mg/kgNot SpecifiedNot Specified[1]

Note: "Significant" indicates a statistically significant reduction in paw edema compared to the control group, though the exact percentage of inhibition was not always provided in the source material.

Anticancer Activity

The 2-aminothiazole core is integral to the structure of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy. In vivo studies using patient-derived xenograft (PDX) models in mice have validated its antitumor efficacy.

Compound/DrugAnimal ModelCancer TypeDoseRoute of AdministrationOutcomeReference
Dasatinib PDX MiceLung CancerNot SpecifiedNot SpecifiedSignificantly inhibited tumor growth[3]
Dasatinib Clinical Trials (Human)Squamous Cell Carcinoma of the Lung140 mg/dayOralLimited efficacy, significant toxicity[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key in vivo experiments cited in this guide.

Carrageenan-Induced Rat Paw Edema

This widely used model assesses the activity of compounds against acute inflammation.

Workflow:

G cluster_0 Acclimatization cluster_1 Grouping and Dosing cluster_2 Induction of Inflammation cluster_3 Measurement and Analysis acclimatize House animals under standard laboratory conditions grouping Randomly assign animals to control and treatment groups acclimatize->grouping dosing Administer test compound, vehicle (control), or standard drug grouping->dosing induction Inject 0.1 mL of 1% w/v carrageenan into the subplantar region of the left hind paw dosing->induction measurement Measure paw volume at specified time intervals (e.g., 0, 1, 2, 3 hours) using a plethysmograph induction->measurement analysis Calculate the percentage of edema inhibition measurement->analysis

Caption: Workflow for Carrageenan-Induced Rat Paw Edema Assay.

Protocol Details:

  • Animals: Wistar rats are commonly used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.

  • Grouping: Rats are divided into groups: a negative control group (vehicle), a positive control group (standard drug like Diclofenac), and test groups receiving different doses of the 2-aminothiazole derivative.

  • Dosing: The test compounds and standard drug are administered, typically intraperitoneally (i.p.) or orally, 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A 1% (w/v) solution of carrageenan in saline is injected into the subplantar tissue of the hind paw.

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmograph at regular intervals after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Patient-Derived Xenograft (PDX) Mouse Model for Anticancer Activity

PDX models are valuable for assessing the efficacy of anticancer compounds in a system that more closely mimics human tumors.

Workflow:

G cluster_0 Tumor Implantation cluster_1 Tumor Growth and Grouping cluster_2 Treatment cluster_3 Monitoring and Endpoint cluster_4 Analysis implantation Implant patient-derived tumor fragments subcutaneously into immunodeficient mice growth Allow tumors to reach a palpable size implantation->growth grouping Randomize mice into control and treatment groups growth->grouping treatment Administer test compound (e.g., Dasatinib) or vehicle according to the dosing schedule grouping->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Euthanize mice when tumors reach a predetermined size or at the end of the study monitoring->endpoint analysis Analyze tumor tissue for biomarkers (e.g., Ki67, p-LIMK1) endpoint->analysis G cluster_0 Kinase Targets cluster_1 Cellular Effects Dasatinib Dasatinib (2-Aminothiazole Core) BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SRC SRC Family Kinases (LYN, LCK) Dasatinib->SRC Inhibits c_KIT c-KIT Dasatinib->c_KIT Inhibits PDGFR PDGFβ Dasatinib->PDGFR Inhibits DDR2 DDR2 Dasatinib->DDR2 Inhibits LIMK1 LIMK1 Dasatinib->LIMK1 Inhibits Proliferation Inhibition of Cell Proliferation BCR_ABL->Proliferation Apoptosis Induction of Apoptosis BCR_ABL->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest BCR_ABL->Cell_Cycle_Arrest SRC->Proliferation SRC->Apoptosis SRC->Cell_Cycle_Arrest c_KIT->Proliferation c_KIT->Apoptosis c_KIT->Cell_Cycle_Arrest PDGFR->Proliferation PDGFR->Apoptosis PDGFR->Cell_Cycle_Arrest DDR2->Proliferation DDR2->Apoptosis DDR2->Cell_Cycle_Arrest LIMK1->Proliferation LIMK1->Apoptosis LIMK1->Cell_Cycle_Arrest

References

cross-reactivity profile of thiazole-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Reactivity Profile of Thiazole-Based Inhibitors

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds and approved drugs.[1][2][3][4] Their versatile scaffold allows for interaction with a wide array of biological targets, particularly protein kinases, making them potent agents in cancer therapy and other disease areas.[1][3][4] Protein kinases regulate crucial cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][4] The thiazole ring can effectively bind to the ATP-binding pocket of various kinases, which has led to the development of numerous kinase inhibitors.[5]

However, this binding capability also presents a significant challenge: cross-reactivity. Off-target effects occur when a compound interacts with molecules other than its intended biological target, leading to unintended physiological or cytotoxic consequences.[5] For thiazole-based inhibitors, this can manifest as broad-spectrum cytotoxicity, inhibition of unrelated kinases, or induction of cellular stress.[5] Therefore, a thorough understanding and comprehensive profiling of their cross-reactivity are critical for the development of selective and safe therapeutics.[5]

This guide provides a comparative analysis of the cross-reactivity profiles of several thiazole-based inhibitors, supported by experimental data and detailed protocols.

Quantitative Analysis of Inhibitor Selectivity

The selectivity of a thiazole-based inhibitor is a critical determinant of its therapeutic window. A highly selective compound will primarily inhibit its intended target, minimizing side effects. This is often quantified by comparing the half-maximal inhibitory concentration (IC₅₀) against the primary target versus a panel of off-target kinases.

Table 1: Comparative Kinase Inhibitory Activity of Selected Thiazole-Based Compounds

Compound IDPrimary Target(s)Primary Target IC₅₀ (nM)Off-Target KinaseOff-Target IC₅₀ (nM)Reference CompoundRef. Comp. IC₅₀ (nM)
Compound 39 V600E-B-RAF0.978RAF18.2Sorafenib-
Compound 40 B-RAFV600E23.1--Dabrafenib47.2
Compound 42 GSK-3β0.29----
Compound 33 CK2400----
Compound 1g GSK3β / CK2670 / 1900----
Compound 4c VEGFR-2150--Sorafenib59
Compound III VEGFR-251.09--Sorafenib51.41
Compound 11d EGFR / VEGFR-218 / 25--Erlotinib (EGFR)33
Compound 11f EGFR / VEGFR-215 / 21--Erlotinib (EGFR)33

Data compiled from multiple sources.[1][6][7][8][9]

Table 2: Cytotoxicity Profile of Thiazole Derivatives in Cancer Cell Lines

Compound IDCell LineCell Line TypeIC₅₀ (µM)Reference CompoundRef. Comp. IC₅₀ (µM)
Compound 39 UACC-62Melanoma (V600E)0.18 - 0.59 (range)Sorafenib1.95 - 5.45 (range)
Compound 36 WM266.4Melanoma (V600E)0.12Sorafenib-
Compound 36 MCF-7Breast Cancer0.16Sorafenib-
Compound 25 VariousCancer Cell Lines0.64 - 2.01 (range)--
Compound 4c MCF-7Breast Cancer2.57Staurosporine6.77
Compound 4c HepG2Liver Cancer7.26Staurosporine8.4
Hydrazinyl thiazole II C6Glioma3.83Cisplatin12.67
Compound 4d MDA-MB-231Breast Cancer1.21--

Data compiled from multiple sources.[1][6][7]

Key Signaling Pathways Targeted by Thiazole Inhibitors

Thiazole-based compounds have been designed to inhibit kinases in several critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the RAF-MEK-ERK pathway, a common target for these inhibitors.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds RAS RAS RTK->RAS Activates BRAF B-RAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor Thiazole-Based B-RAF Inhibitor (e.g., Cmpd 39, 40) Inhibitor->BRAF Inhibits

Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of thiazole-based B-RAF inhibitors.

Experimental Protocols

Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are protocols for key assays used in the characterization of thiazole-based inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a common method to determine the IC₅₀ value of a compound against a specific kinase.[7][10]

  • Preparation : Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution : Create a serial dilution of the thiazole inhibitor in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Reaction Setup : In a 96-well plate, add the reaction buffer, a specific concentration of recombinant human VEGFR-2 enzyme, and the substrate (e.g., a poly(Glu, Tyr) peptide).

  • Inhibitor Addition : Add the diluted thiazole inhibitor or vehicle control (DMSO) to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate Reaction : Start the kinase reaction by adding ATP (e.g., 10 µM).

  • Incubation : Incubate the plate for a set time (e.g., 30-60 minutes) at 30°C.

  • Detection : Stop the reaction and measure the remaining ATP levels using a luminescence-based kit (e.g., Kinase-Glo®). Luminescence is inversely proportional to kinase activity.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and determine the cytotoxic effects of a compound.[5]

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Cell Treatment : Treat the cells with various concentrations of the thiazole compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Measurement : Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis : Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[5]

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][7]

  • Cell Treatment : Seed cells (e.g., MCF-7) in a 6-well plate. Once attached, treat with the thiazole compound at its IC₅₀ concentration for 24 hours. Include untreated and vehicle controls.

  • Cell Harvesting : Collect both adherent and floating cells from each well and centrifuge at 300 x g for 5 minutes.

  • Staining : Resuspend the cell pellet in 100 µL of 1x Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis : Add 400 µL of 1x binding buffer to each tube and analyze immediately using a flow cytometer.

    • Viable cells : FITC-negative and PI-negative.

    • Early apoptotic cells : FITC-positive and PI-negative.

    • Late apoptotic/necrotic cells : FITC-positive and PI-positive.

Experimental Workflow for Selectivity Profiling

A systematic approach is necessary to characterize the cross-reactivity profile of a new thiazole-based inhibitor. The workflow involves progressing from broad cytotoxicity screening to specific on-target and off-target validation.

Experimental_Workflow A Primary Screening: Cytotoxicity Assay (e.g., MTT) - Target Cancer Cell Line - Non-Target/Healthy Cell Line B Determine Selectivity Index SI = IC50 (Non-Target) / IC50 (Target) A->B C On-Target Validation: In Vitro Kinase Assay (Primary Target) B->C If SI > 10 D Off-Target Profiling: Kinase Panel Screening (e.g., >100 kinases) C->D E Mechanism of Action: - Western Blot (Pathway proteins) - Apoptosis Assay (Annexin V) - Cell Cycle Analysis D->E F Lead Compound (High Selectivity & Potency) E->F

Caption: A typical workflow for assessing the selectivity and cross-reactivity of a novel inhibitor.

Conclusion

The thiazole scaffold is a privileged structure in drug discovery, offering a robust framework for the design of potent enzyme inhibitors. However, its ability to interact with the conserved ATP-binding site of kinases necessitates rigorous evaluation of its cross-reactivity profile. As demonstrated, while some thiazole derivatives exhibit broad activity, others can be optimized to achieve remarkable selectivity for their intended targets, such as B-RAF, VEGFR-2, or GSK-3β.[1]

Minimizing off-target effects is crucial for translating a promising compound into a safe and effective therapeutic.[5] A multi-pronged approach, including comprehensive kinase panel screening, evaluation across multiple cell lines to determine a therapeutic window, and detailed mechanistic studies, is essential.[5] By carefully analyzing the structure-activity and structure-selectivity relationships, researchers can continue to harness the therapeutic potential of thiazole-based inhibitors while mitigating the risks associated with off-target interactions.

References

Benchmarking Novel Compounds Against First-Line Anti-Tubercular Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking novel anti-tubercular compounds against the established first-line agents: Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol. It offers a comparative analysis of their performance based on key in-vitro metrics, detailed experimental protocols for reproducible evaluation, and visualizations of their mechanisms of action and a standard experimental workflow.

Comparative In-Vitro Efficacy of First-Line Anti-Tubercular Agents

The in-vitro activity of anti-tubercular agents is primarily assessed by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a drug that inhibits the visible growth of Mycobacterium tuberculosis, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. These values are critical for the initial screening and characterization of new chemical entities with anti-tubercular potential.

The following table summarizes the reported MIC and MBC values for the first-line anti-tubercular drugs against the standard laboratory strain, Mycobacterium tuberculosis H37Rv. It is important to note that these values can vary depending on the specific experimental conditions, such as the growth medium and inoculum size.

DrugMechanism of ActionType of ActivityMIC (µg/mL) against M. tuberculosis H37RvMBC (µg/mL) against M. tuberculosis H37Rv
Isoniazid Inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall.Bactericidal against actively dividing bacilli.0.03 - 0.06[1]0.05 - 0.5
Rifampicin Inhibits bacterial DNA-dependent RNA polymerase, thus blocking RNA synthesis.Bactericidal against both actively dividing and persistent bacilli.0.12 - 0.25[1]0.25 - 1.0
Pyrazinamide The exact mechanism is not fully elucidated but is known to be a prodrug converted to pyrazinoic acid, which disrupts membrane potential and energy production.Bactericidal against semi-dormant bacilli in acidic environments.12.5 - 100 (at pH 5.5)>100
Ethambutol Inhibits arabinosyl transferases, which are involved in the synthesis of the mycobacterial cell wall.Bacteriostatic.2.0 - 5.0[2]>16

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate evaluation of novel anti-tubercular compounds. Below are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and for conducting in-vivo efficacy studies in a murine model.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against Mycobacterium tuberculosis.

1. Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol

  • Test compound and control drugs (Isoniazid, Rifampicin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

2. Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL. Further dilute the suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of the test compound and control drugs in an appropriate solvent (e.g., DMSO). Perform serial two-fold dilutions in Middlebrook 7H9 broth in the 96-well plate to achieve the desired concentration range.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control well (bacteria without compound) and a sterility control well (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days, or until visible growth is observed in the growth control well.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

This protocol is performed as a continuation of the MIC assay to determine the bactericidal activity of a compound.

1. Materials:

  • Results from the MIC assay

  • Middlebrook 7H10 agar plates supplemented with 10% OADC

2. Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot from each well.

  • Plating: Spot the aliquots onto separate, clearly labeled sections of a Middlebrook 7H10 agar plate.

  • Incubation: Incubate the agar plates at 37°C for 3-4 weeks.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Protocol 3: In-Vivo Efficacy in a Murine Model

This protocol describes a standard approach for evaluating the in-vivo efficacy of an anti-tubercular compound using a mouse model of tuberculosis.

1. Materials:

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv strain

  • Aerosol exposure chamber

  • Test compound and control drugs formulated for oral gavage

  • Biosafety Level 3 (BSL-3) facility

2. Procedure:

  • Infection: Infect the mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection. The target is to deliver approximately 100-200 bacilli to the lungs of each mouse.

  • Treatment Initiation: Allow the infection to establish for 2-4 weeks. At this point, confirm the bacterial load in the lungs of a subset of mice.

  • Drug Administration: Randomly assign the remaining mice to treatment groups: vehicle control, positive control (e.g., Isoniazid and Rifampicin combination), and the test compound at various doses. Administer the treatments daily or five times a week via oral gavage for a period of 4-8 weeks.

  • Efficacy Assessment: At the end of the treatment period, humanely euthanize the mice. Aseptically remove the lungs and spleen, homogenize the tissues, and plate serial dilutions of the homogenates on Middlebrook 7H10 agar.

  • Data Analysis: After 3-4 weeks of incubation, count the number of colony-forming units (CFU) on the plates. The efficacy of the test compound is determined by the reduction in the mean log10 CFU in the lungs and spleen compared to the vehicle control group.

Visualizing Mechanisms and Workflows

Signaling Pathways of First-Line Anti-Tubercular Agents

The following diagrams illustrate the mechanisms of action of the four first-line anti-tubercular drugs.

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid (Isonicotinic acyl radical) KatG->Activated_Isoniazid InhA InhA (Enoyl-ACP reductase) Activated_Isoniazid->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Bacterial_Death Bacterial Death InhA->Bacterial_Death Disruption leads to Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall

Caption: Mechanism of action for Isoniazid.

Rifampicin_Mechanism Rifampicin Rifampicin RNAP DNA-dependent RNA Polymerase (rpoB) Rifampicin->RNAP Binding and Inhibition Transcription RNA Synthesis (Transcription) RNAP->Transcription Bacterial_Death Bacterial Death RNAP->Bacterial_Death Blockage leads to Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis

Caption: Mechanism of action for Rifampicin.

Pyrazinamide_Mechanism Pyrazinamide Pyrazinamide (Prodrug) PncA PncA (Pyrazinamidase) Pyrazinamide->PncA Activation Pyrazinoic_Acid Pyrazinoic Acid (Active form) PncA->Pyrazinoic_Acid Membrane_Disruption Membrane Potential Disruption Pyrazinoic_Acid->Membrane_Disruption Causes Energy_Production Energy Production (ATP Synthesis) Pyrazinoic_Acid->Energy_Production Inhibits Acidic_Environment Acidic Environment (e.g., within phagosome) Acidic_Environment->Pyrazinamide Facilitates uptake and activation Bacterial_Death Bacterial Death Membrane_Disruption->Bacterial_Death Energy_Production->Bacterial_Death

Caption: Mechanism of action for Pyrazinamide.

Ethambutol_Mechanism Ethambutol Ethambutol Arabinosyl_Transferase Arabinosyl Transferases (embAB) Ethambutol->Arabinosyl_Transferase Inhibition Arabinogalactan_Synthesis Arabinogalactan Synthesis Arabinosyl_Transferase->Arabinogalactan_Synthesis Bacterial_Growth_Inhibition Bacterial Growth Inhibition (Bacteriostatic) Arabinosyl_Transferase->Bacterial_Growth_Inhibition Disruption leads to Cell_Wall_Integrity Mycobacterial Cell Wall Integrity Arabinogalactan_Synthesis->Cell_Wall_Integrity

Caption: Mechanism of action for Ethambutol.

Experimental Workflow for In-Vitro Anti-Tubercular Drug Screening

The following diagram illustrates a typical workflow for the in-vitro screening of novel anti-tubercular compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Test Compound Stock Solution Preparation Serial_Dilution Serial Dilution of Compound in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep M. tuberculosis H37Rv Inoculum Preparation Inoculation Inoculation of Plates with M. tuberculosis Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation at 37°C (7-14 days) Inoculation->Incubation MIC_Determination MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Determination MBC_Plating Plating on Agar for MBC Determination MIC_Determination->MBC_Plating From non-turbid wells MBC_Incubation Incubation of Agar Plates (3-4 weeks) MBC_Plating->MBC_Incubation MBC_Determination MBC Determination (Colony Counting) MBC_Incubation->MBC_Determination

Caption: In-vitro anti-tubercular drug screening workflow.

References

Comparative Analysis of Molecular Docking Scores for Thiazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of molecular docking studies on various thiazole derivatives, drawing from recent scientific literature. The focus is on the binding affinities and interaction patterns of these compounds with protein targets implicated in diseases like cancer. The data is intended for researchers, scientists, and professionals in drug development to offer a consolidated perspective on the potential of the thiazole scaffold in designing targeted inhibitors.

Data Presentation: Comparative Docking Performance

The following tables summarize the docking performance of various thiazole derivatives against their respective biological targets. Docking scores, typically represented as binding energies in kcal/mol, indicate the predicted affinity of the ligand for the protein's active site. Lower binding energy values generally suggest more favorable interactions.

Table 1: Docking Scores of Thiazole Derivatives Against Cancer-Related Protein Targets

Thiazole Derivative Class/CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Key Interactions/NotesReference
Compound 4c (a 2-hydrazinyl-thiazol-4[5H]-one derivative)AromataseNot Specified-7.91H-bonding with ARG 435 and TRP 141. Comparable to letrozole (-8.78).[1]
Compound 4c EGFRNot SpecifiedNot SpecifiedExhibited good docking scores.[1]
Compound 4c CDK2Not Specified-6.64H-bonding with LEU 83 and ASN 86. Moderate score compared to Sorafenib (-9.7).[1]
Compound 4c Bcl-2Not SpecifiedNot SpecifiedExhibited good docking scores.[1]
PVS 03 (a 2,4-disubstituted thiazole)EGFR1M17-7.811Strong affinity, hydrophobic bonds with C10, C17, C18, and C14. Higher score than standard Dasatinib.[2]
Compound 32 Aurora Kinase1MQ4-9.67Highest docking score among the tested compounds.[3]
Thiazole-based thiazolidin-4-one (Compound 2j) Not SpecifiedNot Specified-6.8Presence of a methoxy-substituted phenyl ring enhanced interactions. Standard chloramphenicol was -7.4.[4]
2,4-disubstituted Thiazoles (Compounds 5c, 7c, 9a) TubulinNot SpecifiedNot SpecifiedDocking studies suggested a promising binding mode in the tubulin active site, correlating with potent tubulin polymerization inhibition (IC50 values: 2.95, 2.00, and 2.38 µM, respectively).[5][6]
Thiazole-Indole-Isoxazole Amides (1a, 1b, 1c) STAT2 SH2 domain & B helix DNA dodecamerNot SpecifiedNot SpecifiedShowed significant binding affinity.[7]

Table 2: Docking Scores of Thiazole Derivatives Against Other Protein Targets

Thiazole Derivative Class/CompoundTarget ProteinPDB IDDocking ScoreKey Interactions/NotesReference
2-ethylidenehydrazono-5-arylazothiazoles (Compound 5a) Rho6 Protein2CLS-8.2 kcal/molArene-cation interaction with Arg96.[8]
Thiazole derivative (Compound 15) Rho6 Protein2CLS-9.2 kcal/molTwo arene-cation interactions with Lys15.[8]
N-substituted Thiazoles (Compounds S6, S7, S8, S9) FabH3iL9-102.612 to -144.236 (MolDock Score)Scores were higher than the standard drug griseofulvin (-90.94). Showed 4 to 10 H-bond interactions.[9]
Novel Thiazoles incorporating Pyridine DNA GyraseNot Specified-6.4 to -9.2 kcal/molThe range of scores for the series of novel compounds.[10]

Experimental Protocols: Molecular Docking Methodology

The methodologies cited in the reviewed literature for molecular docking studies generally follow a standardized workflow. Below is a synthesized protocol based on the provided references.

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).[8]

  • Protein Preparation: The retrieved protein structure is prepared for docking. This process involves removing all water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges. This step ensures the protein is in a suitable state for the simulation.[8]

  • Ligand Preparation: The 2D structures of the thiazole analogs are drawn using chemical drawing software (e.g., ChemDraw) and then converted to 3D structures. Energy minimization of the ligand structures is performed using appropriate force fields (e.g., MMFF94) to obtain stable conformations.

2. Docking Simulation:

  • Software: Various software packages are used for molecular docking, including AutoDock, Molegro Virtual Docker (MVD), and Schrödinger Maestro.[9]

  • Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the binding pocket where the native ligand binds or a predicted binding site. For instance, in the study against Rho6 protein, a grid box with dimensions 25 Å × 25 Å × 25 Å was centered on the active site.[8]

  • Docking Algorithm: The docking software systematically samples numerous conformations and orientations of the ligand within the defined grid box. It then calculates the binding affinity for each pose using a specific scoring function (e.g., Glide G-Score, MolDock Score, or binding energy in kcal/mol).[8]

3. Analysis of Results:

  • Pose Selection: The resulting docked poses are ranked based on their docking scores. The conformation with the most favorable score (e.g., the lowest binding energy) is typically selected for further analysis.[8]

  • Interaction Analysis: The selected pose is analyzed to identify key binding interactions between the ligand and the amino acid residues of the protein's active site. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and arene-cation interactions. Visualization tools like Discovery Studio or PyMOL are used for this analysis.[8]

Visualization of Pathways and Workflows

Molecular Docking Workflow

The following diagram illustrates a generalized workflow for in-silico molecular docking studies, from the initial preparation of protein and ligand structures to the final analysis of binding interactions.

cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis PDB Target Protein (from PDB) PrepP Prepare Protein (Remove water, add H+) PDB->PrepP Ligand Thiazole Analog (2D/3D Structure) PrepL Prepare Ligand (Energy Minimization) Ligand->PrepL Grid Define Grid Box (Active Site) PrepP->Grid Dock Run Docking (e.g., AutoDock) PrepL->Dock Grid->Dock Score Score & Rank Poses Dock->Score Analyze Analyze Interactions (H-bonds, Hydrophobic, etc.) Score->Analyze Result Identify Lead Compound Analyze->Result

Caption: A generalized workflow for in-silico molecular docking studies.

PI3K/Akt/mTOR Signaling Pathway

Several reviewed thiazole derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell growth and survival.[3][11] The diagram below illustrates the central role of this pathway, highlighting key proteins as therapeutic targets for anticancer agents.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K activates EIF4E 4E-BP1 mTORC1->EIF4E inhibits Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation EIF4E->Proliferation (releases inhibition) PTEN PTEN PTEN->PIP3 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for anticancer therapies.

References

A Comparative Guide to HPLC-UV Method Validation for Aminothiazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Validated HPLC-UV Methods for the Quantification of Aminothiazole Derivatives.

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible technique for the quantitative analysis of aminothiazole and its derivatives in various matrices. This guide provides a comparative overview of two distinct validated HPLC-UV methods for different aminothiazole compounds, offering insights into their performance characteristics and experimental protocols. The selection of an appropriate analytical method is critical for accurate quantification in pharmaceutical quality control, preclinical studies, and drug development.

Comparative Analysis of Validated HPLC-UV Methods

The performance of an analytical method is defined by its validation parameters. Below is a summary of two HPLC-UV methods validated for the quantification of a novel aminothiazole (21MAT) and Nitazoxanide, a nitrothiazole derivative.

ParameterMethod 1: Novel Aminothiazole (21MAT)[1]Method 2: Nitazoxanide[2][3]
Analyte Novel Aminothiazole (21MAT)Nitazoxanide
Matrix Analytical SolutionsActive Pharmaceutical Ingredient (API) and Tablet Dosage Forms
Instrumentation HPLC with UV DetectorHPLC with UV-Visible Detector
Linearity Range 2.06 - 20.60 µg/mL10 - 50 µg/mL[3]
Correlation Coefficient (R²) > 0.990.9976[3]
Accuracy (% Recovery) Not explicitly stated, but method deemed accurate.99.68% to 100.36%[2]
Precision (% RSD) 0.89 - 1.99%< 2%[3]
Limit of Detection (LOD) Not Reported0.4258 µg/mL[3]
Limit of Quantification (LOQ) Not Reported1.289 µg/mL[3]

Detailed Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.

Method 1: Quantification of a Novel Aminothiazole (21MAT)

This method was partially validated for the quantification of a novel aminothiazole in analytical solutions.

  • Instrumentation : Waters Alliance (Waters 2695/e2695 separations module) HPLC with a Waters 2487 dual λ absorbance or 2998 PDA detector.[1]

  • Chromatographic Conditions :

    • Column : Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm).[1]

    • Mobile Phase : An isocratic elution with a mixture of 55% 0.1% v/v orthophosphoric acid in water and 45% orthophosphoric acid in acetonitrile.[1]

    • Flow Rate : 1 mL/min.[1]

    • Detection Wavelength : 272 nm.[1]

  • Standard and Sample Preparation :

    • Standard Solutions : Prepared at concentrations of 0.5, 1, and 1.5 mg/mL for validation studies. For linearity, calibration standards ranged from 2.06 to 20.60 µg/mL.[1]

    • Sample Preparation : The analyte was quantified in analytical solutions, implying direct injection after appropriate dilution.[1]

Method 2: Quantification of Nitazoxanide

This method was developed and validated for the determination of Nitazoxanide in API and tablet dosage forms.[3]

  • Instrumentation : An HPLC system with a UV detector.

  • Chromatographic Conditions :

    • Column : Cosmosil C18 Column (250mm x 4.6mm, 5µm).[3]

    • Mobile Phase : A mixture of Methanol and 0.05% Orthophosphoric acid with Triethylamine in water in a ratio of 70:30 (v/v).[3]

    • Flow Rate : 0.7 mL/min.[3]

    • Detection Wavelength : 340 nm.[3]

    • Retention Time : Approximately 4.333 min.[3]

  • Standard and Sample Preparation :

    • Standard Stock Solution : An accurately weighed quantity of Nitazoxanide is dissolved in a suitable solvent to obtain a known concentration.

    • Calibration Standards : Prepared by diluting the stock solution to concentrations ranging from 10-50 µg/mL.[3]

    • Sample Preparation (Tablets) : A number of tablets are weighed to get the average weight, then crushed into a fine powder. A quantity of powder equivalent to a specific amount of the active ingredient is weighed and dissolved in a solvent, followed by sonication and filtration before injection.

Visualizing the HPLC-UV Method Validation Workflow

The validation of an analytical method is a systematic process to ensure that it is suitable for its intended purpose. The following diagram illustrates a general workflow.

HPLC_Validation_Workflow cluster_planning 1. Method Development & Planning cluster_validation 2. Validation Execution cluster_reporting 3. Documentation Dev Method Development (Selectivity, Sensitivity) Proto Write Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Report Validation Report Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: A typical workflow for the validation of an HPLC-UV analytical method.

Logical Relationship of Key Validation Parameters

The core validation parameters are interconnected and collectively establish the reliability of an analytical method.

Validation_Parameters cluster_quant cluster_sens cluster_spec center Reliable Method Accuracy Accuracy (Closeness to true value) center->Accuracy Precision Precision (Agreement between measurements) center->Precision Linearity Linearity (Proportionality to concentration) center->Linearity LOD LOD (Lowest detectable amount) center->LOD LOQ LOQ (Lowest quantifiable amount) center->LOQ Specificity Specificity (Analyte in presence of others) center->Specificity

Caption: Interrelationship of key parameters in analytical method validation.

References

Safety Operating Guide

Proper Disposal of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate: A Laboratory Guide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Safety Precautions

Thiazole and its derivatives may present a range of hazards. In the absence of specific data for Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, it is prudent to treat it with caution, assuming it may possess the following risks based on related compounds:

  • Health Hazards : May cause skin, eye, and respiratory irritation.[2] Some derivatives are harmful if swallowed or toxic if in contact with skin.[1][2][3]

  • Environmental Hazards : Potentially harmful or toxic to aquatic life with long-lasting effects.[1][2][4] It is crucial to prevent its release into the environment.[1][2]

  • Physical/Chemical Hazards : Thermal decomposition can lead to the release of toxic gases and vapors, such as carbon oxides, nitrogen oxides, and sulfur oxides.[2]

Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety goggles and a face shield
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat
Body Protection Closed-toe shoes and appropriate laboratory attire

Step-by-Step Disposal Protocol

The primary method for the disposal of thiazole derivatives is through an approved hazardous waste disposal service.[2] Adherence to all national and local regulations is mandatory.[2]

1. Waste Segregation and Collection:

  • Solid Waste : Collect all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, filter paper), in a designated, compatible, and clearly labeled hazardous waste container.[1]

  • Liquid Waste : Collect solutions containing the compound in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.[2]

  • Sharps Waste : Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

2. Labeling: The waste container must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and volume of the waste

  • The date of accumulation

3. Storage: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents, acids, acid chlorides, and acid anhydrides.[1] The storage area should be secure and accessible only to authorized personnel.

4. Disposal: Arrange for the collection of the hazardous waste by a certified environmental management and hazardous waste disposal company. Complete all required documentation for the waste manifest to ensure a proper chain of custody.[1]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.[2]

Spill Management StepProcedure
1. Evacuate and Alert Immediately notify all personnel in the vicinity and evacuate the immediate area.[3]
2. Control Ignition Sources If the substance is flammable, extinguish all nearby sources of ignition.[3]
3. Ventilate Ensure the area is well-ventilated. If ventilation is poor, contact your institution's Environmental Health and Safety (EHS) department.[3]
4. Containment For minor spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][3] Do not use combustible materials like paper towels for the main spill.[3]
5. Collection Carefully collect the absorbed material and place it in the designated hazardous waste container.[1]
6. Decontamination Decontaminate the spill area with a soap and water solution.[3] All materials used in the cleanup, including gloves and absorbent pads, must be collected and disposed of as hazardous waste.[3]
7. Reporting Report the incident to your laboratory supervisor and the EHS office in accordance with your institution's policies.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused product, contaminated lab supplies) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, glassware) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Designated Sharps Container sharps_waste->collect_sharps storage Store in a Cool, Dry, Well-Ventilated Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->disposal

Caption: Disposal Workflow Diagram.

Disclaimer: This guide is for informational purposes and is based on general safety protocols for thiazole derivatives. Always consult the specific Safety Data Sheet (SDS) for any chemical and your institution's Environmental Health and Safety (EHS) office for detailed and definitive disposal procedures.

References

Essential Safety and Operational Guide for Handling Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate. The following procedures are based on established safety protocols for structurally similar thiazole derivatives and are designed to ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment are paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[1]
Face ShieldWorn over safety gogglesRecommended for handling large quantities or when there is a significant risk of splashing.[1]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[1][2]
Body Protection Laboratory CoatLong-sleeved, flame-retardantProtects skin and personal clothing from contamination.[1]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[2]
Foot Protection Closed-toe shoes-Protects feet from spills.[2]
Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[1]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Segregation: Store separately from foodstuffs and other reactive chemicals.

Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if symptoms occur.[3]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately. If the person is conscious, rinse their mouth with water.[3]
Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Dispose of waste in a designated, labeled, and sealed container for chemical waste.[2] Do not mix with other waste streams.

  • Container Disposal: Handle empty containers as you would the product itself.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.[2]

Visual Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound.

Workflow for Safe Handling of this compound A 1. Pre-Handling Preparation B 2. Don Personal Protective Equipment (PPE) A->B Proceed C 3. Chemical Handling in Fume Hood B->C Proceed D 4. Post-Handling Procedures C->D Complete Handling F Emergency Response C->F In case of spill or exposure E 5. Waste Disposal D->E Dispose of Waste

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.